molecular formula C16H16FN3O3S B1683389 Ulifloxacin CAS No. 112984-60-8

Ulifloxacin

Número de catálogo: B1683389
Número CAS: 112984-60-8
Peso molecular: 349.4 g/mol
Clave InChI: SUXQDLLXIBLQHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ulifloxacin (CAS Number: 112984-60-8) is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of the prodrug Prthis compound. Its antibacterial activity is attributed to its mechanism of action, which involves the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV. This inhibition interferes with bacterial DNA replication, transcription, and repair, ultimately leading to cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is more frequently targeted in Gram-positive bacteria. This compound has demonstrated research application in studies concerning bacterial prostatitis and traveler's diarrhea. Furthermore, its spectrum of activity encompasses various Gram-negative and Gram-positive bacteria, including but not limited to Pseudomonas aeruginosa and Escherichia coli . As a research tool, this compound is valuable for investigating antibacterial mechanisms, resistance patterns, and the pharmacokinetics of fluoroquinolone drugs. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQDLLXIBLQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057621
Record name Ulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112984-60-8
Record name Ulifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112984-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ULIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Synthesis and Purification of Ulifloxacin

Introduction

This compound is a fluoroquinolone antibiotic and the active metabolite of the prodrug Prthis compound (B1679801).[1][2] It exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, drawing from established methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

This document outlines the primary synthetic route to this compound, detailing the necessary reagents, reaction conditions, and purification protocols. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental procedures are described in detail. Additionally, visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and purification workflow.

Chemical Synthesis of this compound

The most common synthetic route to this compound involves the synthesis of a key intermediate, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate, followed by its condensation with piperazine (B1678402) and subsequent hydrolysis of the resulting ester.[4]

Synthesis Pathway

The synthesis can be broadly divided into two main stages:

  • Formation of this compound Ethyl Ester: This stage involves the reaction of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate with piperazine.

  • Hydrolysis to this compound: The ethyl ester of this compound is then hydrolyzed to yield the final this compound product.

G A Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- (1,3)thiazeto(3,2-a)quinoline-3-carboxylate C Condensation Reaction A->C B Piperazine B->C D This compound Ethyl Ester C->D Solvent: DMF Temp: 20-25°C E Basic Hydrolysis (e.g., KOH) D->E F This compound E->F Solvent: tert-Butanol/Water

Figure 1: Chemical Synthesis Pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of this compound Ethyl Ester

This procedure details the condensation reaction to form the ethyl ester of this compound.[4]

Materials:

  • Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate

  • Piperazine

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a suitable reaction vessel, charge Dimethylformamide (DMF), ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate, and piperazine.

  • Stir the mixture at a temperature of 20-25°C for 20-22 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain this compound ethyl ester.

Table 1: Reagents for this compound Ethyl Ester Synthesis

ReagentQuantity (Example)Molar Ratio (Relative to Starting Ester)
Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate1.39 kg1
Piperazine1.39 kg~3.5
Dimethylformamide (DMF)13.94 L-
Water (for precipitation)69.5 L-

Stage 2: Hydrolysis of this compound Ethyl Ester to this compound

This procedure outlines the basic hydrolysis of the ethyl ester to yield the final this compound product.[4]

Materials:

  • This compound ethyl ester (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[4][5]thiazeto [3,2-a]quinoline-3-carboxylic acid ethyl ester)

  • Potassium hydroxide (B78521) (KOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • To a reaction vessel, add tert-butanol, this compound ethyl ester, potassium hydroxide, and water at room temperature.

  • Stir the mixture. The exact temperature and reaction time may vary, but a common practice is to heat to 55-60°C.[6]

  • After the reaction is complete, cool the mixture to below 30°C.

  • Add ice water and adjust the pH to 6.5-7.0 with hydrochloric acid to precipitate the this compound.[6]

  • Filter the precipitate, wash with water, and collect the solid.

  • The solid can then be dried to yield crude this compound.

Table 2: Reagents for Hydrolysis of this compound Ethyl Ester

ReagentQuantity (Example)Molar Ratio (Relative to Ester)
This compound ethyl ester1.11 kg1
Potassium hydroxide (KOH)0.37 kg~2.4
tert-Butanol5.55 L-
Water2.75 L-

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for pharmaceutical applications. Common methods include recrystallization and column chromatography.

Purification Workflow

G Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solvent: e.g., Acetonitrile Filtration1 Filtration & Washing Recrystallization->Filtration1 Drying1 Drying Filtration1->Drying1 Purified Purified this compound Drying1->Purified HPLC HPLC Analysis for Purity Purified->HPLC Final High-Purity this compound HPLC->Final Purity > 99%

Figure 2: General Purification Workflow for this compound.

Experimental Protocol: Recrystallization

Recrystallization is a common method for purifying crude solid products.

Materials:

  • Crude this compound

  • Acetonitrile

  • Activated carbon (optional, for color removal)

Procedure:

  • Suspend the crude this compound in a suitable solvent, such as acetonitrile.[7]

  • If necessary, add activated carbon to the suspension.

  • Heat the mixture to reflux for a period of time (e.g., 20-30 minutes).[7]

  • Filter the hot solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization. Cooling to less than 5°C can enhance crystal formation.[5]

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum at an elevated temperature (e.g., 60-65°C).[5]

Purity Analysis

The purity of the final this compound product is typically assessed using High-Performance Liquid Chromatography (HPLC).

Table 3: Example Purity Data from Related Syntheses

StagePurity (by HPLC)Reference
This compound Ethyl Ester97.47%[4]
Purified Prthis compound>99.5%[7]
Purified Prthis compound99.37%[4]

Note: Purity data for this compound itself is not explicitly detailed in the provided search results, but the purity of its precursor and prodrug (Prthis compound) after similar purification steps suggests that high purity (>99%) is achievable.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high yields and purity through carefully controlled reaction conditions and effective purification techniques. The condensation of the key thiazeto-quinoline intermediate with piperazine, followed by hydrolysis and recrystallization, represents a viable pathway for the production of this important antibiotic. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this compound. Further optimization of reaction parameters and purification solvents may lead to even greater efficiency and purity.

References

Ulifloxacin: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development timeline of Ulifloxacin, a potent fluoroquinolone antibiotic. The document details its synthesis, mechanism of action, preclinical and clinical development, and key experimental findings. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent, notable for its activity against a wide range of Gram-positive and Gram-negative bacteria. It is the active metabolite of the prodrug Prthis compound, which was developed to improve oral bioavailability. After oral administration, Prthis compound is absorbed and rapidly metabolized by esterases into this compound, which then exerts its antibacterial effects. This guide traces the journey of this compound from its initial discovery to its clinical application.

Discovery and Development Timeline

The development of this compound is intrinsically linked to its prodrug, Prthis compound. The timeline below outlines the key milestones in its journey.

  • 1987: Prthis compound is first patented in Japan by Nippon Shinyaku Co., Ltd.

  • 1989: A United States patent for Prthis compound is issued to Nippon Shinyaku.

  • Early 1990s: Preclinical studies on the efficacy and safety of Prthis compound are conducted.

  • 1993: Nippon Shinyaku grants a manufacturing and marketing license for Prthis compound to Angelini in Italy.

  • Late 1990s - Early 2000s: Clinical trials (Phase I, II, and III) are initiated in Japan and Europe for various indications, including urinary tract infections (UTIs) and respiratory tract infections.

  • 2002: Prthis compound is launched in Japan under the brand name Quisnon.

  • 2003: Exclusive Korean manufacturing and commercialization rights are acquired by Yuhan from Nippon Shinyaku.

  • 2004: Optimer Pharmaceuticals obtains exclusive rights for the development and commercialization of Prthis compound in the United States.

  • 2007: Prthis compound is launched in Portugal by Angelini.

  • 2008-2009: Positive results from Phase 3 clinical trials for traveler's diarrhea are announced by Optimer Pharmaceuticals.

  • 2010: Licensing agreements are established for marketing in North Africa and the Middle East.

  • 2011 onwards: Prthis compound is approved and marketed in several countries for various bacterial infections.

Mechanism of Action

This compound, like other fluoroquinolones, targets bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. The binding of this compound to these enzymes forms a stable complex with the bacterial DNA, leading to double-strand breaks and ultimately, bacterial cell death. This bactericidal action is concentration-dependent.

G cluster_drug_entry Drug Administration and Conversion cluster_bacterial_cell Bacterial Cell Prthis compound (Oral) Prthis compound (Oral) Absorption Absorption Prthis compound (Oral)->Absorption Metabolism (Esterases) Metabolism (Esterases) Absorption->Metabolism (Esterases) This compound (Active) This compound (Active) Metabolism (Esterases)->this compound (Active) Ulifloxacin_in_cell This compound This compound (Active)->Ulifloxacin_in_cell Enters bacterial cell DNA_Gyrase DNA Gyrase Ulifloxacin_in_cell->DNA_Gyrase Topo_IV Topoisomerase IV Ulifloxacin_in_cell->Topo_IV Ternary_Complex_Gyrase This compound-DNA-Gyrase Complex DNA_Gyrase->Ternary_Complex_Gyrase Forms complex with DNA Ternary_Complex_Topo This compound-DNA-Topo IV Complex Topo_IV->Ternary_Complex_Topo Forms complex with DNA DNA_Replication_Blocked Inhibition of DNA Replication Ternary_Complex_Gyrase->DNA_Replication_Blocked Ternary_Complex_Topo->DNA_Replication_Blocked DNA_Damage DNA Strand Breaks DNA_Replication_Blocked->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases Discovery Discovery & Synthesis In_Vitro In Vitro Studies (MIC, MOA) Discovery->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Toxicology Toxicology & Safety Pharmacology In_Vivo->Toxicology Phase_I Phase I (Safety, PK) Toxicology->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Confirmatory) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Phase_IV Phase IV (Post-Marketing) Approval->Phase_IV G Start Starting Materials Reaction Reaction in Solvent with Base Start->Reaction Combine Purification Purification Reaction->Purification Crude Product Final_Product Prthis compound Purification->Final_Product Pure Product

In-Depth Structural Analysis of the Ulifloxacin Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive structural analysis of the Ulifloxacin molecule, intended for researchers, scientists, and drug development professionals. This compound is a potent fluoroquinolone antibiotic and the active metabolite of the prodrug Prthis compound (B1679801). This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid, is a synthetic antibiotic.[3] Its core structure consists of a fused quinolone ring system, which is characteristic of the fluoroquinolone class of antibiotics. Key structural features include a fluorine atom at the C6 position, a piperazine (B1678402) moiety at the C7 position, and a unique thiazeto[3,2-a]quinoline tricyclic system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid[3]
Chemical Formula C₁₆H₁₆FN₃O₃S[3]
Molecular Weight 349.38 g/mol [4]
CAS Number 112984-60-8[3]
Appearance Solid
Solubility Sparingly soluble in DMSO
Exact Mass 349.0896 Da[4]

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not widely available in the public domain. The following sections provide general characteristics expected for fluoroquinolones and data for structurally similar compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not publicly available. However, the spectra would be expected to show characteristic signals for the aromatic protons of the quinolone ring, the methyl group, the piperazine ring protons, and the protons of the thiazetoquinoline core.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not publicly available. For a closely related fluoroquinolone, ciprofloxacin (B1669076), characteristic IR absorption bands are observed for the C=O stretching of the carboxylic acid (around 1707 cm⁻¹), C=O stretching of the ketone (around 1616 cm⁻¹), and C-F stretching (around 1035 cm⁻¹).[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of fluoroquinolones is well-characterized and typically involves the loss of water, carbon dioxide, and fragmentation of the piperazine ring.[7][8]

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/zDescription
[M+H]⁺ 350.0971Protonated molecule
[M+H-H₂O]⁺ 332.0865Loss of a water molecule
[M+H-CO₂]⁺ 306.1022Loss of carbon dioxide
[M+H-H₂O-CO₂]⁺ 288.0917Subsequent loss of water and carbon dioxide
X-ray Crystallography

A definitive crystal structure for this compound is not available in open-access crystallographic databases. The crystal structure of a related compound, 1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported with a monoclinic crystal system and space group P 1 21/n 1.[5]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.

Ulifloxacin_Mechanism_of_Action This compound This compound Enzyme Bacterial DNA Gyrase & Topoisomerase IV This compound->Enzyme Complex Ternary Complex (this compound-Enzyme-DNA) Enzyme->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication & Repair Blocked Complex->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Mechanism of action of this compound.

Synthesis Pathway

This compound is the active metabolite of the prodrug Prthis compound. In vivo, Prthis compound is hydrolyzed to this compound. A general synthetic route to obtain this compound involves the reaction of an anhydride (B1165640) of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in dimethyl sulfoxide.

Ulifloxacin_Synthesis StartingMaterial 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro -quinoline-3-carboxylic acid anhydride Reaction Reaction in DMSO at 110°C StartingMaterial->Reaction Piperazine Piperazine Piperazine->Reaction Hydrolysis Aqueous NaOH Hydrolysis Reaction->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method for the estimation of the prodrug Prthis compound can be adapted for this compound.[2][9][10][11][12]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724). For Prthis compound, a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH 3.0 with triethylamine) and acetonitrile is used.[2] For this compound, a ratio of 150:850 (v/v) of phosphate buffer (pH 7.4 with triethylamine) and acetonitrile has been reported for the prodrug.[9]

  • Flow Rate: 1.0 mL/min.[2][9]

  • Detection: UV detector at 275 nm or 282 nm.[2][9]

  • Injection Volume: 20 µL.[2][9]

  • Run Time: 10 minutes.[2][9]

Table 3: HPLC Method Validation Parameters for Prthis compound

ParameterResultReference
Linearity Range 2-12 µg/mL[2]
Correlation Coefficient (r) > 0.999[2]
Limit of Detection (LOD) 0.01446 µg/mL[2]
Limit of Quantitation (LOQ) Not specified[2]
Retention Time 6.83 min[2]

digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];

SamplePrep [label="Sample Preparation\n(Dissolution in Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection (20 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="HPLC Separation\n(C18 Column, Isocratic Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection\n(275-282 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

SamplePrep -> Injection [arrowhead=vee, color="#5F6368"]; Injection -> Separation [arrowhead=vee, color="#5F6368"]; Separation -> Detection [arrowhead=vee, color="#5F6368"]; Detection -> Analysis [arrowhead=vee, color="#5F6368"]; }

Caption: General workflow for HPLC analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

  • Materials: 96-well microtiter plates, bacterial culture (e.g., Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton Broth), this compound stock solution.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table 4: MIC of this compound against Escherichia coli

ParameterValueReference
Geometric Mean MIC Lower than levofloxacin[1][13]
MIC₉₀ More potent than ciprofloxacin and levofloxacin[13][14]

This guide provides a foundational understanding of the structural and functional aspects of this compound. Further research is warranted to elucidate the complete spectroscopic and crystallographic profile of this important antibiotic.

References

Ulifloxacin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), is a fluoroquinolone antibiotic with established broad-spectrum activity against a variety of Gram-positive and Gram-negative aerobic bacteria.[1][2][3] However, a comprehensive understanding of its efficacy against anaerobic bacteria remains notably limited in publicly available scientific literature. This technical guide synthesizes the current, albeit sparse, knowledge regarding this compound's activity against this crucial class of microorganisms. It also provides a detailed overview of the standardized experimental protocols essential for evaluating the susceptibility of anaerobic bacteria to antimicrobial agents, thereby offering a framework for future research in this area. The guide will also present a generalized workflow for such susceptibility testing.

Introduction to this compound and its Known Spectrum

Prthis compound, a prodrug, is rapidly converted to its active form, this compound, after oral administration.[2][3] this compound exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Its activity has been well-documented against a range of pathogens, including those responsible for urinary tract and respiratory infections.[1][4] While extensive data exists for its efficacy against aerobic and facultative anaerobic bacteria, specific data on its activity against obligate anaerobes is not well-documented in the reviewed literature.

Quantitative Data on Anaerobic Activity

A thorough review of scientific databases and publications reveals a significant gap in the availability of quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a comprehensive panel of anaerobic bacteria. While the activity of other fluoroquinolones against anaerobes has been studied, with some showing moderate to good activity, direct and extensive data for this compound is lacking.

To illustrate this data gap, the following table is presented. It is important to note that this table is largely unpopulated due to the absence of specific MIC data for this compound against anaerobic bacteria in the reviewed literature. This highlights a critical area for future research to fully characterize the antimicrobial spectrum of this compound.

Table 1: Summary of this compound's In Vitro Activity Against Anaerobic Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source
Data Not Available-----
Data Not Available-----
Data Not Available-----
Data Not Available-----

This table is intended to summarize available data. The absence of entries indicates a lack of publicly available information.

Context from the Fluoroquinolone Class

The activity of fluoroquinolones against anaerobic bacteria is known to be variable. Earlier generations, such as ciprofloxacin, generally exhibit limited activity.[5] Newer agents have been developed with an expanded spectrum to include anaerobic coverage. For context, some of these newer fluoroquinolones have demonstrated activity against clinically important anaerobes like Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and anaerobic Gram-positive cocci. However, resistance can be an issue. Without specific studies on this compound, it is not possible to extrapolate its activity against this class of bacteria.

Experimental Protocols for Anaerobic Susceptibility Testing

To address the existing data gap, future research on this compound's anaerobic spectrum should adhere to standardized methodologies to ensure data accuracy and comparability. The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides internationally recognized guidelines for the susceptibility testing of anaerobic bacteria.[6][7]

Reference Method: Agar (B569324) Dilution

The CLSI reference method for determining the MIC of antimicrobial agents against anaerobic bacteria is the agar dilution method.

  • Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation under anaerobic conditions.

  • Medium: The recommended medium is Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Inoculum: A standardized inoculum, typically 105 colony-forming units (CFU) per spot, is applied to the agar surface.

  • Incubation: Plates are incubated in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system) at 35-37°C for 42-48 hours.

  • Interpretation: The MIC is read as the lowest concentration of the drug that prevents visible growth.

Alternative Method: Broth Microdilution

Broth microdilution is another standardized method for anaerobic susceptibility testing.

  • Principle: This method uses microtiter plates with wells containing serial dilutions of the antimicrobial agent in a suitable broth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that shows no visible turbidity after anaerobic incubation.

  • Medium: Supplemented Brucella broth is commonly used.

  • Inoculum: The final concentration of the inoculum in each well is typically 5 x 105 CFU/mL.

  • Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 42-48 hours.

  • Interpretation: The MIC is determined by observing the lowest concentration of the antimicrobial agent that inhibits visible growth (turbidity).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against an anaerobic bacterium using the agar dilution method.

Experimental_Workflow_for_Anaerobic_Susceptibility_Testing cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start: Obtain Anaerobic Isolate prep_media Prepare Supplemented Brucella Agar start->prep_media prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic add_antibiotic Incorporate this compound into Agar Plates prep_media->add_antibiotic prep_antibiotic->add_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plates with Test Organism add_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plates in Anaerobic Conditions (48 hours, 37°C) inoculate->incubate read_results Examine Plates for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration Inhibiting Growth read_results->determine_mic end_point End: Report MIC Value determine_mic->end_point

Caption: Generalized workflow for anaerobic susceptibility testing.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient data to definitively characterize the spectrum of activity of this compound against anaerobic bacteria. While this compound is a potent agent against many aerobic pathogens, its role in treating anaerobic infections remains undefined. This represents a significant knowledge gap that warrants further investigation.

For researchers and drug development professionals, there is a clear need for studies that systematically evaluate the in vitro activity of this compound against a diverse panel of clinically relevant anaerobic organisms. Such studies should employ standardized methodologies, such as those outlined by the CLSI, to generate robust and comparable data. The resulting information will be crucial for guiding the potential clinical applications of this compound and for the development of future antimicrobial agents with predictable and effective anaerobicidal properties.

References

In-Vitro Efficacy of Ulifloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the initial in-vitro evaluation of Ulifloxacin's efficacy.

This technical guide provides a comprehensive analysis of the in-vitro activity of this compound, the active metabolite of the prodrug Prthis compound (B1679801). This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1][2] This is achieved through the targeting of two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] DNA gyrase is crucial for the introduction of negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Topoisomerase IV is primarily involved in the separation of daughter chromosomes following DNA replication. By inhibiting these enzymes, this compound leads to strand breaks in the bacterial chromosome, ultimately resulting in cell death.

This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV This compound->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

This compound's Mechanism of Action

In-Vitro Antibacterial Spectrum

This compound has demonstrated potent in-vitro activity against a broad spectrum of clinically relevant pathogens. Its efficacy has been evaluated against isolates from urinary tract infections, respiratory tract infections, and gastroenteritis.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species, providing an overview of its antibacterial potency. MIC values, including MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented.

Table 1: In-Vitro Activity of this compound Against Pathogens Causing Traveler's Diarrhea

Organism (No. Tested)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (100)≤0.03≤0.06
Salmonella spp. (101)≤0.03≤0.06
Shigella spp. (101)≤0.03≤0.06
Yersinia spp. (46)≤0.03≤0.06
Vibrio spp. (20)≤0.03≤0.06
Aeromonas spp. (101)≤0.030.06
Plesiomonas shigelloides--
Campylobacter spp. (109)0.03>2

Data sourced from a study on the in-vitro activity of this compound against a worldwide collection of pathogens causing traveler's diarrhea.[3][4]

Table 2: Comparative In-Vitro Activity of this compound Against Urinary and Respiratory Pathogens

OrganismThis compound Geometric Mean MIC (µg/mL)Comparator Geometric Mean MIC (µg/mL)
Urinary Isolates
Escherichia coli (161)LowestCiprofloxacin (B1669076), Levofloxacin (B1675101)
Proteus mirabilis (59)LowestCiprofloxacin, Levofloxacin
Staphylococcus saprophyticus (22)LowestCiprofloxacin, Levofloxacin
Respiratory Isolates
Streptococcus pyogenes (38)Second LowestMoxifloxacin (lowest), Ciprofloxacin, Levofloxacin
Haemophilus influenzae (114)Third LowestCiprofloxacin (lowest), Moxifloxacin, Levofloxacin
Moraxella catarrhalis (15)Third LowestCiprofloxacin (lowest), Moxifloxacin, Levofloxacin

Based on a comparative study of this compound and other fluoroquinolones against community-acquired urinary and respiratory pathogens.[5]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to evaluate the efficacy of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method as outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[6]

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution tray.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range tested typically spans from 0.004 to 32 µg/mL.

  • Inoculation and Incubation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of this compound Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for MIC Determination
Time-Kill Kinetic Assay

Time-kill kinetic assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time. The methodology is based on guidelines from the CLSI and the American Society for Testing and Materials (ASTM).[7][8][9]

Protocol:

  • Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in CAMHB to a starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Assay Setup: this compound is added to flasks containing the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is included.

  • Incubation and Sampling: The flasks are incubated at 35°C in a shaking water bath. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask.

  • Viable Cell Count: The withdrawn samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect. The diluted samples are then plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Data Analysis: After incubation of the plates, the number of colonies is counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the initial inoculum.

cluster_0 Setup cluster_1 Execution cluster_2 Analysis Inoculum Log-Phase Bacterial Culture Preparation Drug_Addition Addition of this compound (multiples of MIC) Inoculum->Drug_Addition Incubation Incubation with Shaking (35°C) Drug_Addition->Incubation Sampling Time-Point Sampling (0, 2, 4, 6, 8, 24h) Incubation->Sampling Plating Serial Dilution and Plating Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plotting Plotting log10 CFU/mL vs. Time Counting->Plotting

Time-Kill Kinetic Assay Workflow

Conclusion

The in-vitro data presented in this technical guide demonstrate that this compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against key clinical pathogens. Its efficacy, as determined by MIC testing and time-kill kinetic assays, supports its clinical use in the treatment of various bacterial infections. Further research and clinical studies are essential to continue to monitor its activity against evolving bacterial populations and to further delineate its role in the therapeutic armamentarium.

References

The Metabolic Journey of Ulifloxacin in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), is a potent fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Understanding its metabolic fate in preclinical animal models is crucial for predicting its pharmacokinetic and toxicological profile in humans. This technical guide provides a comprehensive overview of the metabolic pathway of this compound in key animal models used in drug development: rats, dogs, and monkeys. The information presented herein is synthesized from various pharmacokinetic and metabolism studies, offering a detailed look at the biotransformation, distribution, and excretion of this important therapeutic agent.

Absorption and Conversion of Prthis compound to this compound

Prthis compound is a prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly and extensively absorbed from the upper small intestine and is then quickly metabolized to its active form, this compound. This conversion is so efficient that the prodrug, prthis compound, is often not detected in the systemic circulation[1][2]. The biotransformation is primarily mediated by esterases present in the intestinal membrane, portal blood, and liver[1].

Prthis compound Prthis compound (Oral Administration) GI_Tract Gastrointestinal Tract (Upper Small Intestine) Prthis compound->GI_Tract Absorption Portal_Vein Portal Vein & Liver GI_Tract->Portal_Vein First-Pass Metabolism (Esterases) This compound This compound (Active Metabolite) Portal_Vein->this compound Conversion Systemic_Circulation Systemic Circulation This compound->Systemic_Circulation Enters Bloodstream

Figure 1: Absorption and first-pass metabolism of prthis compound to this compound.

Metabolic Pathways of this compound

Current research indicates that this compound undergoes limited Phase I metabolism in animal models. The primary metabolic pathway for this compound is Phase II conjugation, specifically glucuronidation. A significant portion of the drug is also excreted unchanged. While direct studies exhaustively detailing all metabolites of this compound are limited, data from related fluoroquinolones like ofloxacin (B1677185) suggest potential minor Phase I pathways such as N-oxidation and N-demethylation may occur[3].

Phase I Metabolism (Minor Pathways)

Based on the metabolism of structurally similar fluoroquinolones, the following minor Phase I biotransformations of this compound may occur:

  • N-oxidation: Oxidation of the piperazine (B1678402) ring nitrogen atom.

  • N-demethylation: Removal of the methyl group from the piperazine ring.

Phase II Metabolism (Major Pathway)

The principal metabolic transformation of this compound is glucuronidation, a Phase II conjugation reaction that increases the water solubility of the drug, facilitating its excretion. This process involves the attachment of glucuronic acid to the this compound molecule.

This compound This compound Phase_I Phase I Metabolism (Minor, Putative) This compound->Phase_I Phase_II Phase II Metabolism (Major) This compound->Phase_II Excretion Excretion (Urine & Feces) This compound->Excretion Unchanged N_Oxide This compound N-oxide Phase_I->N_Oxide Desmethyl Desmethyl-ulifloxacin Phase_I->Desmethyl N_Oxide->Excretion Desmethyl->Excretion Glucuronide This compound-glucuronide Phase_II->Glucuronide Glucuronide->Excretion

Figure 2: Proposed metabolic pathways of this compound in animal models.

Excretion of this compound and its Metabolites

Following administration of radiolabeled prthis compound, the majority of the radioactivity is recovered in the feces, with a smaller proportion in the urine across rats, dogs, and monkeys. This indicates that both renal and biliary excretion are important routes of elimination for this compound and its metabolites.

Table 1: Excretion of Radioactivity after Oral Administration of 14C-Prthis compound (20 mg/kg) in Animal Models

Animal Model% of Dose in Urine (96h)% of Dose in Feces (96h)Total Recovery (%)
Rats22 - 32%64 - 75%96 - 98%
Dogs22 - 32%64 - 75%96 - 98%
Monkeys22 - 32%64 - 75%96 - 98%
Data sourced from[1].

In rats, approximately 35% of the administered radioactivity is excreted in the bile within 48 hours, with only a small amount undergoing reabsorption[1]. This highlights the significance of biliary excretion in this species.

Tissue Distribution

Studies in rats using radiolabeled prthis compound have shown that this compound and its metabolites are widely distributed in the body. The highest concentrations of radioactivity are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion. Moderately high levels are observed in the spleen, pancreas, lung, and mandibular gland, while concentrations in the cerebrum and cerebellum are extremely low, suggesting limited penetration of the blood-brain barrier[1].

Table 2: Tissue Distribution of Radioactivity in Rats 0.5 Hours After Oral Administration of 14C-Prthis compound

TissueRadioactivity Concentration
LiverHighest
KidneyHighest
SpleenModerately High
PancreasModerately High
LungModerately High
Mandibular GlandModerately High
CerebrumExtremely Low
CerebellumExtremely Low
Data sourced from[1].

Experimental Protocols

Animal Studies for Pharmacokinetics and Excretion
  • Animals: Male and female rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys are commonly used.

  • Drug Administration: For oral studies, 14C-labeled prthis compound is administered via gavage. For intravenous studies, 14C-labeled this compound (NM394) is administered.

  • Sample Collection: Blood samples are collected at various time points to determine plasma concentration-time profiles. Urine and feces are collected over a defined period (e.g., 96 hours) using metabolic cages to determine excretion patterns. For biliary excretion studies in rats, the common bile duct is cannulated for bile collection.

  • Radioactivity Measurement: The total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

Metabolite Identification and Quantification using LC-MS/MS
  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for analysis[4].

    • Urine: Urine samples are typically diluted with a buffer and then can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.

    • Tissues: Tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or SPE to extract the drug and its metabolites.

  • Chromatographic Separation:

    • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for separation.

    • Column: A reversed-phase column, such as a C18 column, is typically employed.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection:

    • Technique: Tandem mass spectrometry (MS/MS) is the method of choice for its high sensitivity and selectivity.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for fluoroquinolones.

    • Analysis: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of the parent drug and reference standards, if available. Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (Protein Precipitation/SPE) Biological_Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC/UHPLC Separation (e.g., C18 column) Concentration->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis (Identification & Quantification) MSMS->Data_Analysis

Figure 3: General experimental workflow for this compound metabolite analysis.

Conclusion

In animal models, this compound, the active metabolite of prthis compound, is rapidly formed and widely distributed. Its metabolism is limited, with the primary biotransformation being glucuronidation. The parent drug and its metabolites are eliminated through both renal and fecal routes. While the major metabolic pathways have been elucidated, further research to definitively identify and quantify minor Phase I metabolites in different animal species would provide a more complete understanding of its metabolic fate. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are essential for the continued development and safe use of this important antibiotic.

References

Ulifloxacin's Binding Affinity to DNA Gyrase and Topoisomerase IV: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Target Enzymes

DNA Gyrase

DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into DNA in an ATP-dependent manner. This activity is essential for compacting the bacterial chromosome and for relieving the positive superhelical stress that arises ahead of the replication fork and transcription machinery. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂). The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.

Topoisomerase IV

Topoisomerase IV is another essential bacterial type II topoisomerase, primarily responsible for the decatenation (unlinking) of newly replicated daughter chromosomes. This process is critical for proper chromosome segregation during cell division. Similar to DNA gyrase, topoisomerase IV is a heterotetramer, consisting of two ParC and two ParE subunits (ParC₂ParE₂). ParC is homologous to GyrA and is involved in DNA cleavage and re-ligation, while ParE is homologous to GyrB and contains the ATP-binding site.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including ulifloxacin, do not directly inhibit the catalytic activity of DNA gyrase and topoisomerase IV. Instead, they act as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing a transient intermediate in which the DNA is cleaved. This ternary complex, consisting of the fluoroquinolone, the topoisomerase, and the cleaved DNA, effectively stalls the enzyme's function. The formation of these stable cleavage complexes prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks disrupt DNA replication and transcription, ultimately triggering cell death.

The general preference of fluoroquinolones for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of fluoroquinolones to their target enzymes is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. While specific IC₅₀ values for this compound against purified DNA gyrase and topoisomerase IV are not widely reported in the available literature, the following tables summarize the IC₅₀ values for other clinically relevant fluoroquinolones against these enzymes from key bacterial pathogens. This data provides a valuable comparative context for the expected potency of this compound.

Table 1: Inhibitory Activity (IC₅₀ in µg/mL) of Fluoroquinolones against DNA Gyrase

FluoroquinoloneStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Ciprofloxacin-40-10027.8
Levofloxacin--28.1
Sparfloxacin-20-4025.7
Gatifloxacin--5.60
Sitafloxacin--1.38
Tosufloxacin--11.6
Clinafloxacin-2.5-5-
Moxifloxacin-10-20-

Data compiled from multiple sources.[2][3][4]

Table 2: Inhibitory Activity (IC₅₀ in µg/mL) of Fluoroquinolones against Topoisomerase IV

FluoroquinoloneStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Ciprofloxacin1.62-6.2510-209.30
Levofloxacin--8.49
Sparfloxacin3.13-12.510-2019.1
Gatifloxacin--4.24
Sitafloxacin--1.42
Tosufloxacin--3.89
Clinafloxacin-0.1-0.2-
Moxifloxacin-2.5-5-

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

  • ATP solution

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

  • Agarose (B213101) gel (typically 1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed plasmid DNA, and the desired concentration of this compound or vehicle control.

  • Add purified DNA gyrase subunits (GyrA and GyrB) to the reaction tubes.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel. Include lanes for supercoiled and relaxed DNA markers.

  • Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Quantify the amount of supercoiled DNA in each lane relative to the control. The IC₅₀ is the concentration of this compound that inhibits supercoiling activity by 50%.

Topoisomerase IV Decatenation/Cleavage Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated DNA networks (e.g., kinetoplast DNA) or to induce the formation of a stable cleavage complex.

Materials:

  • Purified topoisomerase IV (ParC and ParE subunits)

  • Catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA (for cleavage assay)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.6, 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (for decatenation assay)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (containing SDS and proteinase K for cleavage assay)

  • Agarose gel (typically 1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure (Decatenation):

  • Set up reaction mixtures on ice containing assay buffer, kDNA, and varying concentrations of this compound.

  • Add purified topoisomerase IV to the reaction tubes.

  • Start the reaction by adding ATP.

  • Incubate at the optimal temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Stop the reactions by adding a stop solution/loading dye.

  • Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Stain and visualize the gel. The IC₅₀ is the concentration of this compound that inhibits the release of minicircles by 50%.

Procedure (Cleavage):

  • Set up reaction mixtures on ice with assay buffer, supercoiled plasmid DNA, and different concentrations of this compound.

  • Add topoisomerase IV to the tubes. Note: ATP is omitted in the cleavage assay.

  • Incubate at the optimal temperature for a specified duration.

  • Terminate the reaction and induce the cleavage complex by adding SDS, followed by proteinase K to digest the protein.

  • Analyze the DNA by agarose gel electrophoresis. The formation of a stable cleavage complex will result in the appearance of linear DNA.

  • Stain and visualize the gel. The amount of linear DNA is quantified to determine the concentration of this compound that stimulates maximal DNA cleavage.

Visualizations

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone_Mechanism cluster_enzyme Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA Bacterial DNA DNA_Gyrase->DNA Binds and cleaves Cleavage_Complex_Gyrase Ternary Cleavage Complex (Gyrase-DNA-Ulifloxacin) DNA_Gyrase->Cleavage_Complex_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->DNA Binds and cleaves Cleavage_Complex_TopoIV Ternary Cleavage Complex (Topo IV-DNA-Ulifloxacin) Topo_IV->Cleavage_Complex_TopoIV This compound This compound This compound->DNA_Gyrase Binds to complex This compound->Topo_IV Binds to complex DSBs Double-Strand Breaks Cleavage_Complex_Gyrase->DSBs Stabilizes Cleavage_Complex_TopoIV->DSBs Stabilizes Cell_Death Bacterial Cell Death DSBs->Cell_Death Leads to

Caption: Mechanism of this compound action.

Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay

Gyrase_Workflow Start Start: Prepare Reaction Mix (Buffer, Relaxed DNA, this compound) Add_Gyrase Add DNA Gyrase Start->Add_Gyrase Add_ATP Initiate with ATP Add_Gyrase->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Bands Electrophoresis->Visualize Analyze Quantify Supercoiling and Determine IC50 Visualize->Analyze

Caption: DNA Gyrase Inhibition Assay Workflow.

Experimental Workflow for Topoisomerase IV Cleavage Assay

TopoIV_Cleavage_Workflow Start Start: Prepare Reaction Mix (Buffer, Supercoiled DNA, this compound) Add_TopoIV Add Topoisomerase IV Start->Add_TopoIV Incubate Incubate at 37°C Add_TopoIV->Incubate Induce_Cleavage Induce Cleavage (SDS) & Digest Protein (Proteinase K) Incubate->Induce_Cleavage Electrophoresis Agarose Gel Electrophoresis Induce_Cleavage->Electrophoresis Visualize Stain and Visualize Bands Electrophoresis->Visualize Analyze Quantify Linear DNA Visualize->Analyze

Caption: Topoisomerase IV Cleavage Assay Workflow.

Conclusion

This compound, as a member of the fluoroquinolone class, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. Its mechanism of action involves the stabilization of enzyme-DNA cleavage complexes, leading to bactericidal activity. While specific quantitative data on the binding affinity of this compound to these enzymes is limited, the comparative data from other fluoroquinolones, combined with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals. Further enzymatic studies are warranted to precisely quantify the inhibitory potency of this compound against a broad range of bacterial topoisomerases, which will aid in the continued development and strategic deployment of this important class of antibiotics.

References

Preliminary Toxicity Studies of Ulifloxacin in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulifloxacin, the active metabolite of the prodrug Prthis compound, is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1][2] While its primary therapeutic application lies in combating bacterial infections, understanding its potential toxicity in mammalian cells is crucial for comprehensive safety assessment and exploring potential secondary applications, such as in oncology. This technical guide provides an in-depth overview of the preliminary toxicity of this compound in various cell lines. Due to the limited availability of direct in-vitro toxicity data for this compound, this guide synthesizes information from studies on its parent drug, Prthis compound, and other well-researched fluoroquinolones like Ciprofloxacin, to extrapolate potential toxicological profiles. The primary mechanisms of fluoroquinolone-induced toxicity in mammalian cells include mitochondrial dysfunction, induction of oxidative stress, and cell cycle arrest, which can ultimately lead to apoptosis.[3][4][5] This document details the experimental protocols for key assays used to evaluate these effects and presents available quantitative data in a structured format. Furthermore, it provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms involved.

Introduction

This compound is the biologically active form of Prthis compound, exerting its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Fluoroquinolones, as a class, have been observed to exert effects on eukaryotic cells, prompting investigations into their potential for drug repositioning, particularly in cancer therapy.[6] However, these effects also necessitate a thorough evaluation of their cytotoxic potential in non-target mammalian cells. This guide focuses on the preliminary in-vitro toxicity of this compound, drawing necessary parallels from studies on Prthis compound and other fluoroquinolones to build a comprehensive toxicological picture.

Mechanisms of Toxicity

The cytotoxic effects of fluoroquinolones in mammalian cells are multifactorial and are thought to primarily involve the following mechanisms:

  • Mitochondrial Toxicity: Due to the evolutionary similarities between mitochondria and bacteria, mitochondrial components can be unintended targets for antibiotics.[3][4] Fluoroquinolones have been shown to impair mitochondrial function, potentially by inhibiting mitochondrial topoisomerase II, leading to a decrease in mitochondrial DNA replication and subsequent cellular dysfunction.[4][7] This can result in reduced ATP production and an increase in the generation of reactive oxygen species (ROS).[5]

  • Oxidative Stress: The disruption of mitochondrial function can lead to an overproduction of ROS, creating a state of oxidative stress.[5] This excess of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

  • Cell Cycle Arrest: Several fluoroquinolones have been demonstrated to induce cell cycle arrest in various cancer cell lines.[6] The specific phase of arrest (e.g., G2/M or S phase) can vary depending on the cell type and the specific fluoroquinolone.[4][8] This disruption of the normal cell cycle progression can inhibit cell proliferation and trigger apoptosis.

  • Induction of Apoptosis: The culmination of mitochondrial damage, oxidative stress, and cell cycle arrest can lead to the activation of apoptotic pathways.[9] Both intrinsic (mitochondrial-mediated) and extrinsic apoptotic pathways may be involved.

Quantitative Toxicity Data

Direct quantitative toxicity data for this compound in mammalian cell lines is not extensively available in the public domain. The following table summarizes representative data for other fluoroquinolones to provide a comparative context for potential this compound toxicity. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.

FluoroquinoloneCell LineAssayExposure Time (h)IC50Reference
LomefloxacinCOLO829 (Melanoma)WST-1240.51 mmol/L[6]
LomefloxacinCOLO829 (Melanoma)WST-1480.33 mmol/L[6]
LomefloxacinCOLO829 (Melanoma)WST-1720.25 mmol/L[6]
NorfloxacinT24 (Bladder Cancer)Not SpecifiedNot Specified> 200 µM[8]
CiprofloxacinHepG2 (Hepatocellular Carcinoma)MTT2422 µg/mL[10]
CiprofloxacinMCF7 (Breast Cancer)MTT2454 µg/mL[10]
CiprofloxacinHepG2 (Hepatocellular Carcinoma)MTT485.6 µg/mL[10]
CiprofloxacinMCF7 (Breast Cancer)MTT4811.5 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in-vitro toxicity of pharmaceutical compounds.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines (e.g., HepG2, MCF7, A549) and normal cell lines can be used.

  • Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound (or other test compounds) should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

    • Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).[11]

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • The medium is then removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

    • Cell viability is expressed as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Culture and treat cells with the test compound for the desired duration.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold PBS.

    • Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.[12]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[12]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.

  • Procedure:

    • Culture and treat cells with the test compound.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[13]

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[13]

    • The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[13]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway for fluoroquinolone-induced toxicity.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells cell_seeding->treatment drug_prep 3. Prepare this compound Dilutions drug_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add incubation 6. Incubate mtt_add->incubation solubilization 7. Add Solubilization Solution incubation->solubilization readout 8. Measure Absorbance solubilization->readout data_analysis 9. Calculate Cell Viability & IC50 readout->data_analysis experimental_workflow_cell_cycle cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Culture & Treat Cells harvest 2. Harvest Cells cell_culture->harvest fixation 3. Fix with Ethanol harvest->fixation pi_stain 4. Stain with Propidium Iodide fixation->pi_stain flow_cytometry 5. Analyze Cell Cycle Distribution pi_stain->flow_cytometry signaling_pathway_apoptosis cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_apoptosis Apoptosis Induction This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Topoisomerase Topoisomerase II Inhibition This compound->Topoisomerase ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S/G2-M) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ulifloxacin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ulifloxacin, the active metabolite of the prodrug Prthis compound.[1][2] this compound is a broad-spectrum quinolone antibiotic effective against a variety of bacterial infections.[3][4] This method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, providing a reliable tool for quality control and research purposes. The described method utilizes a reversed-phase C18 column with UV detection, ensuring sensitivity, specificity, and accuracy.

Introduction

This compound (6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1][5]thiazeto[3,2-a]quinoline-3-carboxylic acid) is the biologically active form of Prthis compound, exerting its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for an isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical Structure of this compound:

  • Molecular Formula: C₁₆H₁₆FN₃O₃S[5][7]

  • Molecular Weight: 349.38 g/mol [7]

  • IUPAC Name: 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1][5]thiazeto[3,2-a]quinoline-3-carboxylic acid[5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterRecommended Conditions
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 5.8) / Acetonitrile (B52724) (15:85 v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 278 nm[8]
Injection Volume 20 µL[1][8]
Column Temperature Ambient or 35°C[6]
Run Time Approximately 15 minutes[8]
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 5 mM ammonium acetate buffer and adjust the pH to 5.8.

  • Mix the ammonium acetate buffer and acetonitrile in a 15:85 (v/v) ratio.

  • Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with methanol.[8]

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 µg/mL to 25 µg/mL).[9]

Sample Preparation (from Pharmaceutical Dosage Forms)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 10 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 1 - 25 µg/mL[9]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.75 µg/mL[10]
Limit of Quantification (LOQ) 1 µg/mL[9][10]
Specificity No interference from common excipients
Retention Time of this compound Approximately 6.42 min[8][10]

Protocols

Protocol 1: Preparation of Standard Curve
  • Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations ranging from 1 µg/mL to 25 µg/mL.

  • Inject 20 µL of each standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Protocol 2: Quantification of this compound in a Sample
  • Prepare the sample solution as described in the "Sample Preparation" section.

  • Inject 20 µL of the prepared sample solution into the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the equation from the linear regression of the standard curve:

    • Concentration = (Peak Area - y-intercept) / slope

  • Account for the dilution factor used during sample preparation to determine the final concentration in the original sample.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (C18 Column, UV Detector) MobilePhase->HPLC_System StandardStock Standard Stock Solution (1mg/mL) WorkingStandards Working Standard Solutions StandardStock->WorkingStandards Injection Inject 20 µL WorkingStandards->Injection SamplePrep Sample Preparation SamplePrep->Injection Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Injection->HPLC_System CalibrationCurve Generate Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify This compound Chromatogram->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is well-validated and can be readily implemented in a quality control or research laboratory for routine analysis. The provided protocols offer a step-by-step guide to ensure reliable and reproducible results.

References

Application Notes and Protocols for Ulifloxacin in Respiratory Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Ulifloxacin, the active metabolite of the prodrug Prthis compound, in preclinical respiratory tract infection models. This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including common respiratory pathogens.[1][2][3] Its favorable pharmacokinetic profile, characterized by excellent penetration into lung tissue, makes it a promising candidate for treating respiratory infections.[4][5] These notes summarize key quantitative data, outline detailed experimental procedures for in vivo efficacy testing, and visualize the underlying mechanisms and workflows.

Introduction to this compound

Prthis compound is an orally administered prodrug that is rapidly and almost completely metabolized by esterases into its active form, this compound, after absorption.[1][5] this compound exerts its bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[6] This mechanism of action provides potent, concentration-dependent killing against pathogens responsible for community-acquired and nosocomial respiratory infections.[7]

This compound has demonstrated a broad spectrum of activity against key respiratory pathogens, including Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae.[1][8] Furthermore, studies have shown that this compound concentrates effectively in lung tissue, with concentrations reaching levels several times higher than in plasma, a crucial feature for treating pneumonia and bronchitis.[5] Beyond its direct antimicrobial action, evidence suggests that fluoroquinolones, as a class, possess immunomodulatory properties that may contribute to their therapeutic efficacy by attenuating inflammatory responses.[1][9]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and in vitro efficacy data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single 600 mg Oral Dose of Prodrug Prthis compound)
ParameterValueReference
Tmax (h) ~1.0[1]
Cmax (mg/L) ~1.5 - 2.0[1]
AUC (μg·h/mL) ~10 - 13[1][5]
Elimination Half-life (T½) (h) ~9 - 12[5]
Serum Protein Binding (%) ~45[5][10]
Mean Lung/Plasma Ratio ~6.9[1]

Note: Data are derived from studies in human subjects and may vary in animal models.

Table 2: In Vitro Activity (MIC) of this compound against Key Respiratory Pathogens
PathogenMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Streptococcus pneumoniae 1.0 - 2.01.0 - >4.0[1]
Haemophilus influenzae ≤0.03≤0.12[1][10]
Moraxella catarrhalis ≤0.06≤0.12[1][6][10]
Staphylococcus aureus (MSSA) ≤0.25<0.5[1]
Klebsiella pneumoniae ≤0.06≤0.25[1][7]
Pseudomonas aeruginosa VariesVaries[3][8]

Note: MIC values can vary significantly based on bacterial strain, resistance patterns, and testing methodology.

Key Mechanisms and Workflows

Mechanism of Action

This compound targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is typically topoisomerase IV.[6] Inhibition of these enzymes introduces double-strand breaks in the bacterial chromosome, which ultimately leads to cell death.

This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topo_IV This compound->Topo_IV Inhibits Replication_Fork Bacterial DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils Topo_IV->Replication_Fork Decatenates DNA DSB Double-Strand DNA Breaks Replication_Fork->DSB Inhibition leads to Death Bacterial Cell Death DSB->Death

Diagram 1: this compound's primary mechanism of action.
Potential Immunomodulatory Pathway

Fluoroquinolones may exert anti-inflammatory effects by modulating host cell signaling. One proposed mechanism involves the interference with the Toll-like receptor 4 (TLR4) signaling pathway.[9] By potentially inhibiting the TLR4-MD-2 complex, fluoroquinolones can attenuate the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Bacterial Endotoxin) TLR4 TLR4/MD-2 Receptor Complex LPS->TLR4 Binds MyD88 MyD88 Pathway TLR4->MyD88 NFkB_I NF-κB / IκB Complex MyD88->NFkB_I Activates NFkB_A Active NF-κB NFkB_I->NFkB_A Translocates DNA DNA NFkB_A->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription This compound This compound (Fluoroquinolone) This compound->TLR4 Inhibits (Proposed)

Diagram 2: Proposed immunomodulatory pathway for fluoroquinolones.
General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a murine model of acute bacterial pneumonia.

A 1. Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks) C 3. Induction of Pneumonia (Intranasal or Intratracheal Inoculation) A->C B 2. Bacterial Culture Preparation (e.g., S. pneumoniae in mid-log phase) B->C D 4. Group Assignment (Vehicle Control, this compound Low Dose, this compound High Dose) C->D E 5. Drug Administration (e.g., Oral gavage, starting 2-4h post-infection) D->E F 6. Monitoring (Morbidity, Body Weight, Temperature) E->F G 7. Endpoint Analysis (e.g., 24-48h) - Lung Harvest - Bacterial Load (CFU) - Histopathology - Cytokine Analysis (BALF) F->G

Diagram 3: Workflow for a murine pneumonia model.

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies. Researchers should adapt these protocols based on their specific bacterial strain, animal model, and institutional guidelines (IACUC).

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes a non-lethal infection model designed to assess the antimicrobial efficacy of this compound by measuring the reduction in pulmonary bacterial load.[11][12][13]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old).

  • Streptococcus pneumoniae strain (e.g., serotype 2 D39 or a clinical isolate).

  • Tryptic Soy Broth (TSB) and Blood Agar (B569324) Plates.

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • This compound (or its prodrug Prthis compound) and appropriate vehicle (e.g., 0.5% methylcellulose).

  • Phosphate-buffered saline (PBS), sterile.

  • Animal gavage needles.

  • Tissue homogenizer.

Procedure:

  • Animal Acclimatization: House mice under standard conditions for at least 7 days prior to the experiment.

  • Bacterial Preparation: a. Inoculate S. pneumoniae from a frozen stock onto a blood agar plate and incubate overnight at 37°C with 5% CO₂. b. Pick a single colony and grow in TSB to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁸ CFU/mL). The final inoculum should be confirmed by serial dilution and plating.

  • Infection: a. Lightly anesthetize a mouse. b. Hold the mouse in a supine position. c. Using a calibrated pipette, gently dispense 25-50 µL of the bacterial suspension into the nares (intranasal inoculation).[13] The mouse will aspirate the inoculum into the lungs. d. Allow the mouse to recover in a clean cage.

  • Treatment: a. At a predetermined time post-infection (e.g., 2 to 4 hours), randomize mice into treatment groups (n=8-10 per group). b. Administer the first dose of this compound (e.g., 10, 25, 50 mg/kg) or vehicle control via oral gavage. c. Continue treatment at a defined schedule (e.g., once or twice daily) for the duration of the study (typically 24 to 48 hours for bacterial clearance endpoints).

  • Monitoring: Observe animals at least twice daily for clinical signs of illness (huddled posture, ruffled fur, lethargy). Record body weight daily.

Protocol 2: Assessment of Bacterial Load in Lung Tissue

This protocol details the method for quantifying treatment efficacy by determining the number of viable bacteria in the lungs.[14]

Procedure:

  • Sample Collection: a. At the study endpoint (e.g., 24 hours after the first treatment dose), humanely euthanize the mice according to approved institutional protocols. b. Aseptically dissect and remove the entire lung lobes. c. Place the lungs in a pre-weighed sterile tube containing 1 mL of sterile PBS.

  • Tissue Homogenization: a. Weigh the tube containing the lungs to determine the net lung weight. b. Homogenize the lung tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Serial Dilution and Plating: a. Create a 10-fold serial dilution series of the lung homogenate in sterile PBS. b. Plate 100 µL of appropriate dilutions onto blood agar plates. c. Incubate the plates overnight at 37°C with 5% CO₂.

  • Quantification: a. Count the colonies on plates that have between 30 and 300 colonies. b. Calculate the number of Colony Forming Units (CFU) per gram of lung tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Lung weight in grams) c. Data are typically log₁₀ transformed for statistical analysis.

Table 3: Example Data Presentation for Efficacy Study

This table serves as a template for presenting the primary efficacy endpoint data.

Treatment Group (Dose, Route, Schedule)NMean Lung Bacterial Load (Log₁₀ CFU/g ± SD)
Vehicle Control (0.5% MC, PO, BID) 107.2 ± 0.5
This compound (25 mg/kg, PO, BID) 104.1 ± 0.8
This compound (50 mg/kg, PO, BID) 102.5 ± 0.6

*Statistically significant difference compared to vehicle control (e.g., p < 0.05).

Conclusion

This compound is a potent fluoroquinolone with excellent lung penetration and broad-spectrum activity against common respiratory pathogens.[1][4] The protocols and data presented here provide a comprehensive framework for researchers to design and execute preclinical studies to evaluate its efficacy in relevant animal models of respiratory tract infection. Standardized models, such as the murine pneumonia model, are essential for generating reproducible data to support further drug development.[15] Future studies could also explore the immunomodulatory effects of this compound in these models to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Ulifloxacin Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to Ulifloxacin, the active metabolite of the prodrug Prthis compound (B1679801). The following methodologies are based on established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.

Introduction

This compound is a fluoroquinolone antimicrobial agent. As with other antimicrobials, determining the susceptibility of clinical isolates is crucial for guiding therapeutic decisions and monitoring the emergence of resistance. The protocols described herein cover two primary methods for susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and a Disk Diffusion method for qualitative assessment of susceptibility. It is imperative that this compound, not its prodrug Prthis compound, is used for in vitro susceptibility testing.[1][2]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound
MIC (µg/mL)Interpretation
≤ 1Susceptible
2Intermediate
≥ 4Resistant
(Tentative breakpoints based on pharmacokinetic and pharmacodynamic data)[3][4]
Table 2: Zone Diameter Interpretive Criteria for this compound (5 µg disk)
Organism GroupZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Enterobacteriaceae≥ 1916 - 18≤ 15
Non-fermenters≥ 2017 - 19≤ 16
Gram-positive bacteria≥ 1815 - 17≤ 14
(Based on analysis of 461 freshly isolated clinical strains)[3][4]
Table 3: Quality Control Parameters
Quality Control StrainMethodThis compound ConcentrationAcceptable Range
Escherichia coli ATCC® 25922Disk Diffusion5 µg(To be established by the laboratory)
Staphylococcus aureus ATCC® 29213Broth MicrodilutionN/A(To be established by the laboratory)
Pseudomonas aeruginosa ATCC® 27853Disk Diffusion5 µg(To be established by the laboratory)
(Standard QC strains recommended by CLSI. Laboratories should establish their own quality control ranges based on CLSI guidelines.)[1][5]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial isolate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 29213)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve the desired concentration range for the assay.

  • Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the clinical isolate from a non-selective agar (B569324) plate. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Inoculation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Create a two-fold serial dilution of the this compound solution by transferring 50 µL from the highest concentration well to the next, mixing, and repeating across the plate. c. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. d. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with the aid of a microplate reader.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate prep_this compound->serial_dilution Add to plate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate Add to wells serial_dilution->inoculate incubation Incubate at 35°C for 16-20 hours inoculate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Bacterial culture in the logarithmic growth phase

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

Procedure:

  • Preparation of Inoculum: a. Prepare a bacterial inoculum as described in the Broth Microdilution protocol (Protocol 1, Step 2), adjusting the turbidity to match the 0.5 McFarland standard.[6]

  • Inoculation of MHA Plates: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks: a. Aseptically apply a 5 µg this compound disk to the surface of the inoculated MHA plate. b. Gently press the disk with sterile forceps to ensure complete contact with the agar surface. c. If multiple disks are used on the same plate, they should be placed at least 24 mm apart from center to center.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter. b. Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in Table 2.

Workflow for Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate with Swab prep_inoculum->inoculate_plate apply_disk Apply 5 µg this compound Disk to Agar Surface inoculate_plate->apply_disk incubation Incubate at 35°C for 16-20 hours apply_disk->incubation measure_zone Measure Zone of Inhibition Diameter (mm) incubation->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret

Caption: Workflow for determining the susceptibility of clinical isolates to this compound using the disk diffusion (Kirby-Bauer) method.

Quality Control

It is essential to perform quality control testing with each batch of susceptibility tests to ensure the accuracy of the results. This should be done using standard, well-characterized bacterial strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2] The acceptable ranges for quality control strains should be established and monitored by each laboratory. If quality control results fall outside the established ranges, patient results should not be reported until the issue is identified and resolved.[8]

References

Use of Ulifloxacin in treating urinary tract infections in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the preclinical data and methodologies for evaluating ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), in the context of urinary tract infections (UTIs). This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound for UTIs

This compound is a broad-spectrum fluoroquinolone antibacterial agent. It is the active metabolite of the orally administered prodrug, prthis compound. Following absorption, prthis compound is converted to this compound by esterases. This compound exhibits potent in vitro activity against a wide range of Gram-negative and Gram-positive bacteria that are common uropathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Preclinical studies have demonstrated its efficacy in animal models of UTI, suggesting its potential as a therapeutic agent for these infections.

In Vitro Activity of this compound (NM394)

The in vitro potency of this compound (also referred to in literature as NM394) against key urinary pathogens is a critical determinant of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Quantitative Data: In Vitro Susceptibility

The following tables summarize the MIC values for this compound against a panel of uropathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Fluoroquinolones against Gram-Negative Uropathogens.

OrganismThis compound (NM394) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)
Escherichia coli0.008 - 0.50.016 - 10.03 - >1280.06 - 2
Proteus mirabilis0.03 - 0.250.03 - 0.250.06 - 0.50.12 - 1
Klebsiella pneumoniae0.03 - 0.50.03 - 0.50.06 - 10.12 - 2
Pseudomonas aeruginosa0.12 - 40.12 - 80.5 - 161 - 32
Enterobacter cloacae0.06 - 0.50.06 - 10.12 - 20.25 - 4

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Fluoroquinolones against Gram-Positive Uropathogens.

OrganismThis compound (NM394) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.06 - 0.50.12 - 10.12 - 0.50.25 - 1
Staphylococcus saprophyticus0.12 - 0.50.12 - 10.25 - 10.25 - 2
Enterococcus faecalis0.5 - 41 - 81 - 82 - 16
Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol describes a standard method for determining the MIC of this compound.

Materials:

  • This compound (NM394) analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates of interest

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water).

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.001 to 128 µg/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy in a Murine UTI Model

Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. The following sections detail the therapeutic effect of prthis compound (the prodrug) and provide a representative protocol for a murine UTI model.

Quantitative Data: Therapeutic Efficacy and Pharmacokinetics

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of prthis compound in a murine UTI model.[1]

Table 3: Therapeutic Efficacy of Prthis compound in a Murine UTI Model (ED₅₀ in mg/kg). [1]

Infecting OrganismPrthis compoundOfloxacinLevofloxacinCiprofloxacinTosufloxacin
Escherichia coli12.5>1005012.512.5
Pseudomonas aeruginosa25>100-2525
Enterobacter cloacae (Ofloxacin-resistant)6.25>100-2512.5

Table 4: Pharmacokinetic Parameters of Prthis compound in Mice (20 mg/kg, oral). [1]

ParameterSerumKidney
Cₘₐₓ (µg/mL or µg/g) 0.451.8
AUC₀₋₂₄ (µg·h/mL or µg·h/g) 1.27.5
Representative Experimental Protocol: Murine Ascending UTI Model

Disclaimer: The detailed protocol from the primary preclinical study on prthis compound was not available. The following is a representative protocol for establishing a murine UTI model for testing fluoroquinolone efficacy, based on common practices in the field.

Materials:

  • Female mice (e.g., C3H/HeN or BALB/c strain), 6-8 weeks old

  • Uropathogenic bacterial strain (e.g., E. coli CFT073)

  • Luria-Bertani (LB) broth and agar

  • Prthis compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Sterile fine-tipped catheter

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Grow the uropathogenic strain in LB broth overnight at 37°C.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a concentration of 1 x 10⁹ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Carefully insert a sterile, fine-tipped catheter into the bladder via the urethra.

    • Instill 50 µL of the bacterial suspension (5 x 10⁷ CFU) directly into the bladder.

    • Maintain anesthesia for a short period to allow the bacteria to adhere.

  • Treatment Regimen:

    • At 24 hours post-infection, begin treatment with prthis compound.

    • Administer the drug orally (e.g., by gavage) at the desired doses (e.g., ranging from 5 to 100 mg/kg) once or twice daily for a specified duration (e.g., 3-7 days).

    • A control group should receive the vehicle only.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., LB agar) to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial loads in the treatment groups to the vehicle control group to determine the reduction in CFU.

    • The ED₅₀ (Effective Dose, 50%) can be calculated as the dose that produces a 50% reduction in bacterial load compared to the control.

Representative Experimental Protocol: Pharmacokinetic Study in Mice

Disclaimer: The detailed pharmacokinetic protocol from the primary preclinical study on prthis compound was not available. The following is a representative protocol.

Materials:

  • Mice (as in the efficacy study)

  • Prthis compound

  • Appropriate administration vehicle

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • LC-MS/MS system for drug quantification

Procedure:

  • Drug Administration:

    • Administer a single oral dose of prthis compound to the mice at a specified concentration (e.g., 20 mg/kg).

  • Sample Collection:

    • At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a subset of mice at each time point (serial sampling from the same animal is also possible depending on the technique).

    • At the final time point, euthanize the animals and collect tissues of interest (e.g., kidneys).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Extract this compound from plasma and tissue homogenates using an appropriate solvent precipitation or solid-phase extraction method.

  • Quantification:

    • Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the concentration-time curve).

Mechanism of Action and Visualization

This compound, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.

Signaling Pathway Diagram

Ulifloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DNA_Breaks Double-Strand DNA Breaks Topoisomerase_IV->Replication_Fork Decatenates DNA Replication_Fork->DNA_Breaks Stalled Replication Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Preclinical_UTI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Isolates Uropathogen Isolates MIC_Test Broth Microdilution MIC Testing Isolates->MIC_Test MIC_Data MIC Values MIC_Test->MIC_Data Treatment Prthis compound Treatment MIC_Data->Treatment Inform Dosing Murine_Model Murine UTI Model Establishment Murine_Model->Treatment PK_Study Pharmacokinetic Study Murine_Model->PK_Study Efficacy_Endpoint Bacterial Load Quantification Treatment->Efficacy_Endpoint PK_Endpoint Drug Concentration Measurement PK_Study->PK_Endpoint

Caption: Preclinical evaluation workflow for this compound in UTI.

References

Application Notes and Protocols: Standard Operating Procedure for Ulifloxacin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for conducting stability testing of the fluoroquinolone antibiotic, Ulifloxacin. The protocols outlined herein are designed to meet the standards of international regulatory guidelines and are intended for use by professionals in drug development and quality control.

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibiotic. Ensuring its stability throughout its shelf life is critical for its safety and efficacy. Stability testing is a vital component of the drug development process, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This SOP details the procedures for forced degradation, long-term, and accelerated stability studies of this compound.

Scope

This SOP applies to the stability testing of this compound drug substance and its finished pharmaceutical product. It covers forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as long-term and accelerated stability studies to determine the shelf life and recommend storage conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to establish the inherent stability of the this compound molecule and to develop a stability-indicating analytical method.

3.1.1 Acid Hydrolysis

  • Accurately weigh and dissolve this compound in a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Treat the solution with 1N Hydrochloric Acid (HCl).

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1N Sodium Hydroxide (NaOH).

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample using the HPLC-DAD method described in section 3.3.

3.1.2 Base Hydrolysis

  • Accurately weigh and dissolve this compound in a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Treat the solution with 0.1N Sodium Hydroxide (NaOH).

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1N Hydrochloric Acid (HCl).

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample using the HPLC-DAD method.

3.1.3 Oxidative Degradation

  • Accurately weigh and dissolve this compound in a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Treat the solution with 30% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample using the HPLC-DAD method.

3.1.4 Thermal Degradation

  • Accurately weigh a sample of solid this compound.

  • Place the sample in a thermostatically controlled oven at 105°C for 24 hours.

  • After the exposure period, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample using the HPLC-DAD method.

3.1.5 Photolytic Degradation

  • Accurately weigh a sample of solid this compound and spread it as a thin layer in a petri dish.

  • Expose the sample to a UV light source (254 nm) and a cool white fluorescent lamp in a photostability chamber for a period sufficient to evaluate its photolytic stability (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the sample using the HPLC-DAD method.

Long-Term and Accelerated Stability Studies

These studies are performed on the final drug product in its proposed marketing container closure system.[1][2][3][4]

3.2.1 Storage Conditions

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

3.2.2 Testing Frequency

  • Long-Term Stability: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed shelf life.[4]

  • Accelerated Stability: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[4]

Analytical Method: HPLC-DAD

A stability-indicating High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is crucial for the analysis of this compound and its degradation products.[5][6][7][8]

3.3.1 Chromatographic Conditions

ParameterCondition
Column HILIC stationary phase
Mobile Phase Ammonium acetate (B1210297) buffer (5 mM, pH 5.8) / Acetonitrile (with 1% Triethylamine) in an isocratic elution mode.[5][8]
Flow Rate 1.0 mL/min
Detection DAD at 278 nm.[5][6][7][8]
Injection Volume 20 µL
Column Temperature Ambient

3.3.2 System Suitability

Before sample analysis, the chromatographic system must be evaluated for its suitability. The parameters to be checked include:

  • Tailing factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Data Presentation

The results of the stability studies should be summarized in tables for clear comparison and analysis.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis1N HCl2 hours80°C
Base Hydrolysis0.1N NaOH2 hours80°C
Oxidation30% H₂O₂24 hoursRoom Temp
ThermalSolid State24 hours105°C
PhotolyticUV & Fluorescent LightAs per ICH Q1BAmbient

Table 2: Long-Term and Accelerated Stability Data (Example)

Time Point (Months)Storage ConditionAssay (%)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)
0-
325°C/60%RH
625°C/60%RH
925°C/60%RH
1225°C/60%RH
340°C/75%RH
640°C/75%RH

Visualization

Experimental Workflow for this compound Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term & Accelerated Studies cluster_3 Analysis cluster_4 Data Evaluation Ulifloxacin_DS_DP This compound Drug Substance/Product Acid Acid Hydrolysis Ulifloxacin_DS_DP->Acid Base Base Hydrolysis Ulifloxacin_DS_DP->Base Oxidation Oxidative Degradation Ulifloxacin_DS_DP->Oxidation Thermal Thermal Degradation Ulifloxacin_DS_DP->Thermal Photo Photolytic Degradation Ulifloxacin_DS_DP->Photo LongTerm Long-Term Storage (25°C/60%RH or 30°C/65%RH) Ulifloxacin_DS_DP->LongTerm Accelerated Accelerated Storage (40°C/75%RH) Ulifloxacin_DS_DP->Accelerated HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LongTerm->HPLC Accelerated->HPLC Data Data Analysis & Reporting HPLC->Data ShelfLife Shelf-Life Determination Data->ShelfLife

Caption: Workflow for this compound stability testing.

Potential Degradation Pathways of this compound

Based on the known degradation pathways of other fluoroquinolones, the following diagram illustrates the potential degradation routes for this compound.[9][10][11][12][13]

G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis Decarboxylation Decarboxylation Product Hydrolysis->Decarboxylation Piperazine_Ring_Cleavage Piperazine Ring Cleavage Products Oxidation->Piperazine_Ring_Cleavage Hydroxylation Hydroxylated Products Oxidation->Hydroxylation Defluorination Defluorination Product Photolysis->Defluorination

Caption: Potential degradation pathways of this compound.

References

Application of Ulifloxacin in the Study of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] While extensive research on the specific anti-biofilm properties of this compound is still emerging, studies on its prodrug, prthis compound, and other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101), provide a strong basis for its application in bacterial biofilm research. Fluoroquinolones are known to be a valuable option in managing biofilm-forming infections due to their ability to penetrate the exopolysaccharide (EPS) matrix of biofilms.[2]

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] This action leads to DNA damage and the production of reactive oxygen species (ROS), contributing to bacterial cell death.[3] In the context of biofilms, fluoroquinolones have demonstrated efficacy in both inhibiting biofilm formation and eradicating established biofilms, often in a concentration-dependent manner.[3]

Studies on prthis compound have shown effective time- and dose-dependent eradication of preformed Pseudomonas aeruginosa biofilms.[2] Research on other fluoroquinolones, such as ciprofloxacin and norfloxacin, has demonstrated their ability to inhibit biofilm formation by Proteus mirabilis, particularly at higher concentrations.[4] Similarly, moxifloxacin (B1663623) has been shown to significantly reduce the total biofilm biomass of Staphylococcus aureus.[4]

The application of this compound in biofilm studies can, therefore, be directed towards:

  • Evaluating its efficacy in preventing biofilm formation: Determining the Minimum Biofilm Inhibitory Concentration (MBIC) against various bacterial strains.

  • Assessing its ability to disrupt established biofilms: Quantifying the reduction in biofilm biomass and viability after treatment.

  • Investigating the underlying molecular mechanisms: Studying the effect of this compound on genes and signaling pathways involved in biofilm development, such as quorum sensing and cyclic-di-GMP signaling.

  • Exploring synergistic effects: Evaluating the combination of this compound with other antimicrobial agents or biofilm-disrupting compounds to enhance anti-biofilm efficacy.

Given that bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts, the study of this compound's anti-biofilm properties is crucial for developing effective treatments for chronic and device-related infections.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for fluoroquinolones in biofilm studies. It is important to note that these values are illustrative and specific values for this compound would need to be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Fluoroquinolones against Planktonic Bacteria

OrganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Escherichia coli0.060.0160.03
Proteus mirabilis0.120.030.06
Staphylococcus saprophyticus0.060.120.25
Pseudomonas aeruginosaVariesVariesVaries

Data for this compound, Ciprofloxacin, and Levofloxacin are sourced from comparative studies on planktonic bacteria and serve as a baseline for biofilm studies.[6][7]

Table 2: Representative Anti-Biofilm Activity of Fluoroquinolones

FluoroquinoloneOrganismConcentrationEffectReference
Prthis compoundPseudomonas aeruginosa2–4 μMTime- and dose-dependent eradication of preformed biofilms.[2]
CiprofloxacinProteus mirabilis2 and 4 x MIC~80–90% reduction in biofilm formation.[3]
NorfloxacinProteus mirabilis2 and 4 x MIC~80–90% reduction in biofilm formation.[3]
LevofloxacinPseudomonas aeruginosaMICSignificant inhibition of biofilm formation.[5]
MoxifloxacinStaphylococcus aureusNot specifiedSignificant reduction in total biofilm biomass.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-biofilm activity of compounds like this compound. These protocols are based on established methods used for other fluoroquinolones and can be adapted for this compound.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) for P. aeruginosa)

  • This compound stock solution

  • Crystal Violet (0.1% w/v)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare serial twofold dilutions of this compound in the appropriate growth medium in the wells of a 96-well plate.

  • Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension. Include wells with no antibiotic as a positive growth control.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).

  • Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the untreated control.

Biofilm Eradication Assay (MBEC - Minimum Biofilm Eradication Concentration)

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Same as for the MBIC assay.

Procedure:

  • Grow biofilms in a 96-well plate as described in the MBIC protocol (steps 2-4), without the addition of this compound.

  • After the initial incubation period, remove the planktonic cells by gently washing with PBS.

  • Add fresh growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 5-11).

  • Alternatively, to assess cell viability, sonicate the wells to detach the biofilm and perform serial dilutions and plate counts to determine the number of viable cells (CFU/mL).

  • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9% or a 3-log reduction) in the number of viable cells in the biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • This compound

  • Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes or in chamber slides, with or without this compound, as described in the previous protocols.

  • After the desired incubation period, gently wash the biofilms with PBS to remove planktonic cells.

  • Stain the biofilms with a combination of fluorescent dyes. For live/dead staining, use a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark for 15-30 minutes.

  • Gently rinse the biofilms with PBS to remove excess stain.

  • Image the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in response to this compound treatment.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound's effect on bacterial biofilms.

G cluster_fluoroquinolone Fluoroquinolone Action (e.g., this compound) cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action for this compound.

G Start Start Inoculate Inoculate 96-well plate with bacteria and this compound dilutions Start->Inoculate Incubate_24h Incubate for 24-48h at 37°C Inoculate->Incubate_24h Wash Wash to remove planktonic cells Incubate_24h->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Wash_Stain Wash to remove excess stain Stain->Wash_Stain Solubilize Solubilize stain with ethanol or acetic acid Wash_Stain->Solubilize Measure Measure absorbance at 570-595 nm Solubilize->Measure Determine_MBIC Determine MBIC Measure->Determine_MBIC

Caption: Workflow for MBIC assay.

Caption: Stages of biofilm formation and points of this compound intervention.

References

Application Notes and Protocols for Assessing Ulifloxacin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Ulifloxacin, the active metabolite of the fluoroquinolone antibiotic Prthis compound (B1679801). The methodologies outlined herein are essential for preclinical safety and efficacy evaluation of this compound.

Introduction

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, concerns regarding the potential for off-target effects in mammalian cells necessitate thorough cytotoxic evaluation. Evidence suggests that fluoroquinolones can induce cytotoxicity in mammalian cells through mechanisms including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[2][3][4] Therefore, a multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound.

This document provides detailed protocols for a panel of standard in vitro assays to measure this compound's impact on cell viability, membrane integrity, apoptosis, and specific cellular pathways implicated in fluoroquinolone-induced cytotoxicity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound cytotoxicity across different human cell lines. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) of this compound after 48-hour exposure

Cell LineTissue of OriginIC50 (µM)
HepG2Liver Carcinoma150
A549Lung Carcinoma200
HEK293Embryonic Kidney350
SH-SY5YNeuroblastoma180

Table 2: Membrane Integrity (LDH Release) - % Cytotoxicity at IC50 Concentration (48 hours)

Cell LineThis compound (IC50)% LDH Release (relative to positive control)
HepG2150 µM45%
A549200 µM40%
HEK293350 µM25%
SH-SY5Y180 µM42%

Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells at IC50 Concentration (48 hours)

Cell LineThis compound (IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
HepG2150 µM25%20%
A549200 µM22%18%
HEK293350 µM15%10%
SH-SY5Y180 µM28%15%

Experimental Protocols & Methodologies

Herein are detailed protocols for the key experiments to assess this compound cytotoxicity.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[8]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the positive and negative controls.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[2]

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ulifloxacin_Cytotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition of mtDNA replication ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis MMP_Loss->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Conclusion CellCulture 1. Cell Culture (e.g., HepG2, A549) Treatment 2. This compound Treatment (Dose-Response) CellCulture->Treatment MTT 3. MTT Assay (Cell Viability, IC50) Treatment->MTT LDH 4. LDH Assay (Membrane Integrity) MTT->LDH ApoptosisAssay 5. Annexin V / PI Staining (Apoptosis vs. Necrosis) LDH->ApoptosisAssay CaspaseAssay 6. Caspase Activity Assay (Apoptotic Pathway) ApoptosisAssay->CaspaseAssay ROS_MMP 7. ROS & Mitochondrial Membrane Potential Assays CaspaseAssay->ROS_MMP DataAnalysis 8. Data Integration and Analysis ROS_MMP->DataAnalysis Conclusion 9. Conclusion on Cytotoxic Profile DataAnalysis->Conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Logical_Relationship cluster_0 Cellular Responses cluster_1 Assay Endpoints This compound This compound Exposure Metabolic_Decline Decreased Metabolic Activity This compound->Metabolic_Decline Membrane_Damage Compromised Membrane Integrity This compound->Membrane_Damage Apoptotic_Events Initiation of Apoptosis This compound->Apoptotic_Events MTT_Result Reduced Formazan Production (MTT Assay) Metabolic_Decline->MTT_Result LDH_Result Increased LDH Release (LDH Assay) Membrane_Damage->LDH_Result Annexin_Result Annexin V/PI Staining (Flow Cytometry) Apoptotic_Events->Annexin_Result

Caption: Logical relationship between this compound exposure and assay endpoints.

References

Evaluating the In-Vivo Efficacy of Ulifloxacin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to evaluate the in-vivo efficacy of Ulifloxacin, the active metabolite of the prodrug Prthis compound (B1679801). This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and interpreting preclinical studies.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] This document outlines key animal models and experimental procedures to assess the therapeutic potential of this compound in vivo.

Mechanism of Action

This compound targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[5][6] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is critical for the separation of interlinked daughter chromosomes following DNA replication.[4][5] By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death.[3]

Ulifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: Mechanism of action of this compound.

In-Vivo Efficacy Data

While specific ED50 values for this compound are not widely published, studies on its prodrug, Prthis compound, provide valuable comparative efficacy data in murine infection models.

Table 1: Comparative Efficacy of Prthis compound in a Murine Urinary Tract Infection Model [7]

PathogenPrthis compound Efficacy Compared to Other Fluoroquinolones
Escherichia coliEqual to Tosufloxacin and Ciprofloxacin; Superior to Ofloxacin and Levofloxacin
Pseudomonas aeruginosaEqual to Tosufloxacin and Ciprofloxacin; Superior to Ofloxacin
Ofloxacin-resistant Enterobacter cloacaeMost effective among all tested drugs (Tosufloxacin, Ciprofloxacin, Ofloxacin, Levofloxacin)

Note: The following tables for systemic and respiratory tract infections are representative of data that would be generated from the described protocols. As specific in-vivo efficacy studies for this compound in these models are limited in publicly available literature, these serve as templates for data presentation.

Table 2: Hypothetical Efficacy of this compound in a Murine Systemic Infection (Sepsis) Model

PathogenThis compound ED50 (mg/kg)Comparator ED50 (mg/kg)
Staphylococcus aureus[Data to be generated][Data to be generated]
Escherichia coli[Data to be generated][Data to be generated]

Table 3: Hypothetical Efficacy of this compound in a Murine Respiratory Tract Infection Model

PathogenThis compound (CFU/lung reduction)Comparator (CFU/lung reduction)
Klebsiella pneumoniae[Data to be generated][Data to be generated]
Streptococcus pneumoniae[Data to be generated][Data to be generated]

Experimental Protocols

The following are detailed protocols for establishing and evaluating the efficacy of this compound in common murine infection models. These protocols are based on established methodologies for testing fluoroquinolone antibiotics.

Murine Urinary Tract Infection (UTI) Model

This model is crucial for evaluating drugs intended to treat UTIs.

UTI_Model_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 7 days) Start->Acclimatization Infection Transurethral Inoculation with Uropathogen Acclimatization->Infection Treatment Initiate this compound Treatment (e.g., 24h post-infection) Infection->Treatment Monitoring Daily Monitoring (Clinical signs, weight) Treatment->Monitoring Endpoint Endpoint Determination (e.g., 48-72h post-treatment) Monitoring->Endpoint Analysis Bacterial Load Quantification (Kidneys and Bladder) Endpoint->Analysis End End Analysis->End

Figure 2: Experimental workflow for the murine UTI model.

Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strains: Uropathogenic Escherichia coli (UPEC), Pseudomonas aeruginosa, or Enterobacter cloacae.[7]

  • Infection Procedure:

    • Anesthetize mice.

    • Introduce a bacterial suspension (e.g., 10^8 CFU in 50 µL PBS) into the bladder via a transurethral catheter.

  • Treatment:

    • Administer this compound (or its prodrug Prthis compound) and comparator drugs orally or subcutaneously at various doses.

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Continue treatment for a defined period (e.g., 2-3 days).

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize the tissues and perform serial dilutions.

    • Plate the dilutions on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

    • Efficacy is determined by the reduction in bacterial load in the organs of treated animals compared to a vehicle control group.

Murine Systemic Infection (Sepsis) Model

This model is used to assess the efficacy of antibiotics against bloodstream infections.

Sepsis_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Infection Intraperitoneal Injection of Bacteria Acclimatization->Infection Treatment Administer this compound (e.g., 1h post-infection) Infection->Treatment Monitoring Survival Monitoring (e.g., over 7 days) Treatment->Monitoring Endpoint Record Mortality Monitoring->Endpoint Analysis Calculate Protective Dose 50 (PD50 or ED50) Endpoint->Analysis End End Analysis->End

Figure 3: Experimental workflow for the murine sepsis model.

Protocol:

  • Animal Model: Male or female CD-1 or BALB/c mice (6-8 weeks old).

  • Bacterial Strains: Staphylococcus aureus, Escherichia coli, or other relevant pathogens.

  • Infection Procedure:

    • Inject a lethal dose of the bacterial suspension (e.g., 10^7 CFU in 0.5 mL of saline containing 5% mucin) intraperitoneally.

  • Treatment:

    • Administer a single or multiple doses of this compound and comparator drugs at various concentrations, typically starting 1-2 hours post-infection.

  • Efficacy Evaluation:

    • Monitor the survival of the animals over a period of 7-14 days.

    • The primary endpoint is the survival rate.

    • The 50% effective dose (ED50) or protective dose 50 (PD50) is calculated based on the survival data.

Murine Respiratory Tract Infection (Pneumonia) Model

This model is essential for evaluating treatments for bacterial pneumonia.

Pneumonia_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Infection Intranasal or Intratracheal Inoculation of Bacteria Acclimatization->Infection Treatment Initiate this compound Therapy (e.g., 18-24h post-infection) Infection->Treatment Monitoring Monitor Clinical Signs and Body Weight Treatment->Monitoring Endpoint Euthanasia at a Pre-determined Timepoint Monitoring->Endpoint Analysis Quantify Bacterial Load in Lungs Endpoint->Analysis End End Analysis->End

Figure 4: Workflow for the murine pneumonia model.

Protocol:

  • Animal Model: Immunocompetent or neutropenic BALB/c or C57BL/6 mice.

  • Bacterial Strains: Klebsiella pneumoniae, Streptococcus pneumoniae, or Pseudomonas aeruginosa.

  • Infection Procedure:

    • Anesthetize the mice.

    • Instill a bacterial suspension (e.g., 10^6 - 10^7 CFU in 50 µL PBS) intranasally or intratracheally.

  • Treatment:

    • Begin treatment with this compound and comparator drugs at a specified time after infection (e.g., 18-24 hours).

    • Administer the drugs for a defined duration (e.g., 2-5 days).

  • Efficacy Evaluation:

    • At the end of the study, euthanize the animals.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue and perform serial dilutions.

    • Plate the dilutions to determine the CFU per gram of lung tissue.

    • Efficacy is measured by the reduction in the bacterial burden in the lungs of treated animals compared to the control group.

Conclusion

The animal models and protocols described provide a robust framework for the in-vivo evaluation of this compound's efficacy. While published quantitative data for this compound in some models are limited, the comparative data for its prodrug, Prthis compound, suggest strong therapeutic potential.[7] The provided protocols, based on established methods for fluoroquinolone testing, offer a solid foundation for generating the necessary preclinical data to further characterize the in-vivo activity of this compound against a variety of bacterial pathogens. Researchers are encouraged to adapt these protocols to their specific research questions and to include appropriate comparator antibiotics for a comprehensive evaluation.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ulifloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, drug development, and clinical management of bacterial infections. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides detailed application notes and standardized protocols for determining the MIC of this compound using established laboratory methods, including Broth Microdilution, Agar (B569324) Dilution, and the Gradient Diffusion (E-test) method.

General Considerations for this compound MIC Testing

Storage and Handling of this compound: this compound powder should be stored at -20°C to -80°C for long-term stability. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.

Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro testing. When using DMSO, it is critical to ensure that the final concentration in the test medium does not exceed 1%, as higher concentrations can inhibit bacterial growth. Alternatively, 10% Trifluoroacetic Acid (TFA) in water has also been reported as a solvent.

Quality Control: Adherence to a rigorous quality control (QC) program is essential for ensuring the accuracy and reproducibility of MIC testing. This involves the regular testing of reference strains with known MIC values for this compound. The results should fall within established QC ranges.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria. These values have been compiled from various studies and are intended for comparative purposes.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli161≤0.03≤0.06-
Pseudomonas aeruginosa----
Klebsiella pneumoniae--0.5≤0.06 - >2
Proteus mirabilis59---
Haemophilus influenzae114---
Moraxella catarrhalis15---
Salmonella spp.-≤0.03≤0.06-
Shigella spp.-≤0.03≤0.06-
Yersinia spp.-≤0.03≤0.06-
Aeromonas spp.--0.06-
Campylobacter spp.----

Data compiled from multiple sources.[2][3]

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)----
Staphylococcus aureus (methicillin-susceptible)----
Staphylococcus aureus (methicillin-resistant)----
Staphylococcus saprophyticus22---
Streptococcus pneumoniae----
Streptococcus pyogenes38---
Enterococcus spp.----

Data compiled from multiple sources.[2][4]

Table 3: Tentative MIC Breakpoints for this compound

InterpretationMIC (µg/mL)
Susceptible (S)≤ 1
Intermediate (I)2
Resistant (R)≥ 4

These breakpoints are tentative and may be subject to revision based on further clinical data.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in 96-well microtiter plates.

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well serves as a growth control (no antibiotic), and the twelfth well serves as a sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension to reach the final desired concentration.

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for Broth Microdilution:

BrothMicrodilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Plates B->D C Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Results Visually E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions in DMSO at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Mix well by inverting the tubes.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Workflow for Agar Dilution:

AgarDilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound-Agar Plates with Serial Dilutions C Spot Inoculate Plates A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Observe Growth on Plates D->E F Determine MIC E->F

Caption: Workflow for Agar Dilution MIC Determination.

Protocol 3: Gradient Diffusion (E-test) Method

The E-test utilizes a plastic strip with a predefined gradient of this compound.

Materials:

  • This compound E-test strips

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the suspension and remove excess fluid by pressing against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of E-test Strip:

    • Aseptically apply the this compound E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, read the higher value.

Workflow for E-test:

Etest cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Lawn of Bacteria on MHA Plate B Apply this compound E-test Strip A->B C Incubate at 35°C for 16-20 hours B->C D Read Intersection of Inhibition Zone and Strip C->D E Determine MIC D->E

Caption: Workflow for E-test MIC Determination.

Quality Control

Table 4: Quality Control Strains and Expected MIC Ranges for this compound

Quality Control StrainCLSI DocumentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™M100To be determined from definitive CLSI/EUCAST sources
Staphylococcus aureus ATCC® 29213™M100To be determined from definitive CLSI/EUCAST sources
Pseudomonas aeruginosa ATCC® 27853™M100To be determined from definitive CLSI/EUCAST sources
Campylobacter jejuni ATCC® 33560™-0.03 - 0.12

Note: The MIC ranges for the common QC strains are pending confirmation from official CLSI or EUCAST documentation. A study has been conducted to establish these ranges.[5] The range for C. jejuni is based on a specific study.

QC Procedure:

  • The appropriate QC strain(s) should be tested concurrently with each batch of clinical isolates.

  • The MIC values obtained for the QC strains must fall within the established acceptable ranges.

  • If QC results are out of range, patient results should not be reported, and the entire test procedure should be investigated for potential errors.

Conclusion

The standardized methods described in these application notes and protocols provide a reliable framework for determining the Minimum Inhibitory Concentration of this compound. Consistent application of these methods, coupled with a robust quality control program, is essential for generating accurate and reproducible data for research, drug development, and clinical microbiology.

References

Application Notes and Protocols: Ulifloxacin as a Research Tool for Studying Quinolone Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), as a powerful research tool for investigating the mechanisms of quinolone resistance in bacteria. This compound's potent activity and its ability to select for resistant mutants make it an excellent candidate for studying the genetic and molecular basis of fluoroquinolone resistance.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibacterial agent.[1] Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes essential for DNA replication, repair, and recombination.[2] By forming a stable complex with these enzymes and DNA, this compound induces double-strand DNA breaks, ultimately leading to bacterial cell death.[3] Prthis compound, the prodrug, is rapidly metabolized to this compound after administration.[1]

This compound in Quinolone Resistance Studies

The study of antibiotic resistance is crucial for the development of new therapeutic strategies. This compound can be employed as a selective agent to generate and isolate quinolone-resistant mutants in the laboratory. The characterization of these mutants allows for the identification of specific genetic mutations, particularly within the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which are the primary targets of fluoroquinolones.[4][5] Furthermore, investigating changes in efflux pump expression and other resistance mechanisms can provide a comprehensive understanding of how bacteria evolve to evade the effects of this potent antibiotic. One study has suggested that this compound has the lowest potential of inducing the emergence of resistant strains of Escherichia coli and Pseudomonas aeruginosa among some fluoroquinolones.[6]

Quantitative Data: In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for this compound against common bacterial pathogens, compared to other fluoroquinolones.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Fluoroquinolones

OrganismThis compound (µg/mL)Ciprofloxacin (B1669076) (µg/mL)Levofloxacin (B1675101) (µg/mL)Moxifloxacin (µg/mL)Reference
Escherichia coli≤0.03 - 0.250.008 - 0.50.016 - 1Not Reported[7][8]
Pseudomonas aeruginosa0.25 - 20.06 - 40.25 - 16Not Reported[7][8]
Staphylococcus aureus (MSSA)≤0.03 - 0.50.12 - 10.06 - 20.03 - 0.25[7][8]
Staphylococcus aureus (MRSA)0.5 - >1280.5 - >1281 - >1280.25 - 32[7][8]

Table 2: Mutant Prevention Concentration (MPC) of this compound and Comparator Fluoroquinolones

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)Reference
Escherichia coli0.12 - 10.25 - 20.5 - 4[6]
Pseudomonas aeruginosaNot specifically reported, but noted to be the lowest among tested quinolones.39.5[9]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in the recommended solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol for Determining the Mutant Prevention Concentration (MPC) of this compound

This protocol is adapted from standard methods for MPC determination.[9]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (B569324) (MHA) or other suitable solid growth medium

  • Sterile petri dishes

  • Bacterial culture grown to a high density (~10^10 CFU/mL)

  • Spectrophotometer

  • Centrifuge and sterile tubes

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Agar Plates: Prepare MHA plates containing a range of this compound concentrations, typically from the MIC to 64-fold the MIC.

  • Prepare High-Density Inoculum: Grow a bacterial culture overnight in a large volume of broth. Concentrate the cells by centrifugation and resuspend in a small volume of broth to achieve a density of ≥10^10 CFU/mL. Verify the cell density by serial dilution and plating.

  • Inoculation: Spread a large volume of the high-density inoculum (containing ≥10^10 CFUs) onto each this compound-containing agar plate and a drug-free control plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • MPC Determination: The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.

Protocol for In Vitro Selection of this compound-Resistant Mutants

This protocol describes a stepwise selection method.[10]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture of the susceptible parent strain

  • Incubator (35°C ± 2°C)

Procedure:

  • Initial Selection: Plate a large number of susceptible bacterial cells (~10^9 - 10^10 CFUs) onto MHA plates containing this compound at a concentration of 2x to 4x the MIC of the parent strain.

  • Isolation of First-Step Mutants: After incubation, select individual colonies that grow on the this compound-containing plates.

  • Characterization of Mutants: Determine the MIC of this compound for the isolated mutants to confirm the increase in resistance.

  • Subsequent Selection Steps: Use a first-step mutant as the new parent strain and repeat the selection process on MHA plates with a higher concentration of this compound (e.g., 2x to 4x the MIC of the first-step mutant).

  • Repeat: Continue this process for several rounds to select for mutants with progressively higher levels of resistance.

  • Storage: Preserve each generation of mutants for further analysis by freezing at -80°C in a suitable cryoprotectant.

Protocol for Characterizing Mutations in Quinolone Resistance-Determining Regions (QRDRs)

This protocol outlines the general steps for identifying mutations in gyrA, gyrB, parC, and parE.[5][11]

Materials:

  • Genomic DNA extraction kit

  • Primers specific for the QRDRs of the target genes

  • PCR master mix

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the this compound-susceptible parent strain and the selected resistant mutants.

  • PCR Amplification: Amplify the QRDRs of the gyrA, gyrB, parC, and parE genes using PCR with the specific primers.

  • Verification of PCR Products: Run the PCR products on an agarose gel to confirm the amplification of the correct DNA fragment size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant mutants with the sequence from the susceptible parent strain to identify any nucleotide changes.

  • Amino Acid Translation: Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.

Visualizations of Key Pathways and Workflows

Mechanism of this compound Action and Resistance

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound TargetEnzymes DNA Gyrase & Topoisomerase IV This compound->TargetEnzymes TargetMutation Target Modification (gyrA, parC mutations) This compound->TargetMutation Selective Pressure Efflux Increased Efflux Pump Expression This compound->Efflux ReducedUptake Reduced Porin Expression This compound->ReducedUptake Complex This compound-Enzyme-DNA Complex TargetEnzymes->Complex DSB Double-Strand DNA Breaks Complex->DSB CellDeath Bacterial Cell Death DSB->CellDeath Resistance This compound Resistance TargetMutation->Resistance Efflux->Resistance ReducedUptake->Resistance

Caption: Mechanism of this compound and pathways to resistance.

Experimental Workflow for Mutant Prevention Concentration (MPC) Determination

start Start prep_inoculum Prepare High-Density Inoculum (≥10^10 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with High-Density Culture prep_inoculum->inoculate prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_plates->inoculate incubate Incubate for 48-72 hours inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mpc Determine MPC: Lowest Concentration with No Growth observe->determine_mpc end End determine_mpc->end

Caption: Workflow for determining the Mutant Prevention Concentration.

Workflow for Selection and Characterization of this compound-Resistant Mutants

cluster_characterization Characterization start Start with Susceptible Parent Strain select_mutants Select for Resistance on This compound-Containing Agar start->select_mutants isolate_colonies Isolate Resistant Colonies select_mutants->isolate_colonies confirm_resistance Confirm Increased MIC isolate_colonies->confirm_resistance characterize Characterize Mutants confirm_resistance->characterize end End characterize->end dna_extraction Genomic DNA Extraction pcr PCR of QRDRs (gyrA, parC, etc.) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis

Caption: Selection and characterization of resistant mutants.

Simplified Bacterial SOS Response to Quinolone-Induced DNA Damage

This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ssDNA Accumulation of single-stranded DNA (ssDNA) DNA_Damage->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes Expression of SOS Genes LexA->SOS_Genes Derepression Repair DNA Repair SOS_Genes->Repair Mutation Error-Prone Repair (Increased Mutation Rate) SOS_Genes->Mutation Persistence Induction of Persistence SOS_Genes->Persistence

Caption: The bacterial SOS response to quinolone-induced DNA damage.[3][12]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ulifloxacin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ulifloxacin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly water-soluble drug. Its aqueous solubility is reported to be approximately 0.034 mg/mL. This low solubility can present significant challenges in preclinical and formulation studies.

Q2: Why does my this compound solution precipitate upon standing?

Precipitation of this compound from an aqueous solution can occur due to several factors:

  • Supersaturation: The initial concentration may have exceeded its thermodynamic solubility, leading to the precipitation of the excess drug over time.

  • pH Shift: this compound's solubility is highly dependent on pH. A change in the pH of the solution, perhaps due to the absorption of atmospheric CO2 or interaction with container surfaces, can significantly decrease its solubility and cause it to precipitate.

  • Temperature Fluctuation: Solubility is also temperature-dependent. A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Common Ion Effect: If the solution contains ions that are also present in a salt form of this compound, it can suppress its dissolution.

Q3: I'm observing inconsistent results in my in vitro experiments. Could this be related to this compound's solubility?

Yes, inconsistent experimental results are a common consequence of poor drug solubility. If this compound is not completely dissolved or precipitates during the experiment, the actual concentration exposed to cells or tissues will be lower and more variable than the nominal concentration, leading to unreliable and non-reproducible data.

Q4: What are the common strategies to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of this compound:

  • pH Adjustment: As a zwitterionic compound, this compound's solubility can be increased in acidic (pH < 5) or basic (pH > 8) conditions.

  • Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase the solubility by reducing the polarity of the solvent.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, Soluplus®) at a molecular level can enhance its dissolution rate and apparent solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can significantly improve its aqueous solubility.

  • Salt Formation: Preparing a salt of this compound, such as the hydrochloride salt, can improve its solubility and dissolution characteristics.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

Problem: this compound precipitates out of the aqueous buffer during preparation or upon storage.

Troubleshooting Workflow:

G Troubleshooting this compound Precipitation A Precipitation Observed B Check pH of the Solution A->B C Is pH within optimal range (acidic or basic)? B->C D Adjust pH using dilute acid (e.g., HCl) or base (e.g., NaOH) C->D No G Re-evaluate the target concentration. Is it above the solubility limit? C->G Yes D->B E Consider using a co-solvent system F Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute into aqueous buffer E->F G->E No, but still precipitating H Lower the concentration or use a solubility enhancement technique G->H Yes G Solid Dispersion (Solvent Evaporation) Workflow A Dissolve this compound and PVP K30 in Methanol (e.g., 1:4 w/w ratio) B Stir until a clear solution is obtained A->B C Evaporate the solvent using a rotary evaporator at 40°C B->C D A thin film will form on the flask wall C->D E Dry the film under vacuum at 40°C for 24 hours to remove residual solvent D->E F Scrape the dried solid dispersion from the flask E->F G Pulverize and sieve the product F->G H Store in a desiccator G->H G Cyclodextrin Complexation (Kneading) Workflow A Weigh this compound and HP-β-CD in a 1:1 molar ratio B Triturate the powders in a mortar A->B C Add a small amount of water-methanol (1:1) solution to form a paste B->C D Knead the paste thoroughly for 30-45 minutes C->D E Dry the resulting mass in a vacuum oven at 50°C for 12 hours D->E F Pulverize the dried complex and pass it through a sieve E->F G Store in a tightly sealed container F->G

Technical Support Center: Optimization of Ulifloxacin Dosage for In-Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ulifloxacin in in-vivo rodent studies.

I. Frequently Asked Questions (FAQs)

Q1: What is the relationship between Prthis compound (B1679801) and this compound?

A1: Prthis compound is a prodrug of this compound.[1][2] After oral administration, Prthis compound is absorbed and rapidly metabolized by esterases into its active metabolite, this compound (also referred to as NM394).[1] Therefore, when conducting in-vivo studies with oral administration of Prthis compound, the pharmacologically active compound being evaluated is this compound.

Q2: What is the mechanism of action of this compound?

A2: this compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. It targets two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By forming a complex with these enzymes and the bacterial DNA, it leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death.

Q3: What are the reported adverse effects of this compound/Prthis compound in rodents?

A3: At high doses, clinical signs of toxicity in rodents can include decreased spontaneous locomotor activity, piloerection, abnormal gait, soft feces, and salivation.[3][4] In repeated-dose studies in rats, effects on the kidney (tubular nephrosis) and cecum (enlargement) have been observed at high dose levels.[4]

Q4: Where does this compound primarily distribute in rodents?

A4: Following oral administration of Prthis compound in rats, the active metabolite this compound distributes to various tissues. The highest concentrations are typically found in the liver and kidney.[5] Lung concentrations have been reported to be nearly equivalent to plasma concentrations.[6]

II. Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy in Infection Model - Suboptimal Dosage: The administered dose of Prthis compound may not be achieving therapeutic concentrations of this compound at the site of infection.- Bacterial Resistance: The bacterial strain used in the model may be resistant to this compound.- Improper Dosing Technique: Incorrect oral gavage technique may lead to inaccurate dosing.- Review the available pharmacokinetic and efficacy data to ensure the selected dose is appropriate for the target pathogen and infection site.- Perform in-vitro susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC) of your bacterial strain against this compound.- Ensure proper training and adherence to the oral gavage protocol.
Unexpected Animal Morbidity/Mortality - Acute Toxicity: The administered dose may be approaching or exceeding the toxic level.- Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse effects.- Complications from Experimental Procedures: The infection model or other procedures may be causing unintended harm.- Consult the toxicology data to determine if the administered dose is within a safe range. Consider performing a dose-range finding study.- Run a vehicle-only control group to assess for any adverse effects of the vehicle.- Carefully review and refine all experimental procedures to minimize animal stress and potential for injury.
High Variability in Experimental Data - Inconsistent Dosing: Variability in the amount of drug administered to each animal.- Biological Variability: Natural physiological differences between individual animals.- Inconsistent Sample Collection/Processing: Variations in the timing or method of blood or tissue collection.- Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to account for biological variability.- Standardize all sample collection and processing procedures.

III. Data Presentation

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound (NM394) in Rats after a Single Administration

Administration RouteDoseTmax (h)Elimination Half-life (h)Reference
Intravenous (this compound)5 mg/kg-4.2[5]
Oral (Prthis compound)20 mg/kg0.7 - 3.3Matches IV this compound[5]
Toxicology Data

Table 2: Acute Toxicity of Prthis compound and this compound (NM394) in Rodents

CompoundSpeciesRouteLD50Reference
Prthis compoundMouseOral>5000 mg/kg[3]
Prthis compoundRatOral>5000 mg/kg[3]
This compound (NM394)RatIntravenousMale: 226 mg/kg, Female: 238 mg/kg[3]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) in Rats

CompoundStudy DurationRouteNOAELReference
Prthis compound13 weeksOral30 mg/kg/day[4]
This compound (NM394)4 weeksIntravenous3 mg/kg/day[7]
In-Vivo Efficacy

Table 4: Therapeutic Effect of Prthis compound in a Murine Urinary Tract Infection Model

PathogenPrthis compound Efficacy ComparisonReference
Escherichia coliEqual to tosufloxacin (B10865) and ciprofloxacin; superior to ofloxacin (B1677185) and levofloxacin.[8]
Pseudomonas aeruginosaEqual to tosufloxacin and ciprofloxacin; superior to ofloxacin.[8]

Note: Specific ED50 values for this compound in different rodent models were not available in the search results.

IV. Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice).

  • Syringe.

  • This compound formulation.

  • Animal scale.

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

    • Ensure the animal's body is held securely to prevent movement.

  • Measurement of Gavage Needle Insertion Length:

    • Measure the distance from the corner of the mouse's mouth to the xiphoid process (the tip of the sternum).

    • Mark this length on the gavage needle; do not insert the needle beyond this mark to avoid stomach perforation.[9][10]

  • Administration:

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes.[11][12]

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in place, administer the formulation slowly and steadily.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Observe the animal for several minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11]

Protocol 2: Blood Collection for Pharmacokinetic Studies in Rats (Saphenous Vein)

Materials:

  • Restrainer for rats.

  • 25-27 gauge needle.

  • Micro-collection tubes (e.g., heparinized).

  • Gauze.

  • Anesthetic (if required by institutional guidelines for prolonged restraint).

Procedure:

  • Animal Restraint:

    • Place the rat in an appropriate restrainer.

  • Site Preparation:

    • Shave the fur over the lateral saphenous vein, which is located on the outer aspect of the hind leg.

    • Wipe the area with an alcohol swab to better visualize the vein.

  • Blood Collection:

    • Apply gentle pressure above the knee to engorge the vein.

    • Puncture the vein with the needle.

    • Collect the emerging blood droplets into a micro-collection tube.[13][14]

    • Collect the required volume for each time point as specified in your study design.

  • Post-Collection Care:

    • After collecting the sample, apply gentle pressure to the puncture site with a piece of gauze until bleeding stops.[15]

    • Return the animal to its cage and monitor for any signs of distress or prolonged bleeding.

V. Mandatory Visualizations

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Decatenated_DNA Decatenated Replicated DNA Topoisomerase_IV->Decatenated_DNA Decatenation Topoisomerase_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replicated_DNA Catenated Replicated DNA Replicated_DNA->Topoisomerase_IV Decatenation Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Experimental_Workflow_PK_Study start Start animal_prep Animal Acclimatization and Grouping start->animal_prep dosing Oral Administration of Prthis compound (Prodrug) animal_prep->dosing blood_sampling Serial Blood Sampling (e.g., Saphenous Vein) dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing analysis LC-MS/MS Analysis of This compound Concentration sample_processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis end End pk_analysis->end Troubleshooting_Logic issue Experimental Issue no_efficacy Lack of Efficacy issue->no_efficacy toxicity Unexpected Toxicity issue->toxicity variability High Data Variability issue->variability check_dose Review Dosage no_efficacy->check_dose check_mic Check Bacterial MIC no_efficacy->check_mic check_technique Verify Dosing Technique no_efficacy->check_technique check_tox_data Consult Toxicology Data toxicity->check_tox_data vehicle_control Run Vehicle Control toxicity->vehicle_control standardize_dosing Standardize Dosing variability->standardize_dosing increase_n Increase Group Size variability->increase_n standardize_sampling Standardize Sampling variability->standardize_sampling

References

Troubleshooting common issues in Ulifloxacin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ulifloxacin HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of this compound.

Troubleshooting Guide

This guide provides answers to specific issues you may encounter during your experiments.

Peak Shape Issues

Question: Why is my this compound peak tailing?

Peak tailing for this compound, a compound containing a basic piperazinyl group, is a common issue in reversed-phase HPLC. This is often due to secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing material.[1][2]

Answer:

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The most effective way to improve the peak shape of basic compounds like this compound is to adjust the mobile phase pH.[3][4][5]

    • Low pH (pH 2.5-3.5): At a low pH, the residual silanols on the column are protonated and less likely to interact with the protonated basic sites of this compound. This is a common and effective approach.[6]

    • High pH (pH > 8): At a higher pH, the this compound molecule is not protonated and will not interact with the ionized silanols. However, ensure your column is stable at high pH.

  • Use of Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol (B1196071) sites and reduce tailing.[1]

  • Column Choice: Employ a column with high-purity silica (B1680970) and effective end-capping to minimize the number of accessible residual silanols.[6]

  • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting your sample.[2]

Question: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur due to a few specific reasons.

Answer:

Consider the following potential causes and solutions:

  • Sample Overload: Injecting too much of your sample can saturate the column, leading to a fronting peak. Dilute your sample and reinject.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column. As a best practice, dissolve your sample in the mobile phase.

  • Column Degradation: A void at the head of the column can lead to peak fronting. This can be checked by reversing and flushing the column (if the manufacturer's instructions permit).

Retention Time Variability

Question: The retention time for my this compound peak is shifting between injections. Why is this happening?

Consistent retention times are critical for reliable analysis. Shifts can be attributed to several factors related to the HPLC system and the mobile phase.

Answer:

To address retention time shifts, investigate the following:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using mobile phases containing additives or buffers.

  • Mobile Phase Composition:

    • Inaccurate Preparation: Double-check the preparation of your mobile phase to ensure the correct proportions of solvents and additives.

    • Solvent Volatility: If you are using a volatile solvent in your mobile phase, evaporation can alter its composition over time. Prepare fresh mobile phase regularly.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions, such as leaks or air bubbles in the pump head, can cause retention time variability.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance. Using a column oven will ensure a stable temperature.

Resolution and Baseline Issues

Question: I am seeing poor resolution between my this compound peak and other components. How can I improve this?

Poor resolution can compromise the accuracy of your quantification.

Answer:

To enhance resolution, you can modify the following chromatographic parameters:

  • Mobile Phase Strength: Decreasing the organic solvent content in your mobile phase will increase the retention time of this compound and may improve its separation from other peaks.

  • Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjusting the pH can alter the selectivity of the separation.

  • Column Efficiency: Using a column with a smaller particle size or a longer column can increase the efficiency of the separation, leading to sharper peaks and better resolution.

Question: My chromatogram has a noisy or drifting baseline. What are the common causes?

A stable baseline is essential for accurate peak integration and detection of low-level impurities.

Answer:

For baseline issues, check the following:

  • Mobile Phase:

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.

    • Purity: Use high-purity solvents and reagents to avoid contaminants that can cause baseline noise.

  • Detector: A deteriorating lamp in a UV detector can be a source of noise. Check the lamp's energy output.

  • System Leaks: Even a small leak in the system can cause pressure fluctuations that manifest as baseline noise.

  • Column Contamination: A contaminated column can slowly release adsorbed compounds, leading to a drifting baseline. Flush the column with a strong solvent.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC issues in this compound analysis.

HPLC_Troubleshooting_this compound start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes resolution Poor Resolution? retention_time->resolution No rt_solutions Ensure Column Equilibration Check Mobile Phase Prep Verify Pump Performance Control Temperature retention_time->rt_solutions Yes baseline Baseline Issue? resolution->baseline No resolution_solutions Adjust Mobile Phase Strength Change Organic Solvent Use More Efficient Column resolution->resolution_solutions Yes baseline_solutions Degas Mobile Phase Check Detector Lamp Inspect for Leaks Flush Column baseline->baseline_solutions Yes tailing_solutions Adjust Mobile Phase pH Use Competing Base Check Column Health tailing->tailing_solutions fronting_solutions Dilute Sample Check Sample Solvent Inspect Column Inlet fronting->fronting_solutions

Caption: Troubleshooting workflow for this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

This compound is an amphoteric molecule, possessing both a carboxylic acid group and a basic piperazinyl group. Its predicted pKa is approximately 5.85. This means its ionization state is highly dependent on the mobile phase pH, which is a critical parameter to control for achieving consistent retention and good peak shape. It has limited solubility in common organic solvents like methanol.

Q2: I see unexpected peaks in my chromatogram. What could be their source?

Unexpected peaks can arise from several sources:

  • Degradation Products: this compound, like other fluoroquinolones, can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. Common degradation pathways involve modifications to the piperazine (B1678402) ring.

  • Impurities in the Sample or Standard: Ensure the purity of your this compound standard and consider potential impurities in your sample matrix.

  • Contamination from the HPLC System: Ghost peaks can originate from the mobile phase, injection system, or carryover from previous injections.

Q3: What is a good starting point for developing an HPLC method for this compound?

Based on published methods for the analysis of Prthis compound (the prodrug of this compound), a good starting point would be:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at approximately 278 nm.

Always perform method validation to ensure the suitability of your chosen conditions for your specific application.

Experimental Protocols

Below are examples of typical HPLC methods that can be adapted for this compound analysis.

Method 1: Reversed-Phase HPLC with UV Detection

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C

Method 2: HILIC for this compound and its Prodrug

ParameterCondition
Column HILIC (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Ammonium Acetate Buffer (5 mM, pH 5.8) : Acetonitrile (12:88, v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Column Temperature 25 °C

This compound Signaling and Degradation Pathways

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.

Forced degradation studies on related fluoroquinolones suggest that this compound is susceptible to degradation under various stress conditions. The following diagram illustrates a generalized logical pathway for assessing potential degradation.

Degradation_Pathway This compound This compound Acid_Hydrolysis Acid Hydrolysis This compound->Acid_Hydrolysis exposed to Base_Hydrolysis Base Hydrolysis This compound->Base_Hydrolysis exposed to Oxidation Oxidation This compound->Oxidation exposed to Photolysis Photolysis This compound->Photolysis exposed to Stress_Conditions Stress Conditions Piperazine_Cleavage Piperazine Ring Cleavage Acid_Hydrolysis->Piperazine_Cleavage Base_Hydrolysis->Piperazine_Cleavage Decarboxylation Decarboxylation Base_Hydrolysis->Decarboxylation Hydroxylation Hydroxylation Oxidation->Hydroxylation Photolysis->Piperazine_Cleavage Degradation_Products Potential Degradation Products

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: Strategies to Minimize Ulifloxacin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ulifloxacin degradation during storage. Our goal is to help you ensure the stability and integrity of your this compound samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: this compound, like other fluoroquinolones, is susceptible to degradation induced by several factors, including:

  • pH: Hydrolysis can occur under acidic and alkaline conditions.

  • Oxidizing Agents: this compound can be degraded by oxidative stress.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage temperatures and durations for both solid powder and solutions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: For maximum stability, prepare stock solutions in a suitable solvent such as DMSO. For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use. If aqueous solutions must be stored, they should be protected from light and kept at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage). To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use vials.

Q4: What type of container is best for storing this compound and its solutions?

A4: Due to its sensitivity to light, this compound and its solutions should be stored in amber-colored glass vials or containers that block UV and visible light.[1][2][3][4] If amber containers are not available, clear vials can be wrapped in aluminum foil to provide adequate protection from light.[1][2]

Q5: Are there any known stabilizers or excipients that can minimize this compound degradation?

A5: While specific studies on stabilizers for this compound are limited, general strategies for stabilizing fluoroquinolone formulations can be applied. The use of antioxidants, such as ascorbic acid or sodium metabisulfite, may help mitigate oxidative degradation.[3][4][5] Chelating agents, like edetate disodium (B8443419) (EDTA), can be beneficial in formulations by complexing metal ions that may catalyze degradation reactions.[6] The compatibility of any stabilizer or excipient with your specific experimental system should always be verified.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound.

Problem 1: I am observing a rapid loss of this compound potency in my aqueous solution.

Possible Cause Troubleshooting Step Recommended Action
Inappropriate pH Verify the pH of your solution. Fluoroquinolones can be unstable in acidic or alkaline conditions.Adjust the pH of your solution to a neutral range (around pH 7) if your experimental protocol allows. Use a suitable buffer to maintain a stable pH.
Exposure to Light Review your handling and storage procedures for light protection.Always handle this compound solutions in a dark or low-light environment. Store solutions in amber vials or wrap clear vials with aluminum foil.[1][2]
Oxidative Degradation Consider the possibility of dissolved oxygen or the presence of oxidizing agents in your solution.Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen). If compatible with your experiment, consider adding an antioxidant.[3][4][5]
Elevated Temperature Check the storage temperature of your solution.Store aqueous solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid leaving solutions at room temperature for extended periods.

Problem 2: I see a precipitate forming in my this compound solution.

Possible Cause Troubleshooting Step Recommended Action
Low Solubility at Experimental pH The solubility of fluoroquinolones can be pH-dependent.Ensure the pH of your solution is within a range where this compound remains soluble. You may need to adjust the pH or use a different buffer system.
Interaction with Components in the Medium Certain ions or components in your buffer or culture medium may be reacting with this compound to form an insoluble salt.Review the composition of your medium. If possible, test the solubility of this compound in each component separately to identify the cause.
Concentration Exceeds Solubility Limit The concentration of your solution may be too high for the chosen solvent or conditions.Try preparing a more dilute solution. You may need to perform a solubility test to determine the maximum soluble concentration under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method. This protocol is based on general guidelines for forced degradation studies and studies conducted on Prthis compound, the prodrug of this compound.[2][7][8]

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Heat the solid powder or a solution of this compound at a high temperature (e.g., 80°C) for 48 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from published HPLC methods for Prthis compound and other fluoroquinolones and should be validated for its suitability in separating this compound from its degradation products.[1][7]

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.2 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 46:54 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 278 nm

    • Injection Volume: 20 µL

    • Column Temperature: 35°C

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.[9]

Visualizations

cluster_storage This compound Storage cluster_factors Degradation Factors Solid Solid Degradation Degradation Solid->Degradation slow Solution Solution Solution->Degradation faster Light Light Light->Degradation Heat Heat Heat->Degradation pH pH pH->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Factors influencing this compound degradation.

Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Stress Condition Stress Condition Prepare this compound Solution->Stress Condition Acid Hydrolysis Acid Hydrolysis Stress Condition->Acid Hydrolysis Acid Base Hydrolysis Base Hydrolysis Stress Condition->Base Hydrolysis Base Oxidation Oxidation Stress Condition->Oxidation Oxidant Photolysis Photolysis Stress Condition->Photolysis Light Thermal Thermal Stress Condition->Thermal Heat Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Photolysis->Analyze by HPLC Thermal->Analyze by HPLC Identify Degradation Products Identify Degradation Products Analyze by HPLC->Identify Degradation Products End End Identify Degradation Products->End

Caption: Workflow for a forced degradation study.

Degradation Observed Degradation Observed Check Storage Temp Check Storage Temp Degradation Observed->Check Storage Temp Is temp correct? Check Light Protection Check Light Protection Check Storage Temp->Check Light Protection Yes Lower Temperature Lower Temperature Check Storage Temp->Lower Temperature No Check pH Check pH Check Light Protection->Check pH Yes Use Amber Vials Use Amber Vials Check Light Protection->Use Amber Vials No Adjust/Buffer pH Adjust/Buffer pH Check pH->Adjust/Buffer pH No Problem Solved Problem Solved Check pH->Problem Solved Yes Lower Temperature->Problem Solved Use Amber Vials->Problem Solved Adjust/Buffer pH->Problem Solved

Caption: Troubleshooting degradation issues.

References

Technical Support Center: Refinement of Ulifloxacin Administration Protocols in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the administration of Ulifloxacin in animal research settings. The information is intended for researchers, scientists, and drug development professionals to aid in the refinement of their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application in research?

A1: this compound is a fluoroquinolone antibiotic, the active metabolite of the prodrug Prthis compound (B1679801). In research, it is primarily investigated for its antibacterial efficacy against a range of gram-negative and some gram-positive organisms.[1] Its use in animal models helps in understanding its pharmacokinetic and pharmacodynamic properties, which is crucial for preclinical drug development.

Q2: What are the common routes of administration for this compound in animals?

A2: As with other fluoroquinolones, this compound can be administered through various routes. Oral (PO) administration is common, often via gavage to ensure accurate dosing.[2][3] Parenteral routes such as intravenous (IV), intramuscular (IM), and subcutaneous (SC) are also utilized, particularly when rapid absorption and high bioavailability are desired.[1][4] The choice of administration route should be detailed in the IACUC-approved protocol.[2][5]

Q3: Are there any known species-specific adverse effects to consider?

A3: While specific data for this compound is limited, the fluoroquinolone class is known for certain species-specific toxicities. For instance, enrofloxacin (B1671348), another fluoroquinolone, has been associated with retinal degeneration in cats at doses of 5 mg/kg or higher.[1][4] High doses of quinolones can also be neurotoxic and may induce convulsions.[1] It is prudent to conduct thorough safety monitoring in any new species.

Q4: What are the general pharmacokinetic properties of this compound?

A4: After administration of its prodrug Prthis compound, this compound typically reaches peak plasma concentrations within 1-3 hours when given orally.[4] It exhibits good tissue penetration, with concentrations in organs often exceeding those in the plasma.[4] The elimination half-life in healthy human subjects is approximately 9-12 hours.[6] this compound is primarily eliminated unchanged through both urine and feces.[6]

Q5: How should this compound be prepared for administration?

A5: For parenteral administration, all substances must be sterile and prepared aseptically, for instance, by using a 0.2-micron filter.[3][7] The vehicle used for dissolving or suspending this compound should be sterile, physiologically compatible, and have a pH and osmolality suitable for the chosen route of administration.[8] It is recommended to use pharmaceutical-grade compounds whenever possible.[8] If non-pharmaceutical grade compounds are necessary, justification must be provided in the animal use protocol.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in solution - pH of the vehicle is not optimal.- Low solubility of the this compound formulation.- Use of an inappropriate vehicle.- Adjust the pH of the vehicle. Buffering the solution may be necessary.- Consult literature for appropriate solvents or co-solvents.- Consider using a different, validated vehicle for administration.
Animal distress during or after oral gavage - Incorrect gavage technique.- Administration of a volume exceeding recommendations (typically > 5 ml/kg for rodents).[2][3]- Irritation from the drug formulation.- Ensure personnel are properly trained in oral gavage techniques.- Reduce the administration volume by increasing the drug concentration, if possible.- Consider alternative, less stressful administration routes like voluntary consumption in flavored water or food, though this may affect dose accuracy.[2][3]
Variable drug exposure between animals - Inaccurate dosing.- Differences in absorption, especially with oral administration.- Animal-to-animal variability in metabolism and excretion.- For oral dosing, use gavage for precision over administration in drinking water.[9]- Ensure consistent fasting or feeding schedules, as food can affect absorption of some drugs.- Increase the sample size to account for biological variability.
Observed adverse effects (e.g., lethargy, changes in behavior) - Dose may be too high, approaching toxic levels.- The formulation (vehicle, pH) may be causing irritation or discomfort.- Review the dose based on available toxicity data for this compound or other fluoroquinolones. Consider a dose de-escalation study.- Evaluate the vehicle for potential adverse effects.- Consult with veterinary staff immediately.

Quantitative Data Summary

Due to the limited availability of specific this compound pharmacokinetic data in common laboratory animal models, the following tables include information on Prthis compound (the prodrug of this compound) and another widely studied fluoroquinolone, Enrofloxacin, to provide a comparative reference.

Table 1: Prthis compound Oral Toxicity Data in Dogs

Duration Dose (mg/kg) Observed Effects No-Observed-Adverse-Effect Level (NOAEL)
4 weeks30, 150, 750At 150 and 750 mg/kg: Feces with white material, articular cartilage changes. At 750 mg/kg: Salivation, gait disturbance, decreased body weight, kidney changes.[10]30 mg/kg[10]
13 weeks20, 100, 500At 100 and 500 mg/kg: Vomiting, salivation, decreased body weight gain, articular cartilage changes. At 500 mg/kg: Tremor, paresis of posterior limbs.[11]20 mg/kg[11]

Table 2: Enrofloxacin Pharmacokinetic Parameters in Neutropenic Thigh Infected Mice (Subcutaneous Administration)

Dose (mg/kg) Cmax (µg/mL) AUC (µg.h/mL) T1/2e (h)
1.250.270.621.35 - 1.65
2.50.27--
50.51--
101.973.14-
Data adapted from a study on Enrofloxacin pharmacokinetics and pharmacodynamics.[12]

Detailed Experimental Protocols

Protocol: Pharmacokinetic Study of this compound in Mice Following Oral Administration

  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Drug Preparation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • The concentration should be calculated to deliver the desired dose in a volume of 5 ml/kg.

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Administration:

    • Fast mice for 4 hours prior to dosing, with water ad libitum.

    • Administer the this compound suspension via oral gavage using an appropriately sized, flexible gavage needle.

    • A control group should receive the vehicle only.

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via saphenous or submandibular vein puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis drug_prep Prepare this compound Suspension administer Oral Gavage (5 ml/kg) drug_prep->administer animal_prep Fast Mice (4h) animal_prep->administer blood_collection Collect Blood Samples (Multiple Time Points) administer->blood_collection plasma_sep Separate Plasma blood_collection->plasma_sep storage Store Plasma at -80°C plasma_sep->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis G cluster_problem Problem Identification cluster_investigation Investigation cluster_action Action adverse_effect Adverse Effect Observed check_dose Review Dose Level adverse_effect->check_dose check_formulation Evaluate Formulation (Vehicle, pH) adverse_effect->check_formulation consult_vet Consult Veterinary Staff adverse_effect->consult_vet reduce_dose Consider Dose Reduction check_dose->reduce_dose modify_formulation Modify Formulation check_formulation->modify_formulation reduce_dose->consult_vet modify_formulation->consult_vet

References

Addressing analytical challenges in measuring Ulifloxacin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges in measuring Ulifloxacin and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound metabolites.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound 1. Secondary Interactions: Silanol (B1196071) groups on the column interacting with the analyte. 2. Column Contamination: Buildup of matrix components on the column frit or packing material.[1] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's ionization state.1. Mobile Phase Modification: Add a small amount of a competing base like triethylamine (B128534) to the mobile phase to block active silanol sites. 2. Column Flushing: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[2] 3. pH Adjustment: Adjust the mobile phase pH. For fluoroquinolones, a slightly acidic pH (e.g., 3.0) is often used.
Low Recovery of this compound from Plasma/Serum Samples 1. Inefficient Protein Precipitation: Incomplete removal of proteins, leading to analyte co-precipitation.[3] 2. Suboptimal Liquid-Liquid Extraction (LLE) Conditions: Incorrect solvent polarity or pH for efficient extraction.[4] 3. Analyte Loss During Evaporation: Over-drying or high temperatures causing degradation or loss of the analyte.[4]1. Optimize Precipitation: Ensure the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to plasma is sufficient (typically 3:1 or 4:1). Vortex thoroughly and allow for sufficient incubation time at a low temperature.[4] 2. Optimize LLE: Adjust the pH of the aqueous phase to ensure this compound is in a neutral form. Use a suitable organic solvent and perform multiple extractions for better recovery.[4] 3. Gentle Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid excessive heat.[4]
High Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS 1. Co-eluting Endogenous Components: Phospholipids (B1166683) and other matrix components from biological samples can interfere with the ionization of this compound.[5] 2. Ineffective Sample Cleanup: Simple protein precipitation may not be sufficient to remove all interfering substances.[3]1. Chromatographic Optimization: Modify the gradient to better separate this compound from the matrix components. 2. Advanced Sample Preparation: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) to effectively remove interfering compounds.[6] 3. Dilution: Dilute the sample if the analyte concentration is high enough, as this will reduce the concentration of matrix components.
Inconsistent Retention Times 1. Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or degradation of additives.[7] 2. Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase between injections.[5] 3. Pump Malfunction: Fluctuations in the pump flow rate.[7]1. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.[2] 2. Adequate Equilibration: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[5] 3. System Check: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of Prthis compound (B1679801) that I should be targeting for analysis?

A1: The primary and active metabolite of Prthis compound is this compound.[8][9] After oral administration, Prthis compound, a prodrug, is rapidly and almost completely metabolized by esterases into this compound.[10]

Q2: Are there any other significant metabolites of this compound I should be aware of?

A2: this compound undergoes minimal Phase I metabolism.[10] It is primarily eliminated unchanged or as a glucuronide conjugate (Phase II metabolism).[10] Therefore, for most pharmacokinetic studies, quantifying this compound is the main objective.

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A3: Other fluoroquinolones are often used as internal standards. Ofloxacin has been successfully used as an internal standard in an LC-MS/MS method for this compound quantification.[11]

Q4: What are the common challenges in sample preparation for this compound analysis in biological matrices?

A4: The main challenges include removing proteins and phospholipids from plasma or serum, which can cause ion suppression in MS detection and clog the HPLC column.[3][5] For urine samples, high salt content can be an issue.[3] Choosing an appropriate sample cleanup technique like protein precipitation, liquid-liquid extraction, or solid-phase extraction is crucial.[3][12]

Q5: How can I improve the sensitivity of my assay for low concentrations of this compound?

A5: To improve sensitivity, consider using a more advanced sample preparation technique like solid-phase extraction (SPE) for better cleanup and pre-concentration of the analyte.[12] Optimizing the mass spectrometry parameters, such as using Multiple Reaction Monitoring (MRM) mode, will also significantly enhance sensitivity and selectivity.[11]

Data Presentation

Table 1: LC-MS/MS Method Parameters for this compound Quantification
ParameterMethod 1
Analyte This compound
Internal Standard Ofloxacin
Biological Matrix Human Plasma
Sample Preparation Protein Precipitation with Methanol
Chromatographic Column C18
Mobile Phase Methanol:Water:Formic Acid (70:30:0.2, v/v/v)
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (SRM) This compound: m/z 350 -> m/z 248 Ofloxacin: m/z 362 -> m/z 261
Reference [11]
Table 2: Performance Characteristics of an LC-MS/MS Method for this compound
Parameter Value Reference
Linear Range 0.025 - 5.0 µg/mL[11]
Lower Limit of Quantitation (LLOQ) 0.025 µg/mL[11]
Within-Run Precision (%RSD) < 6.6%[11]
Between-Run Precision (%RSD) < 7.8%[11]
Accuracy Within 2.0%[11]
Recovery 92.1% - 98.2%[11]

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of this compound in human plasma.[11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Ofloxacin solution (internal standard).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Mass Spectrometer: Applied Biosystems Sciex API 3000 or equivalent.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Methanol:Water:Formic Acid (70:30:0.2, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound: m/z 350 → 248

    • Ofloxacin (IS): m/z 362 → 261

Mandatory Visualizations

This compound Mechanism of Action

Ulifloxacin_Mechanism This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition

Caption: Mechanism of action of this compound on bacterial DNA synthesis.

Analytical Workflow for this compound in Plasma

Analytical_Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation (e.g., Protein Precipitation) Start->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Report Results Data_Analysis->End

Caption: A typical workflow for the analysis of this compound in plasma samples.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ulifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Ulifloxacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its oral bioavailability a focus?

A1: this compound is a broad-spectrum fluoroquinolone antibiotic. It is the active metabolite of the prodrug Prthis compound.[1] Enhancing the oral bioavailability of this compound is crucial for ensuring consistent and effective therapeutic concentrations at the site of action, potentially leading to improved clinical outcomes and reduced dosage requirements. While Prthis compound is designed to improve the delivery of this compound, formulation strategies can further optimize its absorption.

Q2: What are the main challenges associated with the oral delivery of this compound?

A2: The primary challenge in the oral delivery of this compound, like many fluoroquinolones, is related to its physicochemical properties. Although its prodrug, Prthis compound, is well-absorbed, the inherent properties of this compound itself, particularly its solubility, can influence its overall bioavailability. Fluoroquinolones can exhibit poor aqueous solubility, which can limit their dissolution rate in the gastrointestinal tract, a critical step for absorption.[2][3]

Q3: What are the key physicochemical properties of this compound to consider during formulation development?

A3: Understanding the physicochemical properties of this compound is fundamental to designing effective oral formulations. Key parameters include its aqueous solubility, permeability, pKa, and LogP value. This data helps in classifying the drug according to the Biopharmaceutics Classification System (BCS) and selecting appropriate bioavailability enhancement strategies.[4]

Troubleshooting Guide

Issue 1: Low and Variable Drug Dissolution Profiles

Symptoms:

  • Inconsistent in vitro dissolution results between batches.

  • Failure to achieve complete drug release in standard dissolution media.

  • Dissolution rate is slow and becomes the rate-limiting step for absorption.

Possible Causes:

  • Poor aqueous solubility of this compound: this compound is described as sparingly soluble in aqueous media.[5]

  • Drug polymorphism: Different crystalline forms of the drug can exhibit different solubility and dissolution rates.

  • Particle size and surface area: Larger drug particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

Suggested Solutions:

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size of this compound to the micro or nano range can significantly increase its surface area, thereby enhancing the dissolution rate.[6]

  • Formulation as a Solid Dispersion:

    • Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution. Amorphous solid dispersions can prevent crystallization and maintain the drug in a higher energy state, favoring dissolution.[2][3][7]

  • Complexation:

    • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its apparent solubility and dissolution rate.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of this compound, which can be adapted based on specific polymer selection and drug-to-polymer ratio.

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)[2]

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific amount of this compound and the chosen polymer in a suitable organic solvent. The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:2, 1:4 w/w) to find the optimal composition.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs

This protocol outlines a standard procedure for evaluating the dissolution of this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[8]

Dissolution Media:

  • Prepare dissolution media simulating physiological conditions, such as:

    • 0.1 N HCl (pH 1.2) to represent stomach fluid.

    • Phosphate buffer (pH 6.8) to represent intestinal fluid.[9]

  • The use of biorelevant media (e.g., FaSSIF, FeSSIF) can provide a more accurate prediction of in vivo performance.[8]

Procedure:

  • Media Preparation: De-aerate the dissolution medium before use.

  • Apparatus Setup: Assemble the dissolution apparatus and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Sample Introduction: Place the this compound formulation (e.g., tablet, capsule, or a specific amount of powder) into each dissolution vessel.

  • Operation: Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₆FN₃O₃S[5]
Molecular Weight349.4 g/mol [5]
pKa5.85 ± 0.40 (Predicted)N/A
LogP2.26640 (Predicted)N/A
Aqueous SolubilitySparingly soluble[5]

Table 2: Pharmacokinetic Parameters of this compound after a Single 600 mg Oral Dose of Prthis compound in Healthy Subjects (Fasted vs. Fed State)

ParameterFasted StateFed StateReference
Tmax (median, hours)1.50 (range 0.5 - 3)2.52 (range 1 - 10.5)[10]
Cmax (LSGM, ng/mL)18401200[10]
AUC(0-T) (LSGM, ng·h/mL)104009690[10]
AUC(0-inf) (LSGM, ng·h/mL)105009830[10]
Elimination Half-life (t1/2, hours)10.6 - 12.1Not specified[1]
Protein Binding~45%Not specified[1]

LSGM: Least Squares Geometric Mean

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound API Formulation Formulation Strategy (e.g., Solid Dispersion) This compound->Formulation Dissolution Dissolution Testing Formulation->Dissolution Formulation->Dissolution Optimization Permeability Caco-2 Permeability Assay Formulation->Permeability Dissolution->Formulation Feedback Pharmacokinetics Pharmacokinetic Studies (Animal Model) Dissolution->Pharmacokinetics Permeability->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

logical_relationship cluster_properties Physicochemical Properties cluster_challenges Biopharmaceutical Challenges cluster_strategies Enhancement Strategies Solubility Low Aqueous Solubility Dissolution Poor Dissolution Solubility->Dissolution Permeability Permeability Absorption Incomplete Absorption Permeability->Absorption Dissolution->Absorption SolidDispersion Solid Dispersion SolidDispersion->Dissolution Improves Nanosuspension Nanosuspension Nanosuspension->Dissolution Improves Complexation Complexation Complexation->Solubility Improves

Caption: Factors influencing this compound's oral bioavailability.

signaling_pathway Prthis compound Prthis compound (Oral Administration) GIT Gastrointestinal Tract (Absorption) Prthis compound->GIT Metabolism First-Pass Metabolism (Esterases) GIT->Metabolism Ulifloxacin_Systemic This compound (Systemic Circulation) Metabolism->Ulifloxacin_Systemic Distribution Tissue Distribution Ulifloxacin_Systemic->Distribution Elimination Elimination (Renal and Fecal) Ulifloxacin_Systemic->Elimination Target Site of Action (Bacteria) Distribution->Target

Caption: Metabolic pathway of Prthis compound to this compound.

References

How to prevent Ulifloxacin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Ulifloxacin in cell culture media. The following information is designed to troubleshoot and resolve common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a broad-spectrum fluoroquinolone antibiotic.[1][2] It is the active metabolite of the prodrug Prthis compound.[3][4] Understanding its physicochemical properties is crucial for preventing precipitation in cell culture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₆FN₃O₃S[5]
Molecular Weight349.38 g/mol [1]
pKa5.85 ± 0.40 (Predicted)[6]
SolubilityDMSO (Sparingly), Methanol (Slightly)[6][7][8]

Q2: Why is my this compound precipitating in the cell culture medium?

A2: this compound precipitation in cell culture media, which typically has a pH between 7.2 and 7.4, is often due to its pH-dependent solubility. Like other fluoroquinolones, this compound is a zwitterionic molecule, meaning it has both acidic and basic functional groups.[9][10] Its solubility is lowest near its isoelectric point, where the net charge of the molecule is zero. The predicted pKa of 5.85 suggests that at the neutral pH of most culture media, a significant portion of this compound molecules may be in the less soluble zwitterionic form, leading to precipitation.[6]

Q3: What are the common components in cell culture media that can contribute to precipitation?

A3: Several components in cell culture media can contribute to compound precipitation. High concentrations of salts, particularly calcium and phosphate, can form insoluble complexes.[11][12] Changes in pH due to the bicarbonate buffering system and CO₂ levels can also affect the solubility of pH-sensitive compounds like this compound.

Troubleshooting Guide

If you are observing this compound precipitation, follow these steps to identify and resolve the issue.

Step 1: Identify the Cause of Precipitation

The first step is to determine the likely cause of the precipitation. Consider the following factors.

Troubleshooting Workflow

A Precipitation Observed B Check Stock Solution (Clarity, Concentration) A->B C Review Dilution Protocol (Solvent, Method) A->C D Evaluate Media Conditions (pH, Temperature, Components) A->D E Stock Solution Issue B->E Cloudy or Precipitated F Dilution Issue C->F Precipitation on Dilution G Media Incompatibility D->G Precipitation in Media H Prepare Fresh Stock E->H I Optimize Dilution F->I J Modify Media or Solubilization Strategy G->J

Caption: A workflow to diagnose the cause of this compound precipitation.

Step 2: Implement Corrective Actions

Based on the identified cause, implement one or more of the following solutions.

Table 2: Troubleshooting and Corrective Actions for this compound Precipitation

IssueRecommended ActionDetailed Protocol
pH-Dependent Precipitation Adjust the pH of the stock solution or the final medium.See Protocol 1.
Poor Solubility in Aqueous Media Prepare a concentrated stock solution in a suitable organic solvent.See Protocol 2.
Localized High Concentration During Dilution Modify the dilution technique to ensure rapid and thorough mixing.See Protocol 3.
Interaction with Media Components Prepare the medium in a specific order or use a protein-containing medium.See Protocol 4.

Experimental Protocols

Protocol 1: pH Adjustment to Enhance this compound Solubility

This protocol describes how to adjust the pH to increase the solubility of this compound. As fluoroquinolone solubility generally increases in acidic conditions, preparing the stock solution at a lower pH can prevent precipitation.[9][13][14]

  • Prepare an acidic solvent: Use 0.1 M HCl in sterile, deionized water.

  • Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the 0.1 M HCl to make a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Dilution into Culture Media: When adding the acidic stock solution to the cell culture medium, add it dropwise while gently swirling the medium to allow the buffering system of the medium to neutralize the acid and prevent localized pH drops that could harm the cells.

  • Final pH Check: After adding the this compound stock, check the pH of the final culture medium to ensure it is within the optimal range for your cells (typically 7.2-7.4). Adjust with sterile 0.1 M NaOH if necessary.

This compound Solubility and pH

cluster_0 Low pH (Acidic) cluster_1 Neutral pH (pI) cluster_2 High pH (Basic) A Protonated this compound (Cationic Form) B High Solubility A->B C Zwitterionic this compound (Neutral Form) D Low Solubility (Precipitation Risk) C->D E Deprotonated this compound (Anionic Form) F Increased Solubility E->F

Caption: The relationship between pH and the solubility of this compound.

Protocol 2: Preparation of an Organic Stock Solution

For compounds with low aqueous solubility, a concentrated stock solution in an organic solvent is recommended.

  • Select a Solvent: Based on available data, DMSO is a suitable solvent for this compound, though it is only sparingly soluble.[6][7][8]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Final Dilution: When preparing the final working concentration, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Perform serial dilutions in the medium if necessary.

Protocol 3: Optimized Dilution Technique

This method minimizes precipitation caused by localized high concentrations of the compound when adding it to the aqueous culture medium.

  • Pre-warm the Medium: Warm the required volume of cell culture medium to 37°C.

  • Vortexing Dilution: While vortexing the medium at a moderate speed, add the required volume of the concentrated this compound stock solution drop-by-drop.

  • Continued Mixing: Continue to vortex the medium for an additional 30-60 seconds to ensure complete and uniform mixing.

Protocol 4: Media Preparation and Use of Serum

The order of component addition during media preparation and the presence of proteins can influence compound solubility.

  • Correct Order of Addition: When preparing media from powder, dissolve components in the specified order, typically adding calcium chloride separately after dissolving other salts to prevent precipitation.[11]

  • Utilize Serum: If your experimental design allows, use a serum-containing medium. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution. This compound is known to be approximately 45% bound to serum proteins in vivo.[3][15]

By following these guidelines and protocols, researchers can effectively prevent the precipitation of this compound in cell culture media, ensuring the accuracy and reproducibility of their experimental results.

References

Technical Support Center: Mitigating Off-Target Effects of Ulifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for mitigating the off-target effects of Ulifloxacin in experimental models. The information is presented in a question-and-answer format to directly address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's on-target and off-target effects?

A1: this compound, the active metabolite of prthis compound, is a fluoroquinolone antibiotic.[1][2][3] Its on-target antibacterial action involves inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair, leading to bacterial cell death.[1][2][4]

The off-target effects in mammalian cells are primarily linked to:

  • Mitochondrial Toxicity: Fluoroquinolones can interact with mammalian mitochondrial topoisomerase II (Top2β), leading to the accumulation of supercoiled mitochondrial DNA (mtDNA), cessation of mtDNA transcription and replication, and subsequent mitochondrial dysfunction.[5][6][7]

  • Oxidative Stress: This mitochondrial dysfunction, along with the drug's potential for photo-activation, leads to the overproduction of Reactive Oxygen Species (ROS).[8] This oxidative stress is a key driver of damage to cellular components like lipids, proteins, and DNA, contributing to various toxicities.[5]

  • Interactions with Mammalian Enzymes: Recent studies have identified off-target interactions with human proteins such as mitochondrial AIFM1 and IDH2, contributing to electron transport chain dysfunction.[9][10][11]

Q2: Which are the most common off-target effects observed in experimental models?

A2: Based on class-wide effects of fluoroquinolones, the most common off-target effects to monitor in experimental models include:

  • Tendinopathy: Characterized by tendon inflammation, degradation, and potential rupture. This is often observed in weight-bearing tendons like the Achilles tendon.[12][13] The mechanism involves ROS-induced apoptosis of tenocytes and increased expression of matrix metalloproteinases that degrade the extracellular matrix.[8][13]

  • Phototoxicity: Upon exposure to UV-A radiation, this compound can become photo-activated, generating ROS that cause cellular damage, manifesting as erythema, edema, or bullous eruptions in skin models.[14][15][16] this compound is noted to have a higher phototoxic potential than some other fluoroquinolones like ciprofloxacin (B1669076).[14]

  • Neurotoxicity: In animal models, fluoroquinolones have been shown to induce anxiety and depression-like behaviors. These effects are linked to increased oxidative stress in the brain and altered levels of neurotransmitters such as serotonin (B10506) and GABA.[17][18][19]

  • Cardiotoxicity: While less specifically documented for this compound, fluoroquinolone-induced cardiotoxicity is a concern, often stemming from mitochondrial damage and oxidative stress in cardiomyocytes.[20][21][22]

Q3: Can co-administration of other agents worsen this compound's off-target effects?

A3: Yes. Co-administration of corticosteroids is a significant risk factor, dramatically increasing the likelihood of tendinopathy and tendon rupture.[13][23] Additionally, co-administration of multivalent cations (e.g., from antacids containing aluminum or magnesium, or iron supplements) can chelate this compound in the gastrointestinal tract, reducing its absorption and bioavailability, which could lead to therapeutic failure.[24][25]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Proliferation in Cell Culture Models
  • Possible Cause: Mitochondrial dysfunction and oxidative stress induced by this compound are likely causes. Fluoroquinolones can impair the mitochondrial electron transport chain, leading to a drop in ATP production and an increase in ROS, which triggers apoptosis and inhibits cell proliferation.[5][6][10]

  • Suggested Mitigation Strategy:

    • Antioxidant Co-treatment: Supplement the cell culture media with antioxidants to neutralize ROS. N-acetyl-cysteine (NAC) or Vitamin E (α-tocopherol) are commonly used. Start with a dose-response experiment to find an effective, non-toxic concentration of the antioxidant.

    • Dose & Duration Optimization: Determine the minimum effective concentration and exposure duration of this compound for your experiment to minimize off-target toxicity.

    • Serum Conditions: Ensure experiments are conducted with appropriate serum concentrations, as serum proteins can bind to the drug, modulating its free concentration and toxicity. This compound is approximately 45% bound to serum proteins.[2]

Issue 2: Animal Model Shows Signs of Tendon Damage or Inflammation
  • Possible Cause: this compound is inducing tendinopathy through oxidative stress, inflammation, and degradation of the extracellular matrix.[8][13] This is a known class effect of fluoroquinolones.

  • Suggested Mitigation Strategy:

    • Systemic Antioxidant Administration: Administer antioxidants such as N-acetyl-cysteine (NAC), Vitamin E, or Vitamin C to the animal model. The antioxidant should be administered systemically (e.g., via oral gavage or intraperitoneal injection) prior to or concurrently with this compound.

    • Avoid Co-administration of Corticosteroids: Do not use corticosteroids in your experimental model concurrently with this compound, as this combination is known to severely increase the risk of tendon rupture.[13][23]

    • Control Physical Load: For studies involving exercise, be aware that physical activity can also increase the expression of matrix metalloproteinases. The combination of exercise and fluoroquinolone treatment may exacerbate tendon damage.[13]

Issue 3: Inconsistent Results or High Variability in Phototoxicity Assays
  • Possible Cause: The phototoxic potential of this compound is highly dependent on the dose of both the drug and the UV-A radiation.[14][16] Inconsistent light exposure, variable drug concentration at the tissue level, or cellular defense mechanisms can all contribute to variability.

  • Suggested Mitigation Strategy:

    • Standardize UV-A Exposure: Use a calibrated UV-A light source and ensure consistent distance and duration of exposure for all experimental units.

    • Protect from Ambient Light: House animals or keep cell cultures in environments with filtered or no UV light exposure outside of the experimental window to prevent unintended photo-activation.

    • Use Antioxidants: The mechanism of phototoxicity involves ROS production.[15][16] Applying topical or systemic antioxidants can help mitigate these effects and may reduce experimental variability.

    • Consider the Model: Melanin can bind to fluoroquinolones, potentially concentrating the drug and increasing toxicity in pigmented cells or tissues.[16][26] Be mindful of this when selecting cell lines or animal strains.

Data Summary Tables

Table 1: Overview of Common this compound Off-Target Effects & Mitigation Approaches

Off-Target EffectPrimary MechanismKey Experimental ModelsSuggested Mitigation Strategy
Tendinopathy Oxidative stress, MMP upregulation, tenocyte apoptosis[8][13]In vivo (rodents), in vitro (tenocyte cultures)Co-administration of antioxidants (NAC, Vitamin E/C); Avoid corticosteroids[8][23]
Phototoxicity UV-A induced photo-activation, ROS generation[14][15]In vivo (rodent skin models), in vitro (keratinocytes, fibroblasts)Limit UV-A exposure; Use of antioxidants[8][16]
Neurotoxicity Oxidative stress in brain tissue, altered neurotransmitter levels[17][18]In vivo (rodent behavioral models)Co-administration of antioxidants with CNS penetration (e.g., Rutin)[27]
Mitochondrial Toxicity Inhibition of Topoisomerase II, ETC dysfunction, ROS production[5][6][10]In vitro (various cell lines), isolated mitochondriaAntioxidant supplementation; Dose optimization
Drug Interactions Chelation with multivalent cations; P-450 enzyme inhibition[24][25]In vivo (pharmacokinetic studies)Stagger administration of this compound and cation-containing compounds by several hours[24]

Table 2: Examples of Antioxidant Dosing in Fluoroquinolone Studies (Illustrative)

AntioxidantExperimental ModelFluoroquinoloneDosing Regimen (Example)Observed EffectReference
Rutin Wistar RatsCiprofloxacin50 mg/kg b.w. (oral gavage) for 20 days prior to and during ciprofloxacin treatmentAttenuated neurotoxic effects[27]
Vitamin E Human Fibroblast CellsCiprofloxacinCo-incubation in cultureProvided protection against cytotoxicity[13]
Various Patients with FQAD*VariousIntravenous L-glutathione, L-ascorbic acid, α-lipoic acidAimed to reduce oxidative damage and improve symptoms[5]

*Fluoroquinolone-Associated Disability

Experimental Protocols

Protocol 1: Mitigation of Tendon Damage in a Rodent Model

This protocol provides a framework for testing the efficacy of an antioxidant in preventing this compound-induced tendinopathy.

  • Animal Model: Wistar or Sprague-Dawley rats (male, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (Example):

    • Group 1: Control (Vehicle 1: Saline, oral; Vehicle 2: Saline, IP)

    • Group 2: this compound only (this compound in Saline, oral; Vehicle 2, IP)

    • Group 3: Antioxidant only (Vehicle 1, oral; N-acetyl-cysteine in Saline, IP)

    • Group 4: this compound + Antioxidant (this compound, oral; N-acetyl-cysteine, IP)

  • Dosing Regimen:

    • Administer the antioxidant (e.g., NAC, 150 mg/kg, IP) 30-60 minutes before this compound.

    • Administer this compound (e.g., 50-100 mg/kg, oral gavage).

    • Repeat dosing daily for 7-14 days.

  • Monitoring:

    • Observe animals daily for signs of distress, mobility issues, or inflammation around the Achilles tendon.

    • Conduct functional tests (e.g., grip strength) at baseline and end of the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and harvest Achilles tendons.

    • Histopathology: Fix one tendon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, inflammation, and collagen fiber integrity.

    • Biochemical Analysis: Homogenize the other tendon to measure markers of oxidative stress (Malondialdehyde - MDA), antioxidant levels (Glutathione - GSH), and matrix metalloproteinase (MMP) activity using commercially available kits.

Protocol 2: Assessing Off-Target Cytotoxicity in a Cell Culture Model

This protocol details how to measure this compound's cytotoxicity and the protective effect of an antioxidant.

  • Cell Line: Human fibroblast or tenocyte cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted in media).

    • Prepare a stock solution of an antioxidant (e.g., N-acetyl-cysteine in media).

  • Experimental Setup:

    • Control Wells: Media with vehicle only.

    • This compound Wells: Media with serial dilutions of this compound (e.g., 10 µM to 500 µM).

    • Antioxidant Wells: Media with a fixed concentration of the antioxidant.

    • Combination Wells: Media with the fixed antioxidant concentration plus serial dilutions of this compound.

  • Incubation: Replace old media with the treatment media and incubate for 24-72 hours.

  • Viability Assay (MTT or similar):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the control wells.

    • Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for this compound with and without the antioxidant to quantify the protective effect.

Visualizations: Pathways and Workflows

Mitigating_Ulifloxacin_Toxicity cluster_this compound This compound Action cluster_Cell Mammalian Cell cluster_Mitigation Mitigation Strategy This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Top2b Inhibition of Mitochondrial Topoisomerase II Mitochondrion->Top2b ETC Electron Transport Chain Dysfunction Top2b->ETC Leads to ROS Increased ROS (Oxidative Stress) ETC->ROS Generates Damage Cellular Damage (Apoptosis, Tendinopathy, Neurotoxicity) ROS->Damage Causes Antioxidants Antioxidants (NAC, Vit E, GSH) Antioxidants->ROS Neutralizes

Caption: Mechanism of this compound-induced oxidative stress and antioxidant intervention.

Experimental_Workflow start Start: Hypothesis (Antioxidant X mitigates This compound toxicity) setup 1. Setup Experimental Groups - Control - this compound Only - Antioxidant X Only - this compound + Antioxidant X start->setup treat 2. Administer Treatment (Follow dosing regimen) setup->treat monitor 3. In-life Monitoring (e.g., behavior, clinical signs, weight changes) treat->monitor collect 4. Sample Collection (e.g., blood, tissues, cell lysates) monitor->collect analyze 5. Endpoint Analysis - Histopathology - Biochemical Assays (ROS, GSH) - Gene/Protein Expression collect->analyze compare 6. Data Analysis & Comparison (Statistical analysis of group differences) analyze->compare conclusion Conclusion: Evaluate efficacy of Antioxidant X compare->conclusion Troubleshooting_Flowchart start Problem: Unexpected Adverse Event Observed in Model q1 What is the nature of the event? start->q1 path1 Increased Cell Death (In Vitro) q1->path1 path2 Tendon/Tissue Damage (In Vivo) q1->path2 path3 Phototoxic Reaction (Skin Models) q1->path3 sol1 Mitigation: 1. Add Antioxidant (e.g., NAC) 2. Reduce this compound Conc. 3. Check for Mycoplasma path1->sol1 sol2 Mitigation: 1. Add Systemic Antioxidant 2. Stop any Corticosteroid use 3. Assess physical load path2->sol2 sol3 Mitigation: 1. Shield from ambient UV light 2. Standardize UV-A dose 3. Use topical/systemic antioxidant path3->sol3

References

Validation & Comparative

Comparative analysis of Ulifloxacin versus Ciprofloxacin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, both ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), and ciprofloxacin (B1669076) have established roles in treating a variety of bacterial infections. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Antibacterial Activity

The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

A study comparing the antimicrobial potency of this compound with other fluoroquinolones, including ciprofloxacin, against community-acquired urinary and respiratory pathogens revealed significant differences. This compound demonstrated a more potent antimicrobial activity against the urinary isolates studied.[1] Specifically, this compound had lower geometric mean MICs for Escherichia coli, Proteus mirabilis, and Staphylococcus saprophytus compared to ciprofloxacin.[1]

In another investigation against urinary pathogens, prthis compound was found to exert its antibacterial activity at lower concentrations than both ciprofloxacin and levofloxacin (B1675101).[2] The in vitro activity of this compound is generally greater than that of ciprofloxacin against various Gram-negative bacteria, including E. coli, Klebsiella spp., Proteus spp., Providencia spp., Morganella spp., Pseudomonas aeruginosa, Moraxella catarrhalis, and Haemophilus spp.[3] Against Gram-positive bacteria, its activity is generally similar to or greater than that of ciprofloxacin.[3]

Table 1: Comparative In Vitro Activity (MIC) of this compound and Ciprofloxacin against Key Pathogens

Bacterial SpeciesThis compound MIC (log2)Ciprofloxacin MIC (log2)Statistical Significance (p-value)Reference
Proteus mirabilisLowerHigher< 0.001[1]
Staphylococcus saprophyticusLowerHigher= 0.008[1]
Streptococcus pyogenesLowerHigher< 0.001[1]
Haemophilus influenzaeHigherLower< 0.001[1]
Moraxella catarrhalisHigherLower= 0.001[1]

Clinical Efficacy

Clinical trials provide essential data on the performance of antibiotics in treating infections in patients.

Complicated Urinary Tract Infections (UTIs)

A randomized, double-blind, controlled clinical trial was conducted to evaluate the efficacy of a 10-day regimen of prthis compound (600 mg once daily) compared to ciprofloxacin (500 mg twice daily) in patients with complicated UTIs.[3][4] The primary efficacy parameter was the eradication of the infecting strains. At the early follow-up, the rate of successful treatment was significantly higher in the prthis compound group (90.8%) compared to the ciprofloxacin group (77.8%), with a p-value of 0.008.[3][4] A positive clinical outcome was observed in 94.8% of prthis compound-treated patients and 93.3% of those treated with ciprofloxacin.[3][4] The most common infecting strains at baseline were Escherichia coli (62.8%), Proteus mirabilis (7.1%), and Klebsiella pneumoniae (4.1%).[3][4]

Table 2: Clinical Efficacy in Complicated Urinary Tract Infections

ParameterPrthis compound (600 mg once daily)Ciprofloxacin (500 mg twice daily)p-valueReference
Successful Treatment Rate (Early Follow-up)90.8%77.8%0.008[3][4]
Positive Clinical Outcome94.8%93.3%Not statistically significant[3][4]
Acute Exacerbations of Chronic Bronchitis (AECB)

In a randomized, multicenter, double-blind study, the efficacy and safety of prthis compound (600 mg once daily) were compared with ciprofloxacin (500 mg twice a day) for 10 days in patients with AECB.[5] Clinical success was observed in 84.7% of patients in the prthis compound group and 85% in the ciprofloxacin group, demonstrating the equivalence of the two treatments.[5] Both drugs were effective in eradicating common respiratory pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[5]

Pharmacokinetics

Prthis compound is a prodrug that is rapidly and extensively metabolized to its active form, this compound, after absorption from the gastrointestinal tract.[3] this compound exhibits a long elimination half-life, which allows for once-daily administration.[6] The pharmacokinetic profile of this compound shows increased exposure as renal function decreases, necessitating a dosage adjustment only in patients with severe renal impairment.[7]

Ciprofloxacin is absorbed rapidly after oral administration, with peak serum concentrations reached in approximately 1 to 2 hours.[8] Its terminal disposition half-life is about 3 to 4 hours.[8] Newer fluoroquinolones, in general, have been shown to offer more favorable pharmacokinetic parameters, such as significantly higher total areas under the curve (AUC) and longer elimination half-lives, compared to ciprofloxacin.[9]

Safety and Tolerability

In clinical trials, both prthis compound and ciprofloxacin were generally well tolerated.[5][6] The most frequently observed adverse reactions for prthis compound in clinical trials were gastric pain, diarrhea, nausea, and skin rash.[6] In the comparative study on complicated UTIs, both drugs were well tolerated, with only two patients discontinuing treatment due to adverse events.[3][4] Similarly, in the AECB trial, adverse drug reactions for both treatments were consistently of mild or moderate intensity.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The in vitro antimicrobial activity of this compound and ciprofloxacin was determined by measuring their MICs against various bacterial isolates.[1]

  • Method: The E-test method was utilized. This method involves placing a plastic strip, which is impregnated with a predefined gradient of antibiotic concentrations, on an agar (B569324) plate that has been inoculated with the test microorganism.

  • Procedure:

    • Bacterial isolates were collected from patients with community-acquired infections.

    • The isolates were cultured to achieve a standardized inoculum.

    • The bacterial suspension was uniformly streaked onto the surface of an appropriate agar medium.

    • The E-test strips for this compound and ciprofloxacin were applied to the agar surface.

    • The plates were incubated under suitable conditions for bacterial growth.

    • The MIC was read at the point where the lower end of the elliptical zone of inhibition intersected the E-test strip.

  • Data Analysis: The binary logarithms of the MICs [log2(MICs)] were compared using the Wilcoxon signed-ranks test.[1]

Randomized Controlled Clinical Trial for Complicated UTIs

A randomized, double-blind, double-dummy, controlled clinical trial was conducted to compare the efficacy and safety of prthis compound and ciprofloxacin in treating complicated UTIs.[3][4]

  • Patient Population: 257 patients with complicated UTIs were enrolled.

  • Treatment Arms:

    • Prthis compound group: 127 patients received 600 mg of prthis compound once daily.

    • Ciprofloxacin group: 130 patients received 500 mg of ciprofloxacin twice daily.

  • Study Design: The double-dummy design was used to maintain blinding, where patients in each group received the active drug and a placebo that matched the other group's active drug in appearance.

  • Primary Efficacy Endpoint: The eradication of the infecting bacterial strains, defined as a bacterial count of <10³ colony-forming units per milliliter (cfu/ml) in urine cultures.

  • Assessments: Clinical outcomes and tolerability were also assessed. Efficacy evaluations were performed by comparing pre-treatment and post-treatment assessments.

Visualizations

Caption: Mechanism of action of fluoroquinolones.

Clinical_Trial_Workflow Start Patient Screening (Complicated UTI Diagnosis) Inclusion_Criteria Inclusion/Exclusion Criteria Met? Start->Inclusion_Criteria Inclusion_Criteria->Start No Randomization Randomization Inclusion_Criteria->Randomization Yes Group_A Group A: Prthis compound (600mg qd) + Ciprofloxacin Placebo Randomization->Group_A Group_B Group B: Ciprofloxacin (500mg bid) + Prthis compound Placebo Randomization->Group_B Treatment 10-Day Treatment Period Group_A->Treatment Group_B->Treatment Follow_Up Early Follow-Up (Post-Treatment) Treatment->Follow_Up Efficacy_Assessment Efficacy Assessment: - Bacterial Eradication - Clinical Outcome Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment: Adverse Events Follow_Up->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a randomized controlled clinical trial.

References

Validation of Ulifloxacin's antibacterial activity against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of Ulifloxacin against resistant bacterial strains, benchmarked against other common fluoroquinolones. The information is supported by experimental data and detailed methodologies.

This compound, the active metabolite of the prodrug prthis compound, is a broad-spectrum fluoroquinolone antibacterial agent. It has demonstrated significant in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101).[1][2][3] This guide delves into the comparative efficacy of this compound, presents the underlying experimental protocols for its validation, and visualizes the key molecular pathways involved in its mechanism of action and bacterial resistance.

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of this compound compared to other fluoroquinolones against various bacterial strains, with a focus on resistant phenotypes. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Activity against Pseudomonas aeruginosa
AntibioticStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Ciprofloxacin-Susceptible0.252
Ciprofloxacin-Resistant8>32
CiprofloxacinCiprofloxacin-Susceptible0.120.50
Ciprofloxacin-Resistant8256
LevofloxacinCiprofloxacin-Susceptible0.51
Ciprofloxacin-Resistant16>32

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources indicating general susceptibility patterns.[4][5][6][7]

Table 2: Activity against Streptococcus pneumoniae
AntibioticStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Levofloxacin-Susceptible0.120.25
Levofloxacin-Resistant28
CiprofloxacinLevofloxacin-Susceptible12
Levofloxacin-Resistant832
LevofloxacinLevofloxacin-Susceptible11
Levofloxacin-Resistant1664

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources indicating general susceptibility patterns.[8][9][10][11][12]

Table 3: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.06 - >40.54
Ciprofloxacin0.12 - >64832
Levofloxacin0.25 - >32416

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources indicating general susceptibility patterns.[13][14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20][21]

a. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in an appropriate broth medium.

  • Antimicrobial Agent: A stock solution of this compound (or comparator antibiotic) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

b. Inoculum Preparation:

  • Transfer several colonies of the test bacterium to a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Prepare serial twofold dilutions of the antimicrobial agent in CAMHB directly in the wells of the 96-well plate. The typical volume in each well is 100 µL.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Inhibitory Concentration (MIC) Determination via E-test

The E-test (Epsilometer test) is a gradient diffusion method used to determine the MIC of an antimicrobial agent.[1][22][23]

a. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium.

  • Agar (B569324) Plates: Mueller-Hinton Agar (MHA) plates.

  • E-test Strips: Strips impregnated with a predefined gradient of the antibiotic.

  • Sterile Swabs and Saline.

b. Inoculum Preparation:

  • Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

c. Assay Procedure:

  • Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically apply the E-test strip to the agar surface with the concentration gradient facing upwards.

  • Incubate the plate at 35-37°C for 18-24 hours.

d. Interpretation of Results:

  • An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterium over time.[24][25][26][27]

a. Preparation of Materials:

  • Bacterial Culture: An actively growing culture of the test bacterium.

  • Antimicrobial Agent: this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Growth Medium: Appropriate broth medium (e.g., CAMHB).

  • Plating Medium: Agar plates for colony counting.

  • Sterile tubes and diluents.

b. Assay Procedure:

  • Prepare tubes with the broth medium containing the desired concentrations of the antimicrobial agent. Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in a suitable sterile diluent.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

c. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Signaling Pathways and Mechanisms of Resistance

The following diagrams illustrate the key molecular pathways involved in the action of this compound and the mechanisms by which bacteria develop resistance.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay prep_culture Bacterial Culture (Pure Isolate) prep_inoculum Inoculum Standardization (0.5 McFarland) prep_culture->prep_inoculum mic_broth Broth Microdilution prep_inoculum->mic_broth Inoculation mic_etest E-test prep_inoculum->mic_etest Inoculation time_kill Time-Kill Kinetics mic_broth->time_kill Inform Concentration Selection (e.g., 1x, 4x MIC) mic_etest->time_kill Inform Concentration Selection (e.g., 1x, 4x MIC)

Caption: Experimental workflow for assessing antibacterial activity.

fluoroquinolone_action This compound This compound CellEntry Bacterial Cell Entry This compound->CellEntry DNA_Gyrase DNA Gyrase (Topoisomerase II) CellEntry->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV CellEntry->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Disruption DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound.

resistance_mechanisms cluster_target Target Modification cluster_efflux Active Efflux cluster_plasmid Plasmid-Mediated Resistance GyrA_ParC Mutations in gyrA/parC genes Reduced_Binding Altered DNA Gyrase/Topo IV (Reduced this compound Binding) GyrA_ParC->Reduced_Binding Resistance Bacterial Resistance to this compound Reduced_Binding->Resistance Efflux_Pumps Overexpression of Efflux Pumps Drug_Expulsion Increased Expulsion of This compound Efflux_Pumps->Drug_Expulsion Drug_Expulsion->Resistance Qnr_Proteins Qnr Proteins Target_Protection Protection of DNA Gyrase/ Topo IV from this compound Qnr_Proteins->Target_Protection Target_Protection->Resistance

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.

References

In-Vitro Showdown: A Head-to-Head Comparison of Ulifloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of fluoroquinolone antibiotics, both Ulifloxacin, the active metabolite of the prodrug Prthis compound (B1679801), and Levofloxacin (B1675101) are prominent players recognized for their broad-spectrum antibacterial activity. This guide offers a detailed in-vitro comparison of these two compounds, presenting key performance data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Path to Bacterial Demise

Both this compound and Levofloxacin exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the fluoroquinolones induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. While the fundamental mechanism is the same, subtle differences in their interactions with these target enzymes can influence their activity spectra and potency against specific pathogens.

Diagram of Fluoroquinolone Mechanism of Action

G cluster_drug Fluoroquinolone Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (primarily Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (primarily Gram-positive) Fluoroquinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Topo_IV->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Caption: Mechanism of fluoroquinolone action on bacterial DNA.

Quantitative Analysis: In-Vitro Antibacterial Activity

The in-vitro efficacy of this compound and Levofloxacin is best assessed through their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize the comparative MIC data for a range of clinically relevant Gram-positive and Gram-negative bacteria, compiled from various studies. It is important to note that MIC values can vary depending on the specific strains tested and the methodologies employed.

Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of this compound and Levofloxacin against Gram-Negative Bacteria

Bacterial SpeciesThis compound (Prthis compound)Levofloxacin
Escherichia coli≤11
Klebsiella pneumoniae≤1>32
Proteus mirabilis≤0.51
Pseudomonas aeruginosa4>32
Haemophilus influenzae0.030.03
Moraxella catarrhalis0.060.06

Note: Data compiled from multiple sources. Prthis compound data is indicative of this compound activity.

Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL) of this compound and Levofloxacin against Gram-Positive Bacteria

Bacterial SpeciesThis compound (Prthis compound)Levofloxacin
Staphylococcus aureus (MSSA)≤0.50.25
Staphylococcus aureus (MRSA)>4>4
Streptococcus pneumoniae11
Enterococcus faecalis>4>4

Note: Data compiled from multiple sources. Prthis compound data is indicative of this compound activity. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Generally, studies suggest that this compound demonstrates potent activity, particularly against Gram-negative urinary pathogens, with some research indicating it may have lower MICs against E. coli and P. mirabilis compared to Levofloxacin.[2] Against respiratory pathogens like H. influenzae and M. catarrhalis, their in-vitro activities appear to be comparable.[3][4] For Gram-positive organisms, Levofloxacin is known for its enhanced activity compared to older fluoroquinolones.[5]

Propensity for Resistance Development

An in-vitro study comparing the ability of Levofloxacin, Ciprofloxacin, and Prthis compound to select for resistant mutants in Escherichia coli and Klebsiella spp. found that Levofloxacin was the most capable of limiting the occurrence of resistance. The frequency of spontaneous single-step mutations at peak plasma concentrations was lower for Levofloxacin compared to Prthis compound. Furthermore, after multi-step selection, the lowest number of resistant mutants was selected by Levofloxacin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are standardized protocols for determining MIC and MBC.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Levofloxacin in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol for Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (the MIC well and those with higher concentrations).

  • Plating: Spread the aliquots onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Diagram of MIC and MBC Determination Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_antibiotic Prepare serial dilutions of antibiotic inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate_mic Incubate 16-20 hours inoculate->incubate_mic read_mic Read MIC (lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear wells (≥MIC) to agar plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate 18-24 hours subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

Both this compound and Levofloxacin are potent fluoroquinolones with broad in-vitro activity. This compound shows particularly strong activity against common Gram-negative urinary pathogens. Levofloxacin demonstrates robust activity against both Gram-positive and Gram-negative bacteria and may have a lower propensity for the in-vitro selection of resistant mutants. The choice between these agents for further research and development should be guided by the specific bacterial species of interest and the desired therapeutic application. The provided protocols offer a standardized framework for conducting comparative in-vitro evaluations.

References

Cross-validation of different analytical methods for Ulifloxacin detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Ulifloxacin Detection

This guide provides a comprehensive cross-validation of various analytical methods for the detection and quantification of this compound, the active metabolite of Prthis compound (B1679801).[1] The objective is to offer an objective comparison of the performance of different techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications, such as quality control, pharmacokinetic studies, or routine analysis.

The methods covered include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Spectrofluorimetry. Each method's performance is evaluated based on key validation parameters like linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).

Logical Workflow for this compound Analysis

The general procedure for analyzing this compound, regardless of the specific technique, follows a standardized workflow from sample acquisition to final quantification. This process ensures consistency and reliability of the results.

Ulifloxacin_Analysis_Workflow General Workflow for this compound Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (e.g., Tablets, Plasma, Urine) SamplePrep Sample Preparation (Extraction, Dilution, Filtration) SampleCollection->SamplePrep Preparation InstrumentalAnalysis Instrumental Analysis (HPLC, HPTLC, UV-Vis, etc.) SamplePrep->InstrumentalAnalysis Injection/ Measurement DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition Detection DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Analysis Reporting Result Reporting DataProcessing->Reporting Finalization

Caption: General Workflow for this compound Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly utilized technique for the quantification of this compound (or its prodrug Prthis compound) due to its high resolution, sensitivity, and specificity. Reversed-phase (RP-HPLC) is the most common mode of separation.

Experimental Protocols for HPLC Methods

Method 1: RP-HPLC for Prthis compound in Pharmaceutical Formulations [2]

  • Mobile Phase: A 60:40 (v/v) mixture of 10 mM phosphate (B84403) buffer (pH adjusted to 3.0 with triethylamine) and acetonitrile.[2]

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at 275 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving 100 mg of pure Prthis compound in 100 mL of the mobile phase.[2] For tablets, an amount of finely powdered tablets equivalent to 100 mg of the drug is extracted in 100 mL of mobile phase, filtered, and diluted as needed.

Method 2: HPLC-DAD for this compound in Human Plasma [3]

  • Mobile Phase: An isocratic mixture of ammonium (B1175870) acetate (B1210297) buffer (5mM, pH 5.8) and acetonitrile, both containing 1% triethylamine (B128534) (v/v).[3]

  • Column: HILIC stationary phase based column.[3]

  • Detection: Diode Array Detector (DAD) scanning from 200-500 nm, with quantification at 278 nm.[3][4]

  • Internal Standard: Danofloxacin.[3]

  • Sample Preparation: Plasma samples are cleaned up using Solid Phase Extraction (SPE).[3]

Performance Comparison of HPLC Methods
ParameterMethod 1 (RP-HPLC)[2]Method 2 (RP-HPLC)[4]Method 3 (HPLC-DAD)[3][5]Method 4 (LC-MS/MS)[6]
Analyte Prthis compoundPrthis compoundThis compound & Prthis compoundThis compound
Matrix Pharmaceutical Dosage FormTablet Dosage FormHuman PlasmaRat & Rabbit Plasma
Linearity Range 2 - 12 µg/mL40 - 120 µg/mLUp to 25 µg/mL0.010 - 2.500 µg/mL
Retention Time (tR) 6.8 min2.4 minNot SpecifiedNot Specified
Accuracy (% Recovery) Not Specified102.11% (Assay)Fulfills Intl. GuidelinesNot Specified
Precision (% RSD) < 2%< 2%Fulfills Intl. GuidelinesNot Specified
LOD 0.014 µg/mL0.14 µg/mLNot Specified0.0025 µg/mL
LOQ Not Specified0.42 µg/mL1 µg/mL0.010 µg/mL

UV-Visible Spectrophotometry

Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for routine quality control of this compound in bulk and pharmaceutical dosage forms.

Experimental Protocols for Spectrophotometric Methods

Method 1: UV Spectrophotometry in Acetonitrile:Water [7]

  • Solvent: Acetonitrile:Water (5:5 v/v).[7]

  • Detection Wavelength (λmax): 279 nm.[7]

  • Sample Preparation: A stock solution (100 µg/mL) is prepared by dissolving 10 mg of Prthis compound in 100 mL of the solvent.[7] For tablets, powder equivalent to one tablet is dissolved in 10 mL of solvent, sonicated, filtered, and diluted.[7]

Method 2: UV Spectrophotometry in Phosphate Buffer [8]

  • Solvent: Simulated Intestinal Fluid (Phosphate Buffer, pH 6.8).[8]

  • Detection Wavelength (λmax): 272 nm.[8]

  • Sample Preparation: Standard solutions are prepared by diluting a stock solution with the phosphate buffer.[8]

Method 3: Visible Spectrophotometry (Redox Reaction) [9]

  • Principle: Based on the formation of a colored chromogen by reacting Prthis compound with Folin-Ciocalteu (FC) reagent in the presence of sodium carbonate (Method I), or with ortho-phenanthroline (B80953) (Method II), or with 2,2'-bipyridyl (Method III).[9]

  • Detection Wavelength (λmax): 650 nm (Method I), 510 nm (Method II), 520 nm (Method III).[9]

Performance Comparison of Spectrophotometric Methods
ParameterMethod 1 (UV)[7]Method 2 (UV)[10]Method 3 (UV)[8]Method 4 (Visible)[9]
Analyte Prthis compoundPrthis compoundPrthis compoundPrthis compound
Matrix Tablet Dosage FormTablet Dosage FormSimulated Intestinal FluidTablet Formulation
Solvent/Reagent Acetonitrile:WaterAcetonitrilePhosphate Buffer (pH 6.8)FC / o-phenanthroline / 2,2'-bipyridyl
λmax 279 nm278 nm272 nm650 / 510 / 520 nm
Linearity Range 1 - 14 µg/mL1 - 14 µg/mL1 - 9 µg/mL50-250 / 5-25 / 4-20 µg/mL
Correlation (r²) 0.99950.99950.9995Not Specified
Accuracy (% Recovery) Not Specified101.14%97.27 - 101.82%Not Specified
Precision (% RSD) < 2%Not Specified< 2%Not Specified

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high sample throughput and minimal solvent usage, making it an efficient method for the quantification of this compound.

Experimental Protocol for HPTLC Method
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.[11][12]

  • Mobile Phase: A mixture of n-propanol:methanol:ammonia (5.1:0.9:0.9 v/v/v).[13]

  • Detection: Densitometric scanning at a specified wavelength (e.g., 292 nm for Gatifloxacin, a similar fluoroquinolone).[11]

  • Sample Application: Samples are applied as bands using a semi-automatic spotter.[11]

  • Development: The plate is developed in a pre-saturated twin-trough chamber.[11]

Performance of HPTLC Method for Fluoroquinolones
ParameterHPTLC Method[13]
Analyte Prthis compound
Matrix Formulations
Rf Value 0.18
Linearity Range 20 - 160 ng/spot
Correlation (r²) 0.9972
LOD Not Specified
LOQ Not Specified

Spectrofluorimetry

Spectrofluorimetric methods provide high sensitivity and are particularly useful for determining low concentrations of this compound in biological samples.

Experimental Protocol for Spectrofluorimetric Method

Method: Europium-Sensitized Fluorescence [1]

  • Principle: Based on the formation of a ternary complex between this compound, Europium (III), and sodium dodecylbenzene (B1670861) sulfonate (SDBS), which significantly enhances the characteristic fluorescence of Europium.[1]

  • Excitation Wavelength: Not specified.

  • Emission Wavelength: Not specified.

  • Sample Preparation (Serum): 1.0 mL of serum is deproteinized with 2.0 mL of acetonitrile, vortexed, and centrifuged.[1]

  • Sample Preparation (Urine): No pre-treatment is required; samples are diluted with water to fall within the linear range.[1]

Performance of Spectrofluorimetric Method
ParameterEuropium-Sensitized Method[1]
Analyte This compound
Matrix Human Serum & Urine
Linearity Range 5.0 × 10⁻⁸ – 2.0 × 10⁻⁶ M
LOD 2.0 × 10⁻¹⁰ M
Key Advantage High sensitivity, rapid, minimal sample pre-treatment.[1]
Method Selection Guide

Choosing the appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine QC vs. pharmacokinetic study).

Method_Selection_Guide Decision Guide for Selecting an Analytical Method start Start: Analysis Goal matrix Sample Matrix? start->matrix pharma Pharmaceutical (Bulk/Tablet) matrix->pharma Pharmaceutical bio Biological (Plasma/Urine) matrix->bio Biological sensitivity Required Sensitivity? low_sens Low to Moderate sensitivity->low_sens Routine QC high_sens High sensitivity->high_sens High Specificity throughput Sample Throughput? low_tp Low throughput->low_tp Low high_tp High throughput->high_tp High pharma->throughput method_hplc HPLC-UV (Specific, Robust) bio->method_hplc Higher Conc. method_fluoro Spectrofluorimetry (Very Sensitive) bio->method_fluoro Trace Analysis method_lcms LC-MS/MS (Gold Standard for Bioanalysis) bio->method_lcms Pharmacokinetics method_uv UV-Vis Spectrophotometry (Simple, Cost-Effective) low_sens->method_uv high_sens->method_hplc low_tp->sensitivity method_hptlc HPTLC (High Throughput) high_tp->method_hptlc

Caption: Decision Guide for Selecting an Analytical Method

References

A Comparative Analysis of the Side-Effect Profiles of Ulifloxacin and Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the side-effect profiles of two fluoroquinolone antibiotics, Ulifloxacin and Moxifloxacin (B1663623). The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform preclinical and clinical research.

Executive Summary

Fluoroquinolones are a widely used class of broad-spectrum antibiotics. However, their use is associated with a range of adverse effects, some of which can be severe and irreversible. This guide focuses on two such agents: this compound, the active metabolite of the prodrug Prthis compound, and Moxifloxacin. While both are effective antibacterial agents, their side-effect profiles, particularly concerning cardiotoxicity and phototoxicity, exhibit notable differences. This analysis synthesizes data from various clinical and preclinical studies to provide a comprehensive comparison.

Data Presentation: Comparative Side-Effect Profiles

The following table summarizes the incidence of common and serious adverse drug reactions (ADRs) associated with this compound and Moxifloxacin, compiled from various clinical trials. It is important to note that the data for this compound and Moxifloxacin are not from head-to-head comparative trials, and thus, direct comparison of incidence rates should be interpreted with caution.

Adverse Drug ReactionThis compound (from Prthis compound studies)Moxifloxacin
Common ADRs
NauseaReported, incidence varies5.1% - 7.9%[1]
DiarrheaReported, incidence varies3.6% - 8.1%[1]
HeadacheReported, incidence varies~5.6%[1]
DizzinessReported, incidence varies2.5%[1]
VomitingReported, incidence variesReported as common[2]
Gastric Pain/Abdominal PainFrequently reported[3]Reported as common[4]
Skin RashFrequently reported[3][5]Reported[2]
Serious ADRs
Overall Drug-Related AEs1.3% - 7.87% (in specific trials)[6][7]Discontinuation due to AEs: 4-8%[2]
QT ProlongationNot likely to prolong QT interval[8]Known to cause QT prolongation[9][10][11][12]
PhototoxicityConsidered to have phototoxic potential[13]Low phototoxic potential[14][15][16][17]
Tendinitis and Tendon RuptureClass warning for fluoroquinolones applies[18]Black box warning[19]
Peripheral NeuropathyClass warning for fluoroquinolones appliesBlack box warning[19]
Central Nervous System EffectsClass warning for fluoroquinolones appliesBlack box warning[19]

Key Comparative Insights

Cardiotoxicity: QT Interval Prolongation

A significant differentiator between the two drugs is their effect on the QT interval of the electrocardiogram.

Moxifloxacin is well-documented to cause QT prolongation, which can increase the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[9][10][11][12] This is due to its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization.[20][21][22][23] The IC50 for hERG channel inhibition by Moxifloxacin has been reported to be between 29 µM and 129 µM in different studies.[22][23]

This compound , in contrast, has been shown to have a much lower risk of causing QT prolongation. A preclinical study demonstrated that this compound (as the active metabolite of Prthis compound) produced only minor inhibition of the hERG current, even at high concentrations, and did not prolong the QTc interval in conscious dogs.[8]

Phototoxicity

Phototoxicity, a non-immunological inflammatory skin reaction upon exposure to light, is a known side effect of fluoroquinolones.

This compound is considered to have a higher phototoxic potential compared to Moxifloxacin.[13] The mechanism of fluoroquinolone-induced phototoxicity generally involves the absorption of UVA radiation by the drug molecule, leading to the generation of reactive oxygen species (ROS) that cause cellular damage.[24]

Moxifloxacin exhibits a low phototoxic potential.[14][17] This is largely attributed to the presence of a methoxy (B1213986) group at the C-8 position of its chemical structure, which is believed to confer photostability.[14][16] A randomized, double-blind, placebo-controlled study in healthy volunteers demonstrated that Moxifloxacin did not induce phototoxicity, unlike the comparator drug lomefloxacin (B1199960).[15][16][25]

Experimental Protocols

In Vitro Phototoxicity Testing (OECD 432)

This test is designed to identify the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of light.

  • Cell Line: Balb/c 3T3 cells.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.

    • Two plates are prepared and pre-incubated with eight different concentrations of the test substance for 1 hour.

    • One plate is exposed to a non-cytotoxic dose of simulated sunlight (UVA), while the other is kept in the dark.

    • After an 18-24 hour incubation period, cell viability is assessed using the Neutral Red Uptake (NRU) assay.

  • Endpoint: The phototoxic potential is evaluated by comparing the IC50 values (the concentration that reduces cell viability by 50%) between the irradiated and non-irradiated plates. A significant difference indicates phototoxic potential.[19][26][27]

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

This assay is the gold standard for assessing a drug's potential to block the hERG channel and thus prolong the QT interval.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

  • Procedure:

    • Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.

    • hERG currents are elicited using specific voltage protocols, such as a "step-ramp" protocol, at a physiological temperature (35-37°C).

    • The cells are superfused with a control solution to establish a stable baseline current.

    • The test compound is then applied at various concentrations, and the resulting inhibition of the hERG current is measured.

  • Endpoint: The concentration-response relationship is determined, and the IC50 value for hERG channel blockade is calculated.[20][22][28]

Mandatory Visualizations

moxifloxacin_cardiotoxicity_pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect cluster_ecg_manifestation ECG Manifestation moxifloxacin Moxifloxacin tyr652 Tyr652 Residue moxifloxacin->tyr652 Binds to herg_channel hERG K+ Channel (IKr) herg_channel->tyr652 S6 Pore Domain k_efflux Reduced K+ Efflux herg_channel->k_efflux Leads to tyr652->herg_channel Inhibits apd Prolonged Action Potential Duration k_efflux->apd Results in qt_prolongation QT Interval Prolongation apd->qt_prolongation Causes tdp Torsades de Pointes (Arrhythmia) qt_prolongation->tdp Increases Risk of

Caption: Signaling pathway of Moxifloxacin-induced cardiotoxicity.

fluoroquinolone_phototoxicity_workflow cluster_initiation Initiation cluster_photochemical_reaction Photochemical Reaction cluster_cellular_damage Cellular Damage cluster_clinical_manifestation Clinical Manifestation fq Fluoroquinolone (e.g., this compound, Moxifloxacin) excited_fq Excited State Fluoroquinolone* fq->excited_fq Absorbs uva UVA Radiation (320-400 nm) uva->excited_fq ros Reactive Oxygen Species (e.g., ¹O₂, O₂⁻) excited_fq->ros Energy Transfer to O₂ membrane_damage Cell Membrane Damage ros->membrane_damage Oxidizes dna_damage DNA Damage ros->dna_damage Oxidizes phototoxicity Phototoxicity (Exaggerated Sunburn) membrane_damage->phototoxicity Leads to dna_damage->phototoxicity Leads to

Caption: General experimental workflow for Fluoroquinolone-induced phototoxicity.

Conclusion

The comparative analysis of this compound and Moxifloxacin reveals distinct differences in their side-effect profiles, particularly in cardiotoxicity and phototoxicity. Moxifloxacin presents a higher risk of QT prolongation due to its interaction with the hERG channel, a factor that requires careful consideration in patients with pre-existing cardiac conditions or those taking other QT-prolonging drugs. Conversely, this compound appears to have a more favorable cardiac safety profile but may pose a greater risk of phototoxicity. The choice between these antibiotics should be guided by the patient's individual risk factors, the susceptibility of the infecting pathogen, and a thorough understanding of these differential safety profiles. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their overall safety and tolerability.

References

Independent Verification of Ulifloxacin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Ulifloxacin, the active metabolite of the prodrug Prthis compound (B1679801), with other key fluoroquinolone antibiotics. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways, this document serves as a resource for the independent verification of this compound's activity against its primary bacterial targets.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt DNA synthesis, leading to bacterial cell death.[2][3]

The primary mechanism involves the stabilization of a covalent complex between the topoisomerase enzyme and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterium.

Below is a diagram illustrating the generalized mechanism of action for fluoroquinolone antibiotics, including this compound.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV decatenates daughter chromosomes Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death This compound This compound & Other Fluoroquinolones This compound->DNA_Gyrase inhibits This compound->Topoisomerase_IV inhibits

Fluoroquinolone Mechanism of Action

Comparative Inhibitory Activity

The potency of fluoroquinolones can be quantified by their 50% inhibitory concentration (IC50) against purified DNA gyrase and topoisomerase IV. A lower IC50 value indicates a higher inhibitory activity. The following table summarizes the available IC50 data for this compound and other comparator fluoroquinolones against enzymes from various bacterial species.

AntibioticTarget EnzymeBacterial SpeciesIC50 (µg/mL)
This compound (NM394) DNA Gyrase Pseudomonas aeruginosa1.21 [4]
Topoisomerase IV Pseudomonas aeruginosa21.1 [4]
CiprofloxacinDNA GyrasePseudomonas aeruginosa1.21[4]
Topoisomerase IVPseudomonas aeruginosa21.2
DNA GyraseEnterococcus faecalis27.8[5]
Topoisomerase IVEnterococcus faecalis9.30[5]
LevofloxacinDNA GyrasePseudomonas aeruginosa2.47[4]
Topoisomerase IVPseudomonas aeruginosa59.8
DNA GyraseEnterococcus faecalis28.1[5]
Topoisomerase IVEnterococcus faecalis8.49[5]
GatifloxacinDNA GyrasePseudomonas aeruginosa2.50[4]
Topoisomerase IVPseudomonas aeruginosa43.5
DNA GyraseEnterococcus faecalis5.60[5]
Topoisomerase IVEnterococcus faecalis4.24[5]

From the data, this compound demonstrates potent inhibitory activity against DNA gyrase from Pseudomonas aeruginosa, comparable to that of Ciprofloxacin.[4] In this organism, DNA gyrase appears to be the primary target for this compound, as indicated by the significantly lower IC50 value compared to that for topoisomerase IV.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, which are standard assays for determining the inhibitory activity of compounds against bacterial type II topoisomerases.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow:

DNA_Gyrase_Assay cluster_workflow DNA Gyrase Supercoiling Assay Workflow Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation DNA_Gyrase DNA Gyrase DNA_Gyrase->Incubation Test_Compound This compound or Comparator Test_Compound->Incubation Agarose_Gel Agarose (B213101) Gel Electrophoresis Incubation->Agarose_Gel Visualization Visualize DNA Bands (Ethidium Bromide Staining) Agarose_Gel->Visualization Analysis Quantify Supercoiled vs. Relaxed DNA to Determine IC50 Visualization->Analysis

DNA Gyrase Supercoiling Assay Workflow

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Ethidium bromide or other DNA staining agent

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined unit of DNA gyrase to each tube (except the no-enzyme control).

  • Add ATP to all reaction tubes to start the supercoiling reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 is the concentration of the compound that inhibits the supercoiling activity by 50% compared to the no-drug control.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Workflow:

Topo_IV_Assay cluster_workflow Topoisomerase IV Decatenation Assay Workflow kDNA Catenated Kinetoplast DNA (kDNA) Incubation Incubate at 37°C kDNA->Incubation Topo_IV Topoisomerase IV Topo_IV->Incubation Test_Compound This compound or Comparator Test_Compound->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Visualization Visualize DNA Bands (Ethidium Bromide Staining) Agarose_Gel->Visualization Analysis Quantify Decatenated vs. Catenated DNA to Determine IC50 Visualization->Analysis

Topoisomerase IV Decatenation Assay Workflow

Materials:

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 10 mM DTT, 1 mM EDTA, 0.4 mg/mL albumin)

  • ATP solution

  • Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Ethidium bromide or other DNA staining agent

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures on ice. To each tube, add assay buffer, kDNA, and the test compound at various concentrations. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined unit of topoisomerase IV to each tube (except the no-enzyme control).

  • Add ATP to all reaction tubes to start the decatenation reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of released, decatenated minicircles. The IC50 is the concentration of the compound that inhibits the decatenation activity by 50% compared to the no-drug control.

References

Comparative genomics of Ulifloxacin-resistant and susceptible bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genomic landscapes of ulifloxacin-resistant and susceptible bacteria. By leveraging experimental data from whole-genome sequencing studies, we aim to elucidate the key genetic determinants and molecular pathways that underpin the emergence of resistance to this fluoroquinolone antibiotic. The information presented here is intended to support research efforts and inform the development of novel therapeutic strategies to combat antimicrobial resistance.

Key Genomic Differences: this compound-Resistant vs. Susceptible Bacteria

The primary mechanisms of resistance to this compound, a member of the fluoroquinolone class of antibiotics, are well-established and predominantly involve modifications to the drug's molecular targets or alterations in its cellular concentration. These changes are the result of specific genetic mutations, the acquisition of resistance genes, and the differential expression of certain gene systems.

Target Site Mutations

Fluoroquinolones, including this compound, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] Mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes are a primary cause of resistance.[3][4] High-level resistance often correlates with the accumulation of multiple mutations in these target genes.[3]

GeneSubunitCommon Mutation Hotspots (Amino Acid Changes)Consequence of Mutation
gyrADNA Gyrase Subunit AS83L, D87N/G/YReduced binding affinity of this compound to DNA gyrase.[5][6]
gyrBDNA Gyrase Subunit BLess common, but mutations can occur.Alters the structure of DNA gyrase, impacting drug interaction.
parCTopoisomerase IV Subunit AS80I, E84V/G/KDecreased sensitivity of topoisomerase IV to this compound inhibition.[5][7]
parETopoisomerase IV Subunit BL416F, I529LContributes to reduced drug-target interaction.[5]
Altered Drug Efflux and Influx

Another significant mechanism of resistance is the reduced intracellular accumulation of this compound. This is often achieved through the overexpression of multidrug efflux pumps, which actively transport the antibiotic out of the bacterial cell.[2][8] Mutations in the regulatory genes that control these pumps are frequently observed in resistant strains.

Regulatory GeneEfflux Pump SystemType of MutationConsequence of Mutation
acrRAcrAB-TolCInsertions, deletions, or point mutations.De-repression of the acrAB operon, leading to pump overexpression.[9]
marAAcrAB-TolCMutations leading to constitutive expression.Upregulation of the AcrAB-TolC efflux pump.[4][9]
soxSAcrAB-TolCMutations leading to overexpression.Increased expression of the AcrAB-TolC system.[9]
Plasmid-Mediated Quinolone Resistance (PMQR)

The acquisition of resistance genes via mobile genetic elements, such as plasmids, provides another route to this compound resistance.[2] These genes often confer low-level resistance but can facilitate the selection of higher-level resistance mutations.[10]

PMQR Gene FamilyMechanism of Action
qnr (e.g., qnrA, qnrB, qnrS)Produces proteins that protect DNA gyrase and topoisomerase IV from quinolone binding.[10][11]
aac(6')-Ib-crA variant of an aminoglycoside acetyltransferase that can modify and inactivate ciprofloxacin (B1669076) (and likely other fluoroquinolones).[10]
qepA, oqxABEncodes for plasmid-mediated efflux pumps that actively remove quinolones from the cell.[10]

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex interplay of resistance factors and the methodologies used to identify them, the following diagrams are provided.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_targets Drug Targets cluster_resistance Resistance Mechanisms Ulifloxacin_in This compound (extracellular) Porin Porin Channel Ulifloxacin_in->Porin Influx Ulifloxacin_out This compound (intracellular) Efflux Efflux Pump (e.g., AcrAB-TolC) Ulifloxacin_out->Efflux Efflux Gyrase DNA Gyrase (gyrA/gyrB) Ulifloxacin_out->Gyrase Inhibition TopoIV Topoisomerase IV (parC/parE) Ulifloxacin_out->TopoIV Inhibition Porin->Ulifloxacin_out Efflux->Ulifloxacin_in Mut_Gyrase Target Mutation (gyrA/gyrB) Mut_Gyrase->Gyrase Alters Target Mut_TopoIV Target Mutation (parC/parE) Mut_TopoIV->TopoIV Alters Target Mut_Regulator Regulatory Mutation (acrR, marA, soxS) Mut_Regulator->Efflux Upregulates PMQR Plasmid-Mediated Resistance (qnr, aac(6')-Ib-cr) PMQR->Gyrase Protects Target

Caption: Key mechanisms of bacterial resistance to this compound.

ComparativeGenomicsWorkflow cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Isolate Bacterial Isolates (Resistant & Susceptible) MIC MIC Testing (Phenotypic Characterization) Isolate->MIC DNA DNA Extraction Isolate->DNA WGS Whole-Genome Sequencing (e.g., Illumina) DNA->WGS Reads Raw Sequencing Reads WGS->Reads Assembly Genome Assembly (de novo or reference-based) Reads->Assembly Annotation Genome Annotation Assembly->Annotation Comparison Comparative Genomics (SNP, Gene Content Analysis) Annotation->Comparison Genes Identification of Resistance Genes & Mutations Comparison->Genes

Caption: Experimental workflow for comparative genomics of bacteria.

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible comparative genomic studies. Below are protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a standard procedure.[14][15]

Objective: To determine the susceptibility of bacterial isolates to this compound.

Materials:

  • Bacterial isolates (this compound-resistant and -susceptible strains)

  • Mueller-Hinton Broth (MHB)[15]

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • A single colony of the test bacterium is inoculated into 5 mL of MHB and incubated overnight at 37°C.

    • The overnight culture is diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted (typically 1:100) in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[15]

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB.[13] For example, starting from 64 µg/mL down to 0.06 µg/mL.

    • Each well should contain 50 µL of the diluted antibiotic.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[14]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[16]

Comparative Genomic Analysis Workflow

This workflow outlines the steps from bacterial culture to the identification of genetic determinants of resistance using whole-genome sequencing (WGS).[17][18][19]

Objective: To identify genetic differences (SNPs, indels, gene content) between this compound-resistant and susceptible bacterial genomes.

A. DNA Extraction and Sequencing:

  • Culture and Harvest: Grow pure cultures of the resistant and susceptible isolates in an appropriate liquid medium overnight. Harvest the cells by centrifugation.

  • DNA Extraction: Extract high-quality genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's protocol.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA. Perform whole-genome sequencing using a high-throughput platform like Illumina, which generates short paired-end reads.[20]

B. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim low-quality bases and remove adapter sequences.

  • Genome Assembly:

    • De novo assembly: Assemble the reads into contiguous sequences (contigs) without a reference genome using assemblers like SPAdes or Velvet.[18]

    • Reference-based mapping: Align the reads to a closely related, high-quality reference genome using tools like BWA or Bowtie2. This is suitable for identifying single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels).

  • Genome Annotation: Identify genes and other genomic features in the assembled genomes using annotation pipelines such as Prokka or the RAST server.[18][19]

  • Comparative Analysis:

    • SNP Calling: If a reference-based approach was used, identify SNPs and indels that are unique to the resistant strain compared to the susceptible strain. Pay close attention to non-synonymous mutations in genes known to be associated with quinolone resistance (gyrA, parC, etc.).

    • Pangenome Analysis: Compare the full set of genes (pangenome) across all sequenced isolates. Identify genes that are exclusively present or absent in the resistant strains. Tools like Roary can be used for this purpose.

    • Resistance Gene Identification: Use specialized databases and tools like the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder to screen the annotated genomes for known antibiotic resistance genes.[2][21]

  • Data Interpretation: Correlate the identified genetic variations with the resistance phenotype. For example, a non-synonymous SNP in the QRDR of gyrA in a resistant strain is strong evidence for its role in resistance.

References

Ulifloxacin's Clinical Efficacy: A Statistical Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), has emerged as a significant agent in the treatment of various bacterial infections. This guide provides a comprehensive statistical validation of this compound's efficacy based on available clinical trial data, offering a comparative analysis against other commonly used fluoroquinolones, primarily ciprofloxacin (B1669076) and levofloxacin (B1675101). Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and underlying mechanisms of action to provide a thorough understanding of this compound's clinical performance.

Comparative Efficacy of this compound in Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in treating both complicated urinary tract infections (UTIs) and respiratory tract infections. The following tables summarize the key efficacy and safety data from comparative studies.

Table 1: Efficacy of Prthis compound (this compound) vs. Ciprofloxacin in Complicated Urinary Tract Infections [1][2][3][4]

Efficacy EndpointPrthis compound (600 mg once daily)Ciprofloxacin (500 mg twice daily)p-value
Microbiological Eradication Rate 90.8%77.8%0.008
Clinical Success Rate 94.8%93.3%Not Statistically Significant
Adverse Events Generally well-toleratedGenerally well-tolerated-

Table 2: Efficacy of Prthis compound (this compound) vs. Levofloxacin in Respiratory and Urinary Tract Infections [5][6][7][8][9]

Efficacy EndpointPrthis compound (264.2 mg b.i.d.)Levofloxacin (200 mg b.i.d.)p-value
Cure Rate (Modified Intention-to-Treat) 45.53%49.18%> 0.05
Effective Rate (Modified Intention-to-Treat) 82.93%83.61%> 0.05
Cure Rate (Per-Protocol) 45.90%49.59%> 0.05
Effective Rate (Per-Protocol) 83.61%83.47%> 0.05
Bacterial Eradication Rate 96.59%95.35%> 0.05
Drug-related Adverse Events 7.87%5.51%> 0.05

Experimental Protocols in this compound Clinical Trials

The clinical trials assessing the efficacy of this compound have been designed as randomized, double-blind, controlled studies to ensure the objectivity of the results.[1][2][3] A summary of the typical experimental protocols is provided below.

Study Design and Patient Population

The reviewed studies were multicenter, double-blind, randomized controlled trials.[1][2][3][5][6][7][8][9] Participants were adult patients diagnosed with either complicated urinary tract infections or respiratory tract infections.[1][2][3][5][6][7][8][9]

Treatment Regimen

In the trial for complicated UTIs, patients received a 10-day course of either 600 mg of prthis compound once daily or 500 mg of ciprofloxacin twice daily.[1][2][3][4] For the treatment of respiratory and urinary tract infections, the regimen consisted of prthis compound 264.2 mg (equivalent to 200 mg of this compound) twice daily or levofloxacin hydrochloride 200 mg twice daily, administered orally for 5 to 14 days, depending on the patient's condition.[5][6][7][8][9]

Efficacy and Safety Assessment

The primary efficacy endpoints were clinical cure rate and microbiological eradication rate.[1][2][3] Clinical success was determined by the resolution of signs and symptoms of the infection.[1] Microbiological eradication was defined as the absence of the baseline pathogen in post-treatment cultures.[1][2][3] Safety and tolerability were assessed by monitoring and recording all adverse events reported by the patients.[5][6][7][8][9]

Statistical Analysis

The statistical analysis was performed on both the modified intention-to-treat and the per-protocol populations.[5][6][7][8][9] A p-value of less than 0.05 was considered statistically significant.[5][6][7][8][9]

Mechanism of Action: A Signaling Pathway Perspective

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11][12][13][14][15][16] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[16]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.[15]

  • Topoisomerase IV: This enzyme plays a key role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[15]

By inhibiting these enzymes, this compound leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[10][15] The primary target of fluoroquinolones can differ between bacterial species, with DNA gyrase being the main target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[14]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_processes DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoiling Topoisomerase_IV->Bacterial_DNA Decatenation Cell_Death Bacterial Cell Death Bacterial_DNA->Cell_Death Leads to (via DNA damage)

Caption: Mechanism of action of this compound on bacterial DNA replication.

Experimental Workflow for a Typical Antibiotic Clinical Trial

The successful evaluation of a new antibiotic like this compound relies on a meticulously planned and executed clinical trial. The following diagram illustrates a typical workflow for such a trial.

Clinical_Trial_Workflow Start Patient Screening & Inclusion/Exclusion Criteria Assessment Randomization Randomization Start->Randomization Treatment_U Treatment Arm: This compound Randomization->Treatment_U Treatment_C Control Arm: Comparator Antibiotic Randomization->Treatment_C Data_Collection Data Collection (Clinical & Microbiological) Treatment_U->Data_Collection Treatment_C->Data_Collection Follow_Up Follow-up Visits Data_Collection->Follow_Up Analysis Statistical Analysis Follow_Up->Analysis End Results & Conclusion Analysis->End

Caption: A simplified workflow for a randomized controlled antibiotic clinical trial.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Ulifloxacin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of Ulifloxacin, a potent fluoroquinolone antibiotic, is paramount to maintaining laboratory safety and mitigating environmental risks such as antibiotic resistance. As this compound is the active metabolite of Prthis compound, the disposal procedures for its parent compound are directly applicable and recommended. Chemical degradation is the preferred method for laboratory settings to ensure the complete breakdown of the antibiotic.[1]

Improper disposal of fluoroquinolones can lead to environmental contamination, contributing to the development of antibiotic-resistant bacteria.[2] Therefore, adhering to established protocols is crucial.

Chemical Degradation Protocols for this compound Disposal

The following protocols, adapted from studies on Prthis compound, are designed for the complete or near-complete degradation of this compound waste in a laboratory setting. These methods utilize common laboratory reagents to break down the antibiotic molecule.

1. Acid Hydrolysis

This method uses a strong acid to hydrolyze and degrade the this compound molecule.

  • Materials:

    • This compound waste

    • 1 M Hydrochloric Acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Glass beaker or flask of appropriate size

    • Stir plate and stir bar

    • pH paper or pH meter

  • Procedure:

    • Dissolution: In a fume hood, dissolve the this compound waste in a sufficient volume of 1 M HCl solution to ensure complete dissolution.

    • Heating and Stirring: Gently heat the solution to 60-80°C on a stir plate with continuous stirring.

    • Reaction Time: Maintain the temperature and stirring for a minimum of 24 hours. For larger quantities, a longer reaction time may be necessary.[1]

    • Cooling: Allow the solution to cool to room temperature.

    • Neutralization: Slowly and carefully add sodium bicarbonate to neutralize the acid. Monitor the pH, aiming for a range between 6.0 and 8.0. Be aware that this will generate carbon dioxide gas.[1]

    • Disposal: The resulting neutralized solution can be disposed of down the drain with a large volume of water, in accordance with local regulations.[1]

2. Alkaline Hydrolysis

This protocol employs a strong base for the degradation of this compound.

  • Materials:

    • This compound waste

    • 1 M Sodium Hydroxide (NaOH)

    • Dilute Hydrochloric Acid (HCl) solution

    • Glass beaker or flask of appropriate size

    • Stir plate and stir bar

    • pH paper or pH meter

  • Procedure:

    • Preparation of Alkaline Solution: In a fume hood, prepare a 1 M NaOH solution. This process is exothermic, so allow the solution to cool.

    • Dissolution: Dissolve the this compound waste in the 1 M NaOH solution.

    • Heating and Stirring: Gently heat the solution to 60-80°C on a stir plate with continuous stirring.

    • Reaction Time: Maintain the temperature and stirring for a minimum of 24 hours.[1]

    • Cooling: After the reaction is complete, allow the solution to cool to room temperature.

    • Neutralization: Slowly add a dilute HCl solution to neutralize the base, adjusting the pH to between 6.0 and 8.0.[1]

    • Disposal: The neutralized solution can then be flushed down the drain with copious amounts of water, following local regulations.[1]

3. Oxidation

This method utilizes a common laboratory oxidizing agent to break down the this compound molecule.

  • Materials:

    • This compound waste

    • 30% Hydrogen Peroxide (H₂O₂) solution

    • Water (deionized or distilled)

    • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) for quenching

    • Glass beaker or flask of appropriate size

    • Stir plate and stir bar

  • Procedure:

    • Dissolution: Dissolve the this compound waste in water. Gentle heating may be necessary to aid dissolution.

    • Addition of Oxidizing Agent: In a fume hood, slowly add the 30% hydrogen peroxide solution to the this compound solution. A common starting ratio is 10 parts H₂O₂ solution to 1 part this compound solution by volume.[1]

    • Reaction Time: Stir the solution at room temperature for at least 24 hours.

    • Quenching: After the reaction, quench the excess hydrogen peroxide by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the bubbling ceases.

    • Disposal: The final solution can be disposed of according to local regulations, typically by flushing down the drain with a large volume of water.[1]

Quantitative Data on Prthis compound Degradation

The following table summarizes the extent of Prthis compound degradation under various chemical stress conditions. The provided protocols are designed to exceed these conditions to ensure thorough decomposition.

Stress ConditionReagent ConcentrationTime (hours)TemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl24Ambient2.68
Alkaline Hydrolysis0.1 M NaOH24Ambient12.36
Oxidation3% H₂O₂24AmbientDegradation occurs
Data sourced from a stability-indicating assay study for prthis compound.[1]

Disposal Workflow

The following diagram illustrates the general workflow for the chemical degradation and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_degradation Degradation cluster_neutralization Neutralization & Quenching cluster_disposal Final Disposal Waste This compound Waste Dissolve Dissolve in appropriate solvent (e.g., Water, HCl, NaOH) Waste->Dissolve Degrade Apply Degradation Method (Acid/Alkaline Hydrolysis or Oxidation) Dissolve->Degrade Monitor Monitor Reaction (Time, Temperature) Degrade->Monitor Neutralize Neutralize pH to 6.0-8.0 (if applicable) Monitor->Neutralize Quench Quench excess reagents (if applicable) Neutralize->Quench Dispose Dispose according to local regulations Quench->Dispose

Caption: Workflow for the chemical degradation and disposal of this compound.

General Guidance for Pharmaceutical Waste

For situations outside of a laboratory setting or when chemical degradation is not feasible, general pharmaceutical disposal guidelines should be followed. The preferred method is to use a drug take-back program.[3][4] If a take-back program is not available, follow these steps for household trash disposal:

  • Remove the medicine from its original container.

  • Mix it with an undesirable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[5]

  • Place the mixture in a sealed plastic bag or other sealable container.[5]

  • Dispose of the container in your household trash.[5]

  • Scratch out all personal information on the empty prescription bottle or packaging before recycling or discarding it.[5]

Never flush unwanted or expired antibiotics down the toilet unless specifically instructed to do so, as this can lead to water pollution.[3][6]

References

Essential Safety and Logistical Information for Handling Ulifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Ulifloxacin is paramount. This guide provides essential procedural information for personal protective equipment, operational handling, and disposal of this compound to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended based on standard laboratory safety protocols for pharmacologically active substances.

1.1. Hand Protection:

  • Wear nitrile or latex gloves to prevent skin contact.

  • Change gloves immediately if they become contaminated.

1.2. Eye and Face Protection:

  • Use chemical safety goggles or glasses.[1]

  • If there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.

1.3. Skin and Body Protection:

  • A lab coat or a long-sleeved gown should be worn to protect clothing and skin.[1][2]

  • Ensure the lab coat is buttoned and the sleeves are rolled down.

1.4. Respiratory Protection:

  • Under normal conditions of use where dust generation is minimal, respiratory protection may not be required.[1]

  • However, if handling fine powders or if there is a potential for aerosolization, a properly fitted N95 respirator or equivalent should be used.

Operational Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Follow the storage temperature guidelines provided by the supplier, which may be at or below 25°C (77°F).

2.2. Preparation and Use:

  • Handle this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when working with the powdered form to minimize dust generation and inhalation.

  • Avoid creating dust. If tablets or capsules are crushed or broken, prevent breathing the dust and avoid contact with eyes, skin, and clothing.[3]

  • For solution preparation, add the solid to the solvent slowly to prevent splashing. This compound is sparingly soluble in DMSO (1-10 mg/ml).[4]

2.3. Spill Management:

  • In case of a small spill, carefully clean the area. If it is a solid, use a damp cloth or a filtered vacuum to collect the material, avoiding dust generation.[3]

  • For larger spills, evacuate non-essential personnel from the area and follow emergency procedures.[3]

  • Place all spill cleanup materials in a sealed, appropriately labeled container for disposal.[3]

First-Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops and persists.[1][5]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention immediately.[1][5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the sink or in the regular trash.[6]

  • Contaminated Materials: All disposable PPE (gloves, gowns), as well as any materials used for cleaning spills, should be placed in a sealed and labeled hazardous waste container for proper disposal.[7]

  • Empty Containers: Before discarding, rinse empty containers thoroughly and dispose of them according to institutional guidelines.

Quantitative Data and Hazard Information

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the following data provides insight into its physical properties and potential hazards.

PropertyValueSource
Molecular Formula C16H16FN3O3S[4]
Molecular Weight 349.4 g/mol [4]
Physical State Solid[1]
Melting Point 216 - 218 °C (420.8 - 424.4 °F)[1]
Solubility Sparingly soluble in DMSO (1-10 mg/ml)[4]
Hazard Statements Causes skin irritation. May cause harm to breast-fed children (based on Prthis compound).[8]

Experimental Workflow for Safe Handling of this compound

Ulifloxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Prepare work area in a ventilated enclosure/fume hood A->B C Retrieve this compound from storage B->C D Weighing and preparation of solutions C->D E Perform experimental procedures D->E J Evacuate and notify supervisor D->J Spill Occurs F Decontaminate work surfaces E->F E->J Spill Occurs G Segregate and dispose of waste (Chemical, Sharps, Regular) F->G H Remove PPE G->H I Wash hands thoroughly H->I K Contain the spill J->K L Clean up using appropriate kit K->L M Dispose of cleanup materials as hazardous waste L->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ulifloxacin
Reactant of Route 2
Reactant of Route 2
Ulifloxacin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.